5-Amino-4-bromo-3-methylpyrazole hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-bromo-5-methyl-1H-pyrazol-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCOULAJNKWOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380922 | |
| Record name | 4-Bromo-5-methyl-1H-pyrazol-3-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167683-86-5 | |
| Record name | 4-Bromo-5-methyl-1H-pyrazol-3-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-4-BROMO-3-METHYLPYRAZOLE HYDROBROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Amino-4-bromo-3-methylpyrazole Hydrobromide
Foreword: The Strategic Value of Halogenated Pyrazoles
In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of countless innovations, particularly within the pharmaceutical and agrochemical sectors. Among these, the pyrazole nucleus is a scaffold of immense interest due to its versatile reactivity and proven biological activity. The introduction of a halogen, specifically bromine, at a strategic position on this ring, dramatically enhances its utility as a synthetic intermediate.
This guide provides an in-depth exploration of the synthesis of 5-Amino-4-bromo-3-methylpyrazole hydrobromide (CAS No: 167683-86-5), a key building block for more complex molecules.[1][2] We will move beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale behind procedural choices, and the critical safety protocols required for a successful and secure synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible methodology grounded in established chemical principles.
Compound Profile and Synthetic Strategy
-
Compound: this compound
-
Molecular Formula: C₄H₆BrN₃·HBr[1]
-
Molecular Weight: 256.93 g/mol [1]
-
Appearance: Crystalline solid[2]
-
Significance: A versatile intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The presence of the amino group and the bromo substituent allows for a wide range of subsequent chemical modifications, such as Sandmeyer reactions, cross-coupling reactions, and nucleophilic substitutions.[3][4]
The core synthetic strategy hinges on the direct electrophilic bromination of the precursor, 5-Amino-3-methylpyrazole. The pyrazole ring is an electron-rich aromatic system. The presence of two activating groups—the amino group at position 5 (-NH₂) and the methyl group at position 3 (-CH₃)—further increases the electron density of the ring, making it highly susceptible to electrophilic attack. This enhanced nucleophilicity directs the incoming electrophile (Br⁺) preferentially to the C4 position, which is sterically accessible and electronically activated. The reaction product is isolated as a hydrobromide salt, which often improves its stability and handling characteristics as a crystalline solid.
The Mechanism of Electrophilic Bromination
The bromination of 5-Amino-3-methylpyrazole is a classic example of an electrophilic aromatic substitution reaction. The electron-donating effects of the amino and methyl groups significantly activate the pyrazole ring towards electrophiles. The resonance structures of the parent compound show an increased electron density at the C4 position, making it the prime site for electrophilic attack.[5]
The reaction proceeds via the following general steps:
-
Generation of the Electrophile: Molecular bromine (Br₂) is polarized by the solvent or a Lewis acid, creating a potent electrophile, Br⁺.
-
Nucleophilic Attack: The electron-rich π system of the pyrazole ring attacks the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation: A base (which can be the bromide ion, Br⁻, or a solvent molecule) removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, 5-Amino-4-bromo-3-methylpyrazole.
-
Salt Formation: In the presence of hydrobromic acid (HBr), which is a byproduct of the reaction and can be intentionally added, the basic amino group of the product is protonated to form the stable hydrobromide salt.
Caption: Mechanism of electrophilic bromination on the pyrazole ring.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 5-Amino-3-methylpyrazole | C₄H₇N₃ | 97.12 | 1.0 | 10.0 g | Starting Material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 100 mL | Solvent |
| Bromine (Br₂) | Br₂ | 159.81 | 1.05 | 5.4 mL | Brominating Agent, d=3.1 g/mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~200 mL | For washing/precipitation |
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice-water bath, Buchner funnel, and vacuum filtration apparatus.
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.103 mol) of 5-Amino-3-methylpyrazole in 100 mL of glacial acetic acid.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. Vigorous stirring is essential to maintain a homogeneous temperature.
-
Bromine Addition: Prepare a solution of 5.4 mL (0.108 mol) of bromine in 20 mL of glacial acetic acid. Add this solution dropwise to the cooled pyrazole solution via the dropping funnel over a period of 60-90 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Product Isolation: The hydrobromide salt of the product will often precipitate from the acetic acid solution as a solid. To ensure complete precipitation, diethyl ether can be slowly added to the reaction mixture until the product fully crystallizes.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold diethyl ether to remove unreacted bromine and acetic acid.
-
Drying: Dry the resulting crystalline solid under vacuum to a constant weight. The product, this compound, should be an off-white to light brown solid.
Caption: Step-by-step workflow for the synthesis process.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 178-181 °C[2] (literature value) |
| ¹H NMR | Peaks corresponding to the methyl protons and the N-H protons. |
| Mass Spec (ESI+) | [M+H]⁺ peak for the free base at m/z ~176/178 (isotopic pattern for Br). |
Critical Safety Protocols: A Trustworthy System
Chemical synthesis, particularly involving halogens, demands an unwavering commitment to safety. The following protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton for bromine).[6][7][8]
-
Ventilation: All operations involving bromine and volatile organic solvents must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[6][7][9] Bromine is highly corrosive and fatal if inhaled.[9]
-
Handling Bromine: Bromine is a highly toxic and corrosive substance that can cause severe, painful burns on contact with skin.[9] It should be handled with extreme care. Use a syringe or cannula for transfers. Have a bromine neutralizing agent (e.g., a solution of sodium thiosulfate) readily available in case of a spill.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6][8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[6][8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]
-
-
Waste Disposal: All chemical waste, including residual reaction mixtures and solvent washes, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.[8][10]
Conclusion
The synthesis of this compound is a straightforward yet powerful transformation that provides a valuable building block for advanced chemical synthesis. By understanding the underlying electrophilic substitution mechanism and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this key intermediate. The principles of causality, self-validation through monitoring, and authoritative safety grounding are paramount to achieving reproducible and, most importantly, safe scientific outcomes.
References
- 1. This compound | 167683-86-5 | FA17561 [biosynth.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. aksci.com [aksci.com]
5-Amino-4-bromo-3-methylpyrazole hydrobromide chemical properties
An In-depth Technical Guide to 5-Amino-4-bromo-3-methylpyrazole Hydrobromide: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1] Compounds incorporating this five-membered heterocycle have demonstrated a wide spectrum of pharmacological properties, including anticancer and anti-inflammatory effects.[1] Within this class, aminopyrazoles represent a particularly valuable framework, providing a versatile scaffold for the development of targeted therapeutics, such as kinase inhibitors.[2] This guide provides a comprehensive technical overview of this compound, a key building block for researchers and drug development professionals. We will explore its core chemical properties, propose a logical synthetic pathway, discuss its reactivity and applications, and detail essential safety and handling protocols.
Core Chemical and Physical Properties
This compound is a crystalline solid that serves as a functionalized intermediate in organic synthesis.[3] Its structure features a pyrazole ring substituted with three key functional groups: an amino group, a bromine atom, and a methyl group, and it is supplied as a hydrobromide salt. This combination of functionalities makes it a highly versatile reagent for constructing more complex molecular architectures.
The presence of both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions provides dual points for molecular elaboration. The hydrobromide salt form often enhances the compound's stability and improves its handling characteristics compared to the free base.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 167683-86-5 | [4][5][6] |
| Molecular Formula | C₄H₆BrN₃ · HBr (or C₄H₇Br₂N₃) | [3][4] |
| Molecular Weight | 256.93 g/mol | [5][6] |
| Appearance | Crystalline Solid | [3][6] |
| Melting Point | 178-181°C | [3][4] |
| Solubility | Soluble in water | [3][4] |
| Synonyms | 4-Bromo-5-methyl-1H-pyrazol-3-amine hydrobromide, 3-Amino-4-bromo-5-methyl-1H-pyrazole hydrobromide | [3][5][6] |
It is important to note the existence of tautomerism in the pyrazole ring system, which accounts for the alternative naming conventions (5-amino- vs. 3-amino-).[2] The position of the proton on the ring nitrogens can shift, leading to different tautomeric forms. For the purpose of this guide, we will refer to it by the commonly cataloged name, this compound.
Proposed Synthesis and Reactivity
While commercial availability is established, understanding the synthesis of this compound provides insight into its chemical nature and potential impurities. A logical and scalable approach would involve the regioselective bromination of a readily available aminopyrazole precursor, followed by salt formation.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 5-amino-3-methylpyrazole. The electron-rich nature of the aminopyrazole ring directs electrophilic substitution, and the C4 position is sterically and electronically favored for bromination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Bromination: Dissolve 5-amino-3-methylpyrazole in acetonitrile. Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature below 5°C. Causality: NBS is chosen as a mild and effective brominating agent for electron-rich heterocycles, minimizing over-bromination and side reactions. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude 5-amino-4-bromo-3-methylpyrazole free base in a minimal amount of isopropanol. Add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution) dropwise with stirring. The hydrobromide salt should precipitate.
-
Isolation: Cool the mixture to 0°C to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum.
Key Reactivity
This compound is a versatile building block primarily due to its two distinct functional handles.[5]
-
Amino Group: The primary amine can act as a nucleophile. It is readily acylated, alkylated, or used as a handle in condensation reactions to form larger heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines.[7]
-
Bromo Group: The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position, providing a powerful tool for library synthesis in drug discovery programs.
Applications in Drug Discovery
The true value of this compound lies in its role as a scaffold for the synthesis of pharmacologically active agents. The aminopyrazole core is a "privileged scaffold" that appears in numerous compounds targeting various diseases.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding site of the enzyme. The aminopyrazole moiety is an excellent mimic of the adenine hinge-binding motif. This compound serves as a critical starting material for inhibitors of targets like Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[8]
-
Scaffold for Library Synthesis: The orthogonal reactivity of the amino and bromo groups allows for a divergent synthetic strategy. A common core can be elaborated at the amino position first, followed by diversification at the bromo position (or vice versa), enabling the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Role of the title compound as a core building block in a drug discovery workflow.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as harmful if swallowed.[6]
Table 2: GHS Hazard Information
| Hazard | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statement | H302 | Harmful if swallowed[6] |
| Precautionary Statement | P264, P270, P301+P312 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
Protocol: Safe Handling and Storage
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.
-
Dispensing: As a solid, care must be taken to avoid generating dust.[9] Use a spatula to carefully transfer the required amount from the container. Do not pour the powder.
-
Spill Response: In case of a spill, cordon off the area. Wear appropriate PPE and gently sweep the solid material into a labeled waste container, avoiding dust creation.[9] Clean the area with a wet cloth.
-
Disposal: Dispose of unused material and contaminated items as hazardous chemical waste according to your institution's guidelines.
-
Storage: Store the compound in a tightly sealed container in a refrigerated, dry, and well-ventilated area, typically between 2°C and 8°C.[5]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its combination of a biologically relevant aminopyrazole core with versatile functional handles for synthetic elaboration makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers to effectively leverage this compound in the creation of novel and potent therapeutic agents.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 167683-86-5 | FA17561 [biosynth.com]
- 6. 5-Amino-4-bromo-3-methylpyrazole 167683-86-5 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 167683-86-5 Name: this compound [xixisys.com]
An In-depth Technical Guide to the Solubility of 5-Amino-4-bromo-3-methylpyrazole hydrobromide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-4-bromo-3-methylpyrazole hydrobromide (CAS No. 167683-86-5). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a foundational understanding based on first principles of physical chemistry, predicted behavior derived from its molecular structure, and standardized methodologies for its empirical determination. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who require a thorough understanding of this compound's solubility for formulation, reaction chemistry, and analytical development. We present detailed protocols for solubility determination and discuss the theoretical underpinnings that govern the dissolution process of this heterocyclic salt.
Introduction to this compound
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a prevalent scaffold in a multitude of biologically active compounds. Pyrazole derivatives are known for their broad spectrum of pharmacological activities and are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of an amino group, a bromine atom, and a methyl group on the pyrazole ring, along with its formulation as a hydrobromide salt, significantly influences its physicochemical properties, including solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 167683-86-5 | [1] |
| Molecular Formula | C₄H₆BrN₃ · HBr | [1] |
| Molecular Weight | 256.93 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 166-180 °C | [1] |
| Known Solubility | Soluble in water (qualitative) | [2] |
The hydrobromide salt form of this amine-containing compound is designed to enhance its stability and aqueous solubility compared to the free base. Understanding its solubility in a range of solvents is critical for its application in various chemical processes.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The extent of dissolution is governed by the free energy change of the system. A negative Gibbs free energy change (ΔG) favors dissolution. This is a function of the enthalpy (ΔH) and entropy (ΔS) of solution, as described by the equation:
ΔG = ΔH - TΔS
For a crystalline solid to dissolve, energy is required to overcome the lattice energy of the crystal (an endothermic process). This is compensated by the energy released upon the formation of new interactions between the solute and solvent molecules (solvation, an exothermic process). The overall enthalpy of solution can be either endothermic or exothermic.
The Role of Polarity and "Like Dissolves Like"
The adage "like dissolves like" is a useful heuristic for predicting solubility. It refers to the principle that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further classified as:
-
Protic Polar Solvents (e.g., water, methanol, ethanol): These solvents can donate hydrogen bonds, which is a strong intermolecular force.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds.
-
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have small dipole moments and primarily interact through weaker van der Waals forces.
This compound is an ionic salt. In the solid state, it exists as a crystal lattice of 5-amino-4-bromo-3-methylpyrazolium cations and bromide anions. Due to its ionic nature, it is a highly polar compound.
Predicted Solubility Profile
Based on its structure as a polar, ionic salt capable of hydrogen bonding, the following solubility profile is predicted:
-
High Solubility: Expected in polar protic solvents like water , methanol , and ethanol . The ability of these solvents to solvate both the cation and the anion through strong ion-dipole interactions and hydrogen bonding will facilitate the dissolution process.
-
Moderate to High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . These solvents have high dielectric constants and can effectively solvate the cation, although they are less effective at solvating the bromide anion compared to protic solvents.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexane , toluene , and diethyl ether . The weak intermolecular forces of these solvents cannot overcome the strong ionic interactions of the crystal lattice.
The relationship between the solute, solvent, and the resulting solubility can be visualized as follows:
Caption: Predicted solubility of the polar solute in different solvent classes.
Standardized Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The most common and reliable method is the isothermal equilibrium shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
Required Equipment and Reagents
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or other analytical instrumentation for quantification.
-
This compound (solute)
-
A range of solvents of interest (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)
Experimental Workflow
The general workflow for determining the solubility is depicted below:
Caption: Workflow for the isothermal equilibrium shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation: Add an excess of this compound to a series of vials. A significant amount of undissolved solid should be visible to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure the solution is saturated. Preliminary experiments can determine the minimum time to reach equilibrium.[1][3]
-
Sampling: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is crucial to prevent artificially high results.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to allow for easy comparison and interpretation.
Tabular Data
A table is an effective way to summarize the quantitative solubility data.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
| Water | Polar Protic | High | Data to be determined |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| DMSO | Polar Aprotic | Moderate-High | Data to be determined |
| Acetonitrile | Polar Aprotic | Moderate | Data to be determined |
| Toluene | Nonpolar | Low | Data to be determined |
| Hexane | Nonpolar | Low | Data to be determined |
Effect of Temperature
Solubility is temperature-dependent. For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. It is recommended to determine the solubility at multiple temperatures (e.g., 5 °C, 25 °C, and 40 °C) to understand this relationship.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a robust framework for understanding and determining its solubility profile. Based on its chemical structure as a polar, ionic salt, it is predicted to be highly soluble in polar protic solvents and sparingly soluble in nonpolar organic solvents. The provided experimental protocol outlines a reliable method for obtaining precise and accurate solubility data, which is indispensable for the effective application of this compound in research and development.
References
5-Amino-4-bromo-3-methylpyrazole hydrobromide spectral analysis (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 5-Amino-4-bromo-3-methylpyrazole Hydrobromide
Foreword: The Analytical Imperative in Heterocyclic Chemistry
In the landscape of pharmaceutical and materials science research, heterocyclic compounds like pyrazoles are foundational pillars.[1] Their derivatives are integral to the synthesis of a wide array of biologically active molecules.[2][3] this compound (CAS: 167683-86-5) represents a key intermediate, a versatile building block whose structural integrity is paramount.[2] This guide provides a comprehensive, multi-technique spectroscopic protocol for the characterization of this compound. We will not only present the data but delve into the causality behind the analytical choices and the logic of spectral interpretation, reflecting a framework of self-validating protocols essential for rigorous scientific and developmental work.
Molecular Structure & Physicochemical Properties
Before delving into spectral analysis, understanding the molecule's fundamental characteristics is crucial. The hydrobromide salt form suggests high polarity and crystallinity.
The structure consists of a pyrazole ring substituted with a methyl group at C3, a bromine atom at C4, and an amino group at C5. The hydrobromide salt form means the pyrazole ring or the amino group is protonated.
Caption: Structure of this compound.
The Integrated Analytical Workflow
A single analytical technique is rarely sufficient for unambiguous structural confirmation. Our approach integrates Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile. Each technique provides orthogonal, complementary data.
Caption: Integrated workflow for comprehensive spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.[5]
Expertise & Causality: Experimental Design
The hydrobromide salt's ionic nature and polarity necessitate the use of a polar aprotic deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the salt and its residual proton signal does not obscure key regions of the spectrum. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[5]
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Add a minimal amount of TMS as an internal standard.
-
Instrument Setup: Place the tube in the NMR spectrometer.
-
Tune and shim the probe to maximize magnetic field homogeneity, which is critical for resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) are averaged to achieve a high signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay are required.[6]
-
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The protonated state will cause exchangeable protons (NH and NH₃⁺) to appear as broad signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.2 - 2.4 | Singlet (s) | 3H | -CH₃ | The methyl group on the pyrazole ring is expected in this region, consistent with data for other methylpyrazoles.[7] |
| ~7.0 - 8.0 | Broad Singlet (br s) | 3H | -NH₃⁺ | The protons of the protonated amino group are expected to be deshielded and will likely appear as a broad, exchangeable peak. |
| ~12.0 - 13.0 | Broad Singlet (br s) | 1H | Pyrazole N-H | The acidic pyrazole ring proton is highly deshielded and appears far downfield as a broad, exchangeable signal.[8] |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Proton decoupling simplifies the spectrum to single lines for each unique carbon environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~10 - 15 | C-C H₃ | The methyl carbon is highly shielded and appears upfield.[9] |
| ~90 - 100 | C 4-Br | The carbon atom bonded to the electronegative bromine is significantly shifted downfield, but C-Br bonds have a less pronounced effect than C-N or C=N. |
| ~140 - 150 | C 5-NH₃⁺ | The carbon attached to the electron-withdrawing protonated amino group will be deshielded. |
| ~145 - 155 | C 3-CH₃ | The C3 carbon, part of the C=N bond and attached to the methyl group, is expected in the aromatic/heteroaromatic region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[10]
Expertise & Causality: Sample Preparation
For a crystalline solid, the potassium bromide (KBr) pellet method is a robust choice. It minimizes scattering and produces a high-quality spectrum by dispersing the analyte in an IR-transparent matrix.
Experimental Protocol: FT-IR (KBr Pellet)
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction using an empty sample holder.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3100 (broad) | N-H Stretch | -NH₃⁺, Pyrazole N-H | The broad, strong absorption in this region is characteristic of N-H stretching in the protonated amine and the N-H of the pyrazole ring, likely with significant hydrogen bonding.[11][12] |
| 3000 - 2850 | C-H Stretch | -CH₃ | Aliphatic C-H stretching from the methyl group. |
| ~1640 | N-H Bend | -NH₃⁺ | The scissoring vibration of the protonated primary amine is expected here.[13] |
| ~1580 | C=N Stretch | Pyrazole Ring | Characteristic stretching vibration for the C=N bond within the heterocyclic ring.[11] |
| ~1450 | C-N Stretch | Pyrazole Ring | Stretching vibrations associated with the C-N bonds of the ring. |
| 1100 - 1000 | C-Br Stretch | Ar-Br | While often weak, the C-Br stretch is expected in this region of the fingerprint.[11] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Expertise & Causality: Ionization Method
Electrospray Ionization (ESI) is the ideal technique for this compound. As a pre-existing salt, it is already ionized in solution, making it perfectly suited for the gentle, solution-phase ionization of ESI. Analysis will be performed in positive ion mode (ESI+) to detect the cationic form of the molecule.
Experimental Protocol: LC-MS (ESI+)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Directly infuse the solution into the ESI source via a syringe pump or inject it through a liquid chromatography (LC) system to first ensure purity.
-
MS Settings: Operate the mass spectrometer in positive ion mode. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-400 amu).
Predicted Mass Spectrum Analysis
The mass spectrum will show the free base of the compound, as the HBr counter-ion is lost. The molecular formula of the free base is C₄H₆BrN₃, with a monoisotopic mass of approximately 174.97 amu.
-
Molecular Ion Peak: The most critical signal will be the molecular ion [M+H]⁺ at m/z ≈ 176 .
-
Bromine Isotopic Pattern: A key confirmatory feature will be the presence of a second peak at m/z ≈ 178 with nearly equal intensity (~98%). This is the characteristic isotopic signature of the bromine atom (⁷⁹Br vs. ⁸¹Br).
-
Fragmentation: Collision-induced dissociation (CID) could lead to fragmentation, providing further structural evidence. A plausible fragmentation is the loss of the bromine radical.
Caption: A potential fragmentation pathway for the target molecule in ESI-MS/MS.
Conclusion: A Unified Structural Confirmation
The synergistic application of NMR, IR, and MS provides a robust and unambiguous characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups (-NH₃⁺, N-H, C=N), and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine). This integrated analytical approach ensures the compound's identity and purity, a critical requirement for its application in research and development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. This compound | 167683-86-5 | FA17561 [biosynth.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-アミノ-4-ブロモ-3-メチルピラゾール 臭化水素酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
The Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Substituted Aminopyrazoles
Introduction: The Versatility of the Aminopyrazole Moiety
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its functionalization with an amino group gives rise to aminopyrazoles (APs), a class of compounds demonstrating a remarkable breadth of biological activities.[1][2][3] This versatility has established the aminopyrazole scaffold as a "privileged structure" in drug discovery, capable of forming crucial interactions with a wide array of biological targets.[5][6] The position of the amino group on the pyrazole ring—at the 3, 4, or 5-position—significantly influences the molecule's pharmacological profile, leading to distinct classes of therapeutic agents.[1][3][7] This guide provides a comprehensive exploration of the biological activities of substituted aminopyrazoles, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents, paying particular attention to their role as potent kinase inhibitors.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Substituted aminopyrazoles have emerged as a highly successful scaffold for the development of novel anticancer therapeutics.[8][9][10][11] Their efficacy stems from their ability to interfere with various cellular processes critical for tumor growth and survival, most notably through the inhibition of protein kinases.[5][6][12][13]
Kinase Inhibition: A Dominant Mechanism of Action
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[6] The aminopyrazole core has proven to be an exceptional "hinge-binder," adept at mimicking the adenine ring of ATP to form critical hydrogen bonds with the backbone of the kinase hinge region.[6][12] This provides a stable anchor for the inhibitor, allowing for the exploration of various substitutions to achieve high potency and selectivity.[6][12]
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle.
CDKs are key regulators of cell cycle progression, and their aberrant activity is common in many cancers.[12][14] Aminopyrazole-based compounds have been developed as potent CDK inhibitors.[12] For instance, the aminopyrazole analog AT7519 is in clinical trials for cancer therapy and interacts with the hinge region of CDKs by forming a triad of hydrogen bonds.[12] The development of selective CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[6][12]
Fibroblast Growth Factor Receptors (FGFRs): Overcoming Resistance.
Aberrant FGFR signaling is a driver in various tumors, and while several FGFR inhibitors are in clinical use, the emergence of resistance mutations, particularly the "gatekeeper" mutation, is a significant challenge.[15] Researchers have developed aminopyrazole-based FGFR inhibitors that covalently target a cysteine residue on the P-loop of the kinase, demonstrating excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[15][16]
Structure-Activity Relationship (SAR) in Anticancer Aminopyrazoles
Systematic modification of the aminopyrazole scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. Structure-activity relationship studies have shown that substitutions at various positions of the pyrazole ring and the amino group can significantly impact potency and selectivity.[12][17][18][19][20] For example, in the development of CDK2/5 inhibitors, a cyclobutyl substitution at the R1 position of the aminopyrazole core was found to be optimal for activity.[12]
| Scaffold | Substitution | Target | Observed Activity | Reference |
| 3-Aminopyrazole | Phenyl groups at C4 and C5 | Tubulin | Antiproliferative activity against various cancer cell lines | [1] |
| 5-Aminopyrazole | Acylhydrazone moiety | Multiple | Potent antiproliferative and antioxidant properties | [17][18] |
| Aminopyrazole | Covalent warhead | FGFR2/3 (wild-type and gatekeeper mutant) | Sub-nanomolar to single-digit nanomolar potency in cellular assays | [15] |
| Aminopyrazole | Varied R1 and R2 substituents | CDK2/5 | Identification of potent and selective inhibitors with sub-μM potency | [12] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted aminopyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][8][21][22][23][24]
The antimicrobial efficacy of aminopyrazole derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[8] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-aminopyrazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][22] Some derivatives have even exhibited potency greater than the standard antibiotic ampicillin against Escherichia coli.[8]
Anti-inflammatory and Antioxidant Properties
Inflammation and oxidative stress are implicated in a multitude of chronic diseases. Aminopyrazole derivatives have been investigated for their potential to mitigate these processes.[1][8][9][17][18][25]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of aminopyrazoles are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[4][25] Celecoxib, a well-known selective COX-2 inhibitor containing a pyrazole core, exemplifies the therapeutic potential of this scaffold in treating inflammation.[8][25]
Antioxidant Activity
Several 5-aminopyrazole derivatives have demonstrated significant antioxidant properties, including the ability to scavenge free radicals and inhibit reactive oxygen species (ROS) production.[8][9][11][17][18] This activity is beneficial in combating oxidative stress-related cellular damage.
Synthetic Strategies: Building the Aminopyrazole Core
The versatility of the aminopyrazole scaffold is mirrored by the diverse synthetic routes available for its construction and modification. The classical and most common approach involves the condensation of β-ketonitriles with hydrazine.[26][27]
General Synthesis of 5-Aminopyrazoles
A widely employed method for the synthesis of 3,4-substituted-5-aminopyrazoles involves a three-step sequence starting from commercially available esters and acetonitrile.[26]
-
Formation of β-ketonitriles: Reaction of an ester with acetonitrile in the presence of a strong base like sodium hydride.[26]
-
α-Arylation: Palladium-catalyzed α-arylation of the resulting β-ketonitrile with an aryl bromide allows for diversification at the 4-position of the future pyrazole ring.[26]
-
Cyclization: Condensation of the α-substituted β-ketonitrile with hydrazine hydrate yields the desired 5-aminopyrazole.[26]
Caption: General synthetic workflow for 3,4-substituted-5-aminopyrazoles.
Experimental Protocols: Evaluating Biological Activity
The characterization of the biological activity of novel substituted aminopyrazoles relies on a suite of robust and validated in vitro and in vivo assays.
Protocol 1: In Vitro Kinase Inhibition Assay (FRET-based)
This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against a specific kinase using a Förster Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant kinase (e.g., FGFR3 V555M mutant)
-
Kinase substrate peptide labeled with a FRET donor (e.g., coumarin)
-
ATP
-
Test compounds (substituted aminopyrazoles) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Plate reader capable of measuring FRET signal
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add the assay buffer, kinase, and substrate peptide.
-
Add the diluted test compounds to the wells. Include control wells with DMSO only (no inhibition) and wells without enzyme (background).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Read the plate on a FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the antiproliferative effects of compounds.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include control wells with medium and DMSO.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Caption: Experimental workflows for evaluating kinase inhibition and antiproliferative activity.
Conclusion and Future Perspectives
The substituted aminopyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities. Its prominence as a core structure in kinase inhibitors for cancer therapy is particularly noteworthy, with several aminopyrazole-containing drugs having received FDA approval.[5][8][18] The adaptability of the aminopyrazole ring allows for fine-tuning of steric and electronic properties, enabling the design of highly selective and potent inhibitors that can address challenges such as drug resistance.[15][28]
Future research in this area will likely focus on several key aspects:
-
Exploration of New Biological Targets: While kinase inhibition is a major focus, the broad bioactivity of aminopyrazoles suggests their potential against other target classes.
-
Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to develop novel modes of action can lead to improved selectivity and efficacy.
-
Application of Advanced Synthetic Methodologies: The development of more efficient and diverse synthetic routes will facilitate the creation of novel aminopyrazole libraries for high-throughput screening.
-
Integration of Computational Chemistry: Structure-based drug design, molecular dynamics simulations, and machine learning will continue to play a crucial role in the rational design of next-generation aminopyrazole-based therapeutics.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 18. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijpsonline.com [ijpsonline.com]
- 22. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 28. benchchem.com [benchchem.com]
The Synthetic Chemist's Compass: A Technical Guide to 5-Amino-4-bromo-3-methylpyrazole Hydrobromide
Preamble: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and development, the pyrazole motif stands as a "privileged scaffold"—a core structure that consistently appears in a multitude of biologically active agents.[1] Its unique electronic properties and versatile substitution patterns make it an invaluable component in the medicinal chemist's toolkit. Within this esteemed class of heterocycles, 5-Amino-4-bromo-3-methylpyrazole hydrobromide emerges as a particularly potent and versatile building block. This guide provides an in-depth exploration of its chemical personality, strategic applications, and field-proven protocols, designed to empower researchers in their quest for novel therapeutics.
This document deviates from a rigid, templated format. Instead, it is structured to logically unfold the story of this building block, from its fundamental properties to its application in complex, multi-step syntheses. We will delve into not just the "how" but the "why," providing the causal reasoning behind experimental choices—the hallmark of a robust and reproducible synthetic strategy.
Core Characteristics and Handling
Before embarking on its synthetic transformations, a thorough understanding of the physical and chemical nature of this compound is paramount. Supplied as a hydrobromide salt, this crystalline solid exhibits enhanced stability and handling characteristics compared to its freebase form.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 167683-86-5 | [2][3] |
| Molecular Formula | C₄H₆BrN₃ · HBr | [2] |
| Molecular Weight | 256.93 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 166-180 °C | [2] |
| Solubility | Soluble in water | [3] |
Safety and Handling: As with any halogenated amine, appropriate personal protective equipment (PPE) should be employed. It is classified as harmful if swallowed (H302).[2] Standard laboratory practice dictates handling in a well-ventilated fume hood. For long-term storage, refrigeration (2-8°C) is recommended to maintain optimal stability.[4]
The Duality of Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is rooted in the distinct and complementary reactivity of its two key functional groups: the 5-amino group and the 4-bromo substituent. This duality allows for a diverse array of subsequent chemical modifications.
-
The 5-Amino Group: This nucleophilic center is the gateway to building fused heterocyclic systems. Its reactivity is central to the construction of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, scaffolds found in numerous kinase inhibitors and other targeted therapies.[5][6]
-
The 4-Bromo Group: Positioned on the pyrazole core, this halogen atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions. It enables the strategic introduction of aryl, heteroaryl, and alkyl groups, providing a powerful tool for modulating the steric and electronic properties of the final molecule.
The following sections will explore the practical applications of this dual reactivity, complete with mechanistic insights and detailed protocols.
Gateway to Fused Systems: Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a well-known bioisostere of purine and is featured in a range of approved and investigational drugs, particularly kinase inhibitors.[7][8] 5-Aminopyrazoles are the quintessential precursors for this scaffold. A common and efficient method involves an initial formylation or amidination at the 5-amino position, followed by cyclization.
The Vilsmeier-Haack Approach: Mechanism and Rationale
A powerful method for constructing the pyrimidine ring is through a Vilsmeier-Haack-type reaction, followed by cyclization.[9] The Vilsmeier reagent, typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃, or tribromide, PBr₃), acts as the electrophile.[10][11]
The reaction with a 5-aminopyrazole proceeds through a proposed multi-step sequence that involves formylation at the C4 position (activated by the amino group) and subsequent intramolecular cyclization to furnish the pyrazolo[3,4-d]pyrimidine skeleton.[12]
Caption: Vilsmeier-Haack pathway to pyrazolopyrimidines.
Experimental Protocol: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol is adapted from established one-pot procedures for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.[1][12]
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the this compound (1.0 eq).
-
Reaction Initiation: Add anhydrous N,N-dimethylformamide (DMF) to serve as both solvent and reactant. Cool the mixture to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) or tribromide (PBr₃) (3.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic.
-
Formylation & Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Forging New Connections: Palladium-Catalyzed Cross-Coupling
The 4-bromo substituent provides a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the precise tuning of a compound's properties, a critical aspect of structure-activity relationship (SAR) studies in drug development.
Suzuki-Miyaura Coupling: Building C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids/esters.[13][14] This reaction is instrumental in synthesizing biaryl structures, which are common in many classes of pharmaceuticals.
Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond of the pyrazole, (2) Transmetalation of the organic group from the boron reagent to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 70-90% | [15] |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75-95% | [8] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 85-100 | 65-88% | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure based on established methods for the Suzuki coupling of bromopyrazoles.[8][15]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 5-Amino-4-bromo-3-methylpyrazole (free base, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110°C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[16] This reaction is particularly valuable for synthesizing libraries of N-aryl pyrazoles for SAR exploration.
Mechanism Insight: The catalytic cycle is analogous to the Suzuki reaction, involving oxidative addition, but the key step is the formation of a palladium-amido complex, followed by reductive elimination to form the C-N bond.[2][3] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being essential for high efficiency, especially with less reactive aryl chlorides or sterically hindered amines.[17]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on amination reactions of unprotected bromo-heterocycles.[18]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add 5-Amino-4-bromo-3-methylpyrazole (free base, 1.0 eq), the desired amine (1.2 eq), a strong base (e.g., NaOt-Bu or LHMDS, 1.5-2.2 eq), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%), and the ligand to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene).
-
Reaction: Seal the vessel and heat the mixture with stirring at the appropriate temperature (ranging from room temperature to >100°C) until the reaction is complete by TLC or LC-MS analysis.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Representative Characterization Data
Table 3: Representative NMR Data for a 5-Aminopyrazole Derivative
| Data Type | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | ~7.0-7.8 | Aromatic protons (m) |
| ~4.6 | -NH₂ protons (s, br) | |
| ¹³C NMR | ~153 | C-5 (bearing NH₂) |
| ~145 | C-3 | |
| ~112-138 | Aromatic carbons | |
| ~115 | Nitrile carbon (-CN) | |
| Position of C-4 (bearing Br) would be significantly downfield |
Note: The hydrobromide salt would likely cause a downfield shift in the signals of nearby protons and carbons.
Conclusion: A Versatile Tool for Innovation
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and innovation. Its dual-functional nature provides chemists with a reliable and predictable platform for constructing complex molecular architectures. By mastering its application in the synthesis of fused heterocycles and through strategic cross-coupling reactions, researchers can accelerate the development of novel candidates for a wide range of therapeutic targets. This guide serves as a foundational resource, grounded in established chemical principles and field-tested methodologies, to aid in that endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-Amino-4-bromo-3-methyl-1H-pyrazole 97 1780-72-9 [sigmaaldrich.com]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of the Amino Group in 5-Aminopyrazoles: A Technical Guide for Drug Discovery
For Immediate Release
Shanghai, China – December 31, 2025 – This in-depth technical guide, authored for researchers, scientists, and drug development professionals, explores the core reactivity of the amino group in 5-aminopyrazoles. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to provide a comprehensive resource on this critical chemical moiety. 5-Aminopyrazoles are foundational building blocks in medicinal chemistry, celebrated for their role in crafting a diverse array of bioactive molecules, including kinase inhibitors and anticancer agents.[1][2][3] Their versatility stems from the nuanced reactivity of the 5-amino group, which can act as a potent nucleophile and strategically direct electrophilic substitutions. This guide will dissect the factors governing this reactivity and present detailed protocols for its synthetic application.
The Electronic Landscape of 5-Aminopyrazoles: A Tale of Two Nitrogens
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The N1 nitrogen is "pyrrole-like," with its lone pair participating in the aromatic system, while the N2 nitrogen is "pyridine-like," with its lone pair residing in an sp² orbital outside the aromatic sextet.[1] This electronic arrangement, coupled with the presence of an exocyclic amino group at the C5 position, creates a molecule with multiple nucleophilic centers: the N1 atom, the C4 position, and the 5-amino group itself.[4][5] The reactivity of the 5-amino group is profoundly influenced by this electronic interplay and the substitution pattern on the pyrazole ring.
The 5-aminopyrazole core can exist in several tautomeric forms, which further complicates its reactivity profile.[1] The specific tautomer present under reaction conditions can dictate the outcome of a synthetic transformation. For drug discovery professionals, understanding and controlling these factors is paramount to achieving desired chemo- and regioselectivity.
The 5-Amino Group as a Nucleophile: A Gateway to Molecular Diversity
The exocyclic amino group in 5-aminopyrazoles is a potent nucleophile, readily participating in a wide range of reactions to build molecular complexity. This nucleophilicity is the cornerstone of its utility in synthesizing fused heterocyclic systems of immense pharmacological importance.[6]
Acylation and Sulfonylation: Crafting Amides and Sulfonamides
The 5-amino group readily undergoes acylation with reagents such as acetic anhydride or benzoyl chloride to form the corresponding 5-acylamino pyrazoles.[7] Similarly, reaction with sulfonyl chlorides yields sulfonamide derivatives. These reactions are fundamental for introducing diverse side chains and modulating the physicochemical properties of the parent molecule.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Type | Typical Conditions | Reference |
| Acetic Anhydride | 5-Acetamidopyrazole | Basic medium | [7] |
| Benzoyl Chloride | 5-Benzamidopyrazole | Basic medium | [7] |
| Arylsulfonyl Chloride | 5-(Arylsulfonamido)pyrazole | Pyridine | [8] |
Alkylation and Arylation: Forging C-N Bonds
The 5-amino group can be alkylated through various methods, including reductive amination.[6] Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the N-arylation of 5-aminopyrazoles with aryl halides, providing access to a broad range of derivatives with potential applications in improving renal function.[9][10]
Experimental Protocol: Palladium-Catalyzed N-Arylation of 5-Aminopyrazole
-
Reactants: Combine 5-aminopyrazole (1.0 eq), aryl bromide (1.2 eq), a suitable palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%), and a ligand (e.g., PPh₃) in a reaction vessel.
-
Solvent and Base: Add a suitable solvent (e.g., DMF or DMSO) and a weak base.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). Microwave irradiation can also be employed to accelerate the reaction.[6]
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.
Condensation Reactions: Building Fused Heterocycles
The nucleophilicity of the 5-amino group is pivotal in condensation reactions with 1,3-bielectrophiles, leading to the formation of fused pyrazoloazines, which are structural analogues of purines.[11] These reactions are the bedrock for synthesizing important scaffolds like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines.[6][12]
The regiochemical outcome of these condensations can often be controlled by carefully selecting the reaction conditions. For instance, in multicomponent reactions involving 5-aminopyrazoles, aldehydes, and 1,3-dicarbonyl compounds, the formation of either pyrazolo[3,4-b]quinolin-5-ones or pyrazolo[5,1-b]quinazolin-8-ones can be tuned by the choice of catalyst and reaction temperature.[4][13]
Diagram 1: Key Condensation Pathways of 5-Aminopyrazoles
Caption: Competing pathways in multicomponent reactions.
The 5-Amino Group as a Directing Group: Electrophilic Substitution
The amino group at the C5 position is a powerful activating group, directing electrophilic substitution primarily to the C4 position of the pyrazole ring. This is a consequence of the resonance donation of the amino group's lone pair into the aromatic system, which increases the electron density at C4.
Diazotization and Azo Coupling: Synthesis of Dyes and Cinnolines
5-Aminopyrazoles can be readily diazotized using reagents like sodium nitrite in acidic media to form pyrazolyl-5-diazonium salts.[14][15] These diazonium salts are versatile intermediates that can undergo various transformations. For example, they can participate in azo coupling reactions with activated aromatic compounds to produce azo dyes.[14][15]
In some cases, the intermediate diazonium salt can undergo intramolecular azo coupling, leading to the formation of fused heterocyclic systems such as pyrazolo[3,4-c]cinnolines, particularly when an electron-rich aromatic substituent is present at the C4 position.[14][15]
Experimental Protocol: Diazotization of 5-Aminopyrazole
-
Dissolution: Dissolve the 5-aminopyrazole in a suitable acid (e.g., 4 M HCl).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
-
Intermediate Formation: The formation of the diazonium salt intermediate is typically observed by a color change. This intermediate can then be used in subsequent reactions without isolation.[8]
Diagram 2: Diazotization and Subsequent Reactions
Caption: Synthetic utility of pyrazolyl-5-diazonium salts.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
The reactivity of the amino group in 5-aminopyrazoles is a rich and multifaceted area of organic chemistry. Its ability to act as a potent nucleophile in a variety of reactions, including acylation, alkylation, and condensation, provides a robust platform for the synthesis of diverse molecular architectures. Furthermore, its role as an activating and directing group in electrophilic substitution reactions adds another layer of synthetic utility. For researchers in drug development, a thorough understanding of these principles is essential for the rational design and efficient synthesis of novel therapeutics. The continued exploration of the reactivity of this versatile scaffold promises to unlock new avenues for the discovery of innovative medicines.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Ring: A Comprehensive Technical Guide to Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of electrophilic substitution reactions on the pyrazole ring, a foundational heterocyclic scaffold in medicinal chemistry and materials science. We will explore the inherent electronic properties of pyrazole that dictate its reactivity and regioselectivity, offering a detailed mechanistic understanding of this important class of reactions. This guide will delve into the practical aspects of key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, supported by field-proven insights and detailed experimental protocols. The influence of reaction conditions and substituent effects will be thoroughly examined to provide a predictive framework for synthetic planning.
Introduction: The Electronic Landscape of the Pyrazole Ring
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement of heteroatoms imparts a distinct electronic character to the ring system, governing its chemical behavior. One nitrogen atom is of the "pyrrole-type" (N1), contributing two electrons to the aromatic π-system, while the other is of the "pyridine-type" (N2), with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[1][2] This electronic configuration makes the pyrazole ring π-excessive and thus, reactive towards electrophiles, though generally less so than pyrrole but more so than benzene.[3][4]
The distribution of electron density within the pyrazole ring is not uniform. Theoretical calculations and experimental observations consistently indicate that the C4 position possesses the highest electron density.[5] Consequently, electrophilic attack preferentially occurs at this position.[3][6] The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them more susceptible to nucleophilic attack.[6]
The amphoteric nature of the pyrazole ring, stemming from the acidic proton on the pyrrole-like N1 nitrogen and the basic pyridine-like N2 nitrogen, plays a crucial role in its reactivity.[7][8] In the presence of a base, the N1 proton can be abstracted to form the pyrazolate anion, a highly nucleophilic species that readily reacts with electrophiles. Conversely, in strongly acidic media, the N2 nitrogen is protonated to form the pyrazolium cation. This protonation deactivates the ring towards electrophilic attack, a critical consideration in designing synthetic strategies.[9]
The Mechanism of Electrophilic Aromatic Substitution (SEAr) on Pyrazole
The generally accepted mechanism for electrophilic substitution on the pyrazole ring proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The attack of an electrophile (E⁺) at the C4 position results in a sigma complex where the positive charge is delocalized over the N1, C5, and N2 atoms. This delocalization effectively stabilizes the intermediate, leading to a lower activation energy for substitution at this position.
In contrast, electrophilic attack at the C3 or C5 positions would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, which is energetically unfavorable.[10] This inherent instability is the primary reason for the pronounced regioselectivity for C4 substitution in pyrazoles.
Caption: General mechanism of electrophilic aromatic substitution on pyrazole.
Key Electrophilic Substitution Reactions
Nitration
The introduction of a nitro group onto the pyrazole ring is a fundamental transformation, providing a versatile handle for further functionalization. 4-Nitropyrazole is a key intermediate in the synthesis of energetic materials and pharmaceuticals.[11][12]
Reaction Conditions: Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at elevated temperatures.[13] The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated in situ.
Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves two critical purposes: it acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion, and it acts as a dehydrating agent, shifting the equilibrium towards the products. In some cases, fuming nitric acid and fuming sulfuric acid (oleum) are employed to enhance the reaction rate and yield, particularly for less reactive pyrazole derivatives.[11]
Experimental Protocol: Synthesis of 4-Nitropyrazole [11][12]
-
To a flask containing pyrazole (8.5 g), add concentrated sulfuric acid (15 cm³) pre-cooled to 0°C with stirring.
-
Slowly add a cold mixture of concentrated nitric acid (18 cm³, d=1.4 g/mL) and concentrated sulfuric acid (6 cm³) while maintaining the temperature below 10°C in an ice-salt bath.
-
After the addition is complete, heat the reaction mixture under reflux for 3 hours.
-
Cool the mixture to room temperature and slowly pour it onto crushed ice (80 g).
-
Collect the resulting precipitate by filtration under reduced pressure.
-
Wash the solid sequentially with cold water and cold ethanol.
-
Purify the crude product by recrystallization from toluene to afford 4-nitropyrazole as a white solid.
Optimized Conditions: A one-pot, two-step method using a mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%) as the nitrating agent has been reported to give yields as high as 85%.[11] The optimal conditions were found to be a molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole of 1.5:3:2.1:1, at a reaction temperature of 50°C for 1.5 hours.[11]
Caption: Experimental workflow for the synthesis of 4-nitropyrazole.
Halogenation
Halogenated pyrazoles are valuable building blocks in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[14] Bromination and chlorination are the most common halogenation reactions performed on the pyrazole ring.
Reaction Conditions: A variety of reagents can be employed for the halogenation of pyrazoles, with the choice often depending on the desired reactivity and selectivity. Common reagents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS).[15][16] The reactions are often carried out in solvents such as carbon tetrachloride, chloroform, or even water.[15]
Causality Behind Experimental Choices: The use of N-halosuccinimides offers a milder and more selective alternative to elemental halogens, reducing the formation of polyhalogenated byproducts.[15] Performing the reaction in water can be advantageous from a green chemistry perspective, often leading to high yields and shorter reaction times.[15] For substrates that are sensitive to acidic conditions, methods using lithium bromide with an oxidizing agent or organocatalytic approaches have been developed.[17][18]
Experimental Protocol: Bromination of Pyrazole with N-Bromosuccinimide (NBS) [15]
-
Dissolve the pyrazole derivative in a suitable solvent (e.g., CCl₄ or water).
-
Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (typically 1-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, if using an organic solvent, wash the reaction mixture with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-bromopyrazole.
| Reagent | Solvent | Conditions | Product | Yield | Reference |
| Br₂ | CHCl₃ | 0°C | 4-Bromopyrazole | Good | [19] |
| NBS | CCl₄ or H₂O | Room Temp. | 4-Bromopyrazole | Excellent | [15] |
| LiBr/BF₃·Et₂O | DMSO | Room Temp., O₂ | 4-Bromopyrazole | Good | [17] |
| NCS | CCl₄ or H₂O | Room Temp. | 4-Chloropyrazole | Excellent | [15] |
Sulfonation
Sulfonation of pyrazole introduces a sulfonic acid group (-SO₃H) at the C4 position, which can be useful for increasing water solubility or as a directing group for subsequent transformations.
Reaction Conditions: The sulfonation of pyrazole is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃) or sulfur trioxide (SO₃) in sulfuric acid.[13] The electrophile in this reaction is SO₃ or its protonated form.
Causality Behind Experimental Choices: Fuming sulfuric acid provides a high concentration of the electrophile, SO₃, which is necessary to overcome the moderate reactivity of the pyrazole ring towards this reagent. The reaction often requires heating to proceed at a reasonable rate.
Experimental Protocol: Sulfonation of Pyrazole [13]
-
Carefully add pyrazole to fuming sulfuric acid with cooling.
-
Heat the reaction mixture at a specified temperature (e.g., 100°C) for several hours.
-
Cool the reaction mixture and cautiously pour it onto ice.
-
The product, pyrazole-4-sulfonic acid, can be isolated by crystallization or by forming a salt.
Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group onto the pyrazole ring, forming pyrazolyl ketones. These compounds are valuable intermediates for the synthesis of more complex molecules.
Reaction Conditions: The acylation of N-substituted pyrazoles typically occurs at the C4 position.[20] The reaction is often carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[20][21] However, for reactive heterocycles like pyrazole, milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ may be preferred to avoid complexation with the ring nitrogens and subsequent deactivation.[22]
Causality Behind Experimental Choices: The Lewis acid coordinates with the acylating agent, increasing its electrophilicity and facilitating the attack by the pyrazole ring. The choice of Lewis acid and solvent is crucial to optimize the reaction and prevent side reactions. In some cases, the reaction can be performed without a catalyst using a highly reactive acylating agent.
Experimental Protocol: Friedel-Crafts Acylation of 1-Phenylpyrazole [20]
-
To a solution of 1-phenylpyrazole in a dry, inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃) at 0°C.
-
Add the acylating agent (e.g., acetyl chloride) dropwise to the mixture.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting ketone by column chromatography or recrystallization.
Influence of Substituents and Reaction Medium
The regioselectivity of electrophilic substitution on pyrazole can be significantly influenced by the presence of substituents on the ring and the nature of the reaction medium.
Substituent Effects:
-
Electron-donating groups (EDGs) at the C3 or C5 position generally increase the reactivity of the pyrazole ring towards electrophilic attack.[9]
-
Electron-withdrawing groups (EWGs) at any position on the ring decrease its reactivity.[9]
The Role of pH: As previously mentioned, the pH of the reaction medium has a profound effect on the outcome of electrophilic substitution.
-
Neutral or Basic Conditions: In neutral or basic media, the pyrazole ring exists in its unprotonated form, and electrophilic attack occurs preferentially at the electron-rich C4 position.[1]
-
Strongly Acidic Conditions: In strongly acidic solutions, the pyridine-like N2 nitrogen becomes protonated, forming the pyrazolium cation.[9] This positive charge strongly deactivates the pyrazole ring towards electrophilic attack. In the case of N-phenylpyrazole, under strongly acidic conditions, electrophilic substitution can be redirected to the para-position of the phenyl ring, as the pyrazole ring is deactivated.[19]
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 13. scribd.com [scribd.com]
- 14. scielo.org.mx [scielo.org.mx]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-archives.org [beilstein-archives.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 21. TARGET-ORIENTED SYNTHESIS OF FUNCTIONALIZED PYRAZOLO-FUSED MEDIUM-SIZED N,S-HETEROCYCLES <i>VIA</i> FRIEDEL–CRAFTS RING CLOSURE APPROACH | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 22. researchgate.net [researchgate.net]
The Ascendant Role of Brominated Pyrazoles in Modern Agrochemicals: A Technical Guide
Abstract
The pyrazole scaffold represents a "privileged" structure in the landscape of agrochemical discovery, consistently appearing as a core motif in a multitude of highly effective insecticides, fungicides, and herbicides. The strategic introduction of bromine atoms onto this versatile heterocycle has emerged as a powerful approach to modulate and enhance biological activity, metabolic stability, and target spectrum. This technical guide provides an in-depth exploration of the potential applications of brominated pyrazoles in agrochemicals, intended for researchers, scientists, and professionals in the field of crop protection and drug development. We will delve into the synthetic strategies for creating these halogenated compounds, dissect their diverse mechanisms of action, analyze structure-activity relationships, and provide detailed protocols for their biological evaluation.
Introduction: The Pyrazole Scaffold and the Impact of Bromination
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that offers a unique combination of chemical stability and synthetic versatility. This has made them a cornerstone in the development of modern agrochemicals. The introduction of a bromine atom, a lipophilic and electronegative halogen, can profoundly influence the physicochemical properties of the parent pyrazole molecule. This strategic halogenation can lead to:
-
Enhanced Biological Activity: Bromine can facilitate stronger binding interactions with target enzymes or receptors, leading to increased potency.
-
Modified Selectivity: The presence and position of bromine can alter the compound's selectivity towards target pests, pathogens, or weeds, while potentially reducing off-target effects.
-
Improved Metabolic Stability: Bromination can block sites of metabolic degradation, prolonging the compound's persistence and efficacy in the field.
-
Altered Physicochemical Properties: Bromine substitution impacts lipophilicity, which in turn affects the compound's uptake, translocation, and environmental fate.
This guide will explore these aspects across the three major classes of agrochemicals: insecticides, fungicides, and herbicides.
Brominated Pyrazole Insecticides: A Case Study of Fipronil
The most prominent example of a brominated pyrazole agrochemical is the insecticide fipronil . Belonging to the phenylpyrazole class, fipronil's discovery marked a significant advancement in insect pest management due to its novel mode of action and broad-spectrum efficacy.
Synthesis of Brominated Phenylpyrazoles
The synthesis of fipronil and related brominated phenylpyrazoles typically involves the construction of the core pyrazole ring followed by functionalization. A common strategy is the reaction of a β-keto nitrile with a substituted hydrazine, followed by bromination.
A Technical Guide to the Agrochemical Applications of Brominated Pyrazoles
Abstract
The pyrazole scaffold represents a "privileged" structure in the landscape of agrochemical discovery, consistently appearing as a core motif in a multitude of highly effective insecticides, fungicides, and herbicides. The strategic introduction of bromine atoms onto this versatile heterocycle has emerged as a powerful approach to modulate and enhance biological activity, metabolic stability, and target spectrum. This technical guide provides an in-depth exploration of the potential applications of brominated pyrazoles in agrochemicals, intended for researchers, scientists, and professionals in the field of crop protection and drug development. We will delve into the synthetic strategies for creating these halogenated compounds, dissect their diverse mechanisms of action, analyze structure-activity relationships, and provide detailed protocols for their biological evaluation.
Introduction: The Pyrazole Scaffold and the Impact of Bromination
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that offers a unique combination of chemical stability and synthetic versatility. This has made them a cornerstone in the development of modern agrochemicals. The introduction of a bromine atom, a lipophilic and electronegative halogen, can profoundly influence the physicochemical properties of the parent pyrazole molecule. This strategic halogenation can lead to:
-
Enhanced Biological Activity: Bromine can facilitate stronger binding interactions with target enzymes or receptors, leading to increased potency.
-
Modified Selectivity: The presence and position of bromine can alter the compound's selectivity towards target pests, pathogens, or weeds, while potentially reducing off-target effects.
-
Improved Metabolic Stability: Bromination can block sites of metabolic degradation, prolonging the compound's persistence and efficacy in the field.
-
Altered Physicochemical Properties: Bromine substitution impacts lipophilicity, which in turn affects the compound's uptake, translocation, and environmental fate.
This guide will explore these aspects across the three major classes of agrochemicals: insecticides, fungicides, and herbicides.
Brominated Pyrazole Insecticides: A Case Study of Fipronil
The most prominent example of a brominated pyrazole agrochemical is the insecticide fipronil . Belonging to the phenylpyrazole class, fipronil's discovery marked a significant advancement in insect pest management due to its novel mode of action and broad-spectrum efficacy.
Synthesis of Brominated Phenylpyrazoles
The synthesis of fipronil and related brominated phenylpyrazoles typically involves the construction of the core pyrazole ring followed by functionalization. A common strategy is the reaction of a β-keto nitrile with a substituted hydrazine, followed by bromination. 4-Bromopyrazole itself is a key intermediate in the synthesis of various pesticides.[1]
Experimental Protocol: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives [2]
This protocol describes a solvent-free, one-pot synthesis of 4-bromopyrazole derivatives from 1,3-dicarbonyl compounds and arylhydrazines using N-bromosaccharin as the brominating agent.
Materials:
-
1,3-Diketone (1.0 mmol)
-
Arylhydrazine hydrochloride (1.0 mmol)
-
N-Bromosaccharin (1.1 mmol)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (0.1 g)
-
Mortar and pestle
-
n-Hexane
Procedure:
-
In a mortar, thoroughly grind a mixture of the 1,3-diketone (1.0 mmol), arylhydrazine hydrochloride (1.0 mmol), N-bromosaccharin (1.1 mmol), and silica gel supported sulfuric acid (0.1 g).
-
Continue grinding at room temperature for the time specified by TLC monitoring to ensure reaction completion.
-
Upon completion, add n-hexane (7-10 mL) to the mixture and filter.
-
Wash the residue with n-hexane.
-
Evaporate the solvent from the combined filtrates to yield the crude 4-bromopyrazole derivative.
-
If necessary, purify the product by column chromatography on silica gel.
This method offers an efficient and environmentally friendly route to 4-bromopyrazoles, which are versatile precursors for more complex agrochemicals.[2]
Caption: One-pot synthesis of 4-bromopyrazole derivatives.
Mechanism of Action: GABA-gated Chloride Channel Antagonism
Fipronil exerts its insecticidal effect by acting as a potent non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects. GABA is the primary inhibitory neurotransmitter in insects, and its binding to the GABA receptor opens the chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil binds to a site within the chloride channel, blocking the influx of chloride ions. This disruption of the normal inhibitory signaling leads to excessive neuronal stimulation, convulsions, paralysis, and ultimately, the death of the insect. The bromine atom on the pyrazole ring is crucial for this activity, contributing to the high affinity of fipronil for the insect GABA receptor.
References
discovery of novel reactions with 5-Amino-4-bromo-3-methylpyrazole hydrobromide
An In-Depth Technical Guide Topic: Discovery of Novel Reactions with 5-Amino-4-bromo-3-methylpyrazole Hydrobromide Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound represents a highly versatile yet underexplored scaffold in synthetic and medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive bromine atom suitable for cross-coupling, and a privileged pyrazole core—offers a rich platform for the discovery of novel chemical transformations. This guide provides a senior application scientist's perspective on unlocking this potential. We move beyond standard protocols to explore the causality behind advanced synthetic strategies, including transition-metal-catalyzed cross-couplings, innovative annulation reactions for fused systems, and the design of efficient multicomponent reactions. By presenting field-proven insights, detailed experimental workflows, and mechanistic rationale, this document serves as a comprehensive resource for researchers aiming to leverage this powerful building block in drug discovery and materials science.
Core Characteristics of the Scaffold
5-Amino-4-bromo-3-methylpyrazole is a crystalline solid that serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The hydrobromide salt enhances stability and handling. The true value of this molecule lies in its trifunctional nature:
-
The 5-Amino Group: Acts as a potent nucleophile and a directing group. It is a key handle for building amides, ureas, and for participating in condensation and cyclization reactions.[2][3]
-
The 4-Bromo Substituent: An ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[4][5]
-
The Pyrazole Core: A bioisostere for many biological systems and a stable aromatic ring that influences the reactivity of its substituents. The aminopyrazole framework is a cornerstone of numerous kinase inhibitors and other therapeutic agents.[2][6]
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₄H₇Br₂N₃ | [1] |
| Molecular Weight | 256.93 g/mol | [1] |
| CAS Number | 167683-86-5 | [1] |
| Appearance | Crystalline Solid | [1] |
| Melting Point | 178-181 °C | [1] |
| Free Base CAS | 1780-72-9 | [7] |
| Free Base MW | 176.01 g/mol | [7] |
Foundational Reactivity: The Known Chemical Landscape
Before exploring novel transformations, it is crucial to understand the established reactivity of the aminobromopyrazole core. The most versatile synthetic methods for 5-aminopyrazoles often involve the condensation of β-ketonitriles with hydrazines.[8] Once formed, the scaffold's functional groups can be manipulated selectively.
-
Reactions at the Amino Group: The 5-amino group readily undergoes acylation, sulfonylation, and condensation with carbonyl compounds to form Schiff bases, which can be further elaborated. These reactions are fundamental for creating libraries of amide-based kinase inhibitors.[2]
-
Reactions at the Bromo Position: While nucleophilic aromatic substitution is possible, the bromine atom is most effectively utilized in cross-coupling chemistry. Palladium- and nickel-catalyzed reactions are the workhorses for C-C and C-N bond formation at this position, though this application on this specific molecule remains an area of discovery.[4][9]
Forging New Frontiers: The Discovery of Novel Reaction Pathways
The true potential of this compound is realized when its functional groups are used in concert or in novel sequences to rapidly build molecular complexity.
Strategic Diversification via Transition-Metal Cross-Coupling
The bromine atom at the C4 position is a powerful lever for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for this purpose.[4][5] The choice of catalyst, ligand, and base is critical and is dictated by the electronic nature of the coupling partners.
Causality in Protocol Design: For a Suzuki-Miyaura coupling, a catalyst system like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is chosen. The phosphine ligands are crucial for the stability and activity of the Pd(0) active species. A weak base like Na₂CO₃ or K₃PO₄ is used to activate the boronic acid without causing unwanted side reactions with the amino group.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent and Degassing: Add a 3:1 mixture of Dioxane/Water. Degas the mixture thoroughly with argon for 15-20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Annulation Strategies for Fused Heterocyclic Systems
A highly valuable application of this scaffold is the synthesis of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines.[10] These structures are prevalent in pharmacologically active compounds. Novel one-pot reactions that utilize both the amino and bromo functionalities can dramatically increase synthetic efficiency.
One innovative approach involves a sequential Sonogashira coupling followed by a base-mediated intramolecular cyclization. This allows for the rapid assembly of a pyrazolo-pyridone core.
Experimental Protocol: One-Pot Sonogashira/Cyclization
-
Coupling Setup: In a sealed tube, combine this compound (1.0 eq), a terminal alkyne (e.g., ethyl propiolate, 1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq) in anhydrous DMF.
-
Base Addition: Add triethylamine (3.0 eq) and degas the mixture with argon.
-
Initial Reaction: Heat the reaction to 60 °C for 4 hours to complete the Sonogashira coupling.
-
Cyclization Step: Add a strong base such as potassium tert-butoxide (2.0 eq) directly to the reaction mixture.
-
Final Reaction: Increase the temperature to 110 °C and stir for an additional 8 hours.
-
Work-up and Purification: Cool the mixture, quench with saturated NH₄Cl solution, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify via column chromatography.
Visualization: Workflow for Fused Heterocycle Synthesis
Caption: Sequential reaction workflow for building fused heterocyclic systems.
Multicomponent Reactions (MCRs) for Rapid Library Synthesis
Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity from simple starting materials in a single step. 5-aminopyrazoles are excellent substrates for MCRs.[11][12] A novel MCR can be designed by reacting 5-Amino-4-bromo-3-methylpyrazole, an aromatic aldehyde, and malononitrile. This would lead to the formation of complex pyrazolo[3,4-b]pyridine derivatives, with the bromine atom intact for subsequent functionalization.
Mechanistic Rationale: The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, forming an arylidene malononitrile. The 5-amino group of the pyrazole then undergoes a Michael addition to this electron-deficient alkene, followed by intramolecular cyclization and tautomerization to yield the final aromatic product.[11]
Visualization: Convergent MCR Strategy
Caption: Logical diagram of a three-component reaction (MCR).
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate. It is a strategically functionalized scaffold poised for the discovery of novel and efficient synthetic methodologies. The strategic application of modern synthetic techniques—particularly transition-metal catalysis and multicomponent reactions—can unlock its full potential. The novel reactions and protocols outlined in this guide provide a framework for developing libraries of complex heterocyclic compounds with significant potential in drug discovery and materials science. Future research should focus on asymmetric catalysis to introduce chirality, exploring C-H activation at other positions of the ring, and developing new cycloaddition reactions to further expand the accessible chemical space.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-氨基-4-溴-3-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]
- 12. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Methodological & Application
Application Note & Detailed Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug discovery.[1] Structurally, it is an isostere of adenine, a fundamental component of DNA and RNA, where the imidazole ring of the natural purine is replaced by a pyrazole ring.[2][3] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as effective mimetics and competitive inhibitors for enzymes that process purines, most notably protein kinases.[2][3]
The scaffold's ability to bind to the ATP-binding site of kinases has led to the development of numerous potent inhibitors targeting a wide range of kinases implicated in diseases such as cancer, inflammation, and cardiovascular disorders.[4][5] The versatility of this core structure allows for functionalization at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth overview of the most robust and widely adopted synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core, with a focus on explaining the chemical logic behind the chosen methodologies. We will cover classic cyclization approaches and essential functionalization techniques that are critical for developing novel therapeutic agents.
Core Synthetic Strategy I: Cyclization of 5-Aminopyrazole Precursors
The most prevalent and versatile approach to the pyrazolo[3,4-d]pyrimidine core begins with a suitably substituted 5-aminopyrazole. The pyrazole ring is constructed first, followed by the annulation of the pyrimidine ring. The choice of the C4 substituent on the pyrazole—typically a nitrile or an ester/amide—dictates the subsequent cyclization conditions.
Pathway A: From 5-Aminopyrazole-4-carbonitriles
This classic route is one of the most fundamental methods for accessing the pyrazolo[3,4-d]pyrimidine scaffold. The strategy relies on the cyclocondensation of a 5-aminopyrazole-4-carbonitrile intermediate with a one-carbon (C1) synthon, such as formamide.
Causality and Mechanism: The 5-amino group of the pyrazole acts as a nucleophile, attacking the carbon of the C1 synthon. A subsequent intramolecular cyclization occurs as the nitrogen from the C1 synthon attacks the nitrile carbon, followed by tautomerization to yield the aromatic pyrazolo[3,4-d]pyrimidine system. Using formamide is particularly effective as it serves as both the C1 source and a high-boiling solvent.[2]
Caption: General workflow for synthesis from 5-aminopyrazole-4-carbonitriles.
Detailed Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
This two-step protocol is adapted from well-established literature procedures.[2]
Part 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL) carefully to prepare a fresh solution of sodium ethoxide.
-
Reaction Initiation: To the sodium ethoxide solution, add malononitrile (6.6 g, 0.1 mol). Stir the mixture for 15 minutes at room temperature.
-
Hydrazine Addition: Add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the mixture.
-
Scientific Rationale: The reaction between the activated methylene compound (malononitrile) and hydrazine is a classic Knorr-type pyrazole synthesis. The basic conditions generated by sodium ethoxide facilitate the initial condensation.
-
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, neutralize the reaction mixture with acetic acid. The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield the pure 5-amino-1H-pyrazole-4-carbonitrile.
Part 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
Cyclization: Place the dried 5-amino-1H-pyrazole-4-carbonitrile (1.08 g, 10 mmol) in a flask containing formamide (15 mL).
-
Heating: Heat the mixture at 180-190 °C for 4-6 hours.
-
Scientific Rationale: At this high temperature, formamide provides the N=CH- unit required to form the pyrimidine ring. The reaction proceeds via an initial formation of a formamidine intermediate, followed by intramolecular cyclization onto the nitrile group.[2]
-
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly from the formamide solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with water and then ethanol to remove residual formamide, and dry under vacuum.
| Reagent/Parameter | Part 1 (Pyrazole) | Part 2 (Pyrimidine) | Purpose |
| Key Starting Material | Malononitrile | 5-Amino-1H-pyrazole-4-carbonitrile | Carbon framework |
| Key Reagent | Hydrazine Hydrate | Formamide | Nitrogen source / C1 synthon |
| Base/Catalyst | Sodium Ethoxide | N/A (Thermal) | Promotes initial condensation |
| Solvent | Ethanol | Formamide | Reaction medium |
| Temperature | Reflux (~78 °C) | 180-190 °C | Overcomes activation energy |
| Reaction Time | 2-3 hours | 4-6 hours | Drives reaction to completion |
Pathway B: From 5-Aminopyrazole-4-carboxylates
This alternative pathway avoids the use of a nitrile precursor, which can sometimes be resistant to cyclization. Instead, it utilizes an ester (carboxylate) or amide (carboxamide) at the C4 position of the pyrazole. This route is particularly amenable to modern synthetic methods like microwave-assisted multicomponent reactions.
Causality and Mechanism: The cyclization can be achieved in several ways. Heating with formic acid provides the C1 unit and promotes dehydration and cyclization. Alternatively, a one-pot, three-component reaction between a 5-aminopyrazole-4-carboxylate, an orthoformate, and an amine under microwave irradiation provides a highly efficient and rapid route to N-substituted pyrazolo[3,4-d]pyrimidin-4-ones.[6] The orthoformate first reacts with the amine to form an intermediate which then condenses with the aminopyrazole, followed by cyclization and elimination of alcohol.
Caption: Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
Detailed Protocol: Microwave-Assisted Synthesis of 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol is adapted from a published three-component method.[6]
-
Reagent Mixture: In a 10 mL microwave process vial, combine methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1.0 mmol), benzylamine (1.2 mmol), and trimethyl orthoformate (3.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 20 minutes.
-
Scientific Rationale: Microwave heating dramatically accelerates the reaction rate compared to conventional heating. It efficiently drives the formation of the formamidine intermediate and the subsequent cyclization, significantly reducing reaction times from hours to minutes.
-
-
Isolation: After the reaction, cool the vial to room temperature. The product typically crystallizes from the reaction mixture.
-
Purification: Collect the solid by filtration. Wash the crude product with a small amount of cold ethanol or ethyl acetate to remove excess reagents. If necessary, further purification can be achieved by recrystallization from ethyl acetate. The reported yield for this specific product is 83%.[6]
| Component | Amount | Role |
| Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | 1.0 mmol | Pyrazole backbone |
| Benzylamine | 1.2 mmol | N5-substituent source |
| Trimethyl Orthoformate | 3.0 mmol | C1 synthon for pyrimidine ring |
| Parameter | Value | Purpose |
| Temperature | 150 °C | Provide activation energy |
| Time | 20 min | Ensure reaction completion |
| Method | Microwave Irradiation | Rapid & efficient heating |
Essential Functionalization: Synthesis of 4-Amino Derivatives
For many applications, particularly in kinase inhibition, a 4-amino substituent is a critical pharmacophore. These derivatives are most commonly synthesized from a 4-hydroxypyrazolo[3,4-d]pyrimidine (which exists in the tautomeric 4-oxo form) via a versatile 4-chloro intermediate.
Causality and Mechanism: The conversion of the 4-oxo group to a 4-amino group is a two-step process. First, the C4-oxo group is converted into a better leaving group, chloride, using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][7] Second, the highly reactive 4-chloro atom is displaced by an amine nucleophile (e.g., ammonia or a primary/secondary amine) in a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Key functionalization pathway to 4-amino derivatives.
Detailed Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine from the 4-Chloro Intermediate
This protocol is based on a reported procedure for synthesizing the title compound.[8]
-
Starting Material: Begin with 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (200 mg, 1.29 mmol), which is prepared by refluxing the corresponding 4-oxo precursor in neat POCl₃.[7]
-
Dissolution: Dissolve the 4-chloro starting material in tetrahydrofuran (THF, 2.0 mL) in a sealed reaction vessel.
-
Amination: Add ammonium hydroxide (28-30% solution, 2.0 mL) to the solution.
-
Scientific Rationale: Ammonium hydroxide provides a high concentration of ammonia (NH₃), which acts as the nucleophile. The SNAr reaction is favorable at the electron-deficient C4 position of the pyrimidine ring.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-30 °C) for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove THF and excess ammonia.
-
Purification: Triturate the resulting residue with acetonitrile (0.5 mL). Collect the solid product by filtration to afford 4-aminopyrazolo[3,4-d]pyrimidine. A yield of 57% has been reported for this step.[8]
Summary and Outlook
The synthesis of pyrazolo[3,4-d]pyrimidines is a well-established field with a rich variety of reliable methods. The classic approach via cyclization of 5-aminopyrazole-4-carbonitriles remains a cornerstone of the field. Modern advancements, such as microwave-assisted multicomponent reactions, offer significant improvements in efficiency, reaction time, and ease of diversification.[6] The functionalization of the pyrazolo[3,4-d]pyrimidine core, particularly the conversion to 4-amino derivatives, is a critical step in the development of kinase inhibitors and other therapeutic agents.[9][10]
Continuing research focuses on developing more atom-economical, regioselective, and environmentally benign ("green") synthetic methods to access novel derivatives with enhanced biological activity.[11][12] The protocols and strategies outlined in this guide provide a solid foundation for researchers to both synthesize known pyrazolo[3,4-d]pyrimidines and design novel routes to future drug candidates.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 9. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
The Versatility of 5-Aminopyrazoles in Multi-Component Reactions: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Advantage of 5-Aminopyrazoles in Complex Scaffolding
In the landscape of modern synthetic and medicinal chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs), which enable the formation of intricate molecular architectures in a single synthetic operation, have emerged as a powerful strategy to this end. Within this domain, 5-aminopyrazoles have carved out a significant niche as exceptionally versatile building blocks.[1][2][3] Their unique electronic and structural features, characterized by multiple nucleophilic sites, render them ideal substrates for a diverse array of MCRs, leading to the rapid assembly of fused heterocyclic systems of significant pharmacological interest.[4][5][6]
This comprehensive guide provides detailed application notes and protocols for leveraging 5-aminopyrazoles in some of the most impactful MCRs, including the Ugi, Biginelli, and Hantzsch-type reactions. The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these remarkable heterocycles. The compounds derived from these reactions have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7][8]
The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic Scaffolds
The Ugi reaction is a cornerstone of MCR chemistry, celebrated for its ability to generate complex α-acylamino amides from four simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9][10][11] The incorporation of a 5-aminopyrazole as the amine component introduces a valuable heterocyclic motif, paving the way for novel peptidomimetics and drug candidates.
Mechanistic Rationale
The Ugi reaction proceeds through a fascinating cascade of reversible and irreversible steps, with the final Mumm rearrangement driving the reaction to completion.[10] When a 5-aminopyrazole is employed, the exocyclic amino group serves as the primary nucleophile.
-
Imine Formation: The reaction initiates with the condensation of the aldehyde and the 5-aminopyrazole to form a Schiff base (imine).[11][12]
-
Nitrilium Ion Formation: The isocyanide then undergoes a nucleophilic attack on the iminium ion (formed by protonation of the imine by the carboxylic acid), generating a nitrilium ion intermediate.[9][10]
-
Intermediate Adduct Formation: The carboxylate anion adds to the nitrilium ion, forming an intermediate adduct.[10]
-
Mumm Rearrangement: The final, irreversible step involves an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the stable α-acylamino amide product.[10]
Caption: The Ugi four-component reaction mechanism.
Experimental Protocol: Synthesis of a Pyrazole-Containing α-Acylamino Amide
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 1 equiv)
-
Benzaldehyde (1.0 mmol, 1 equiv)
-
Acetic acid (1.0 mmol, 1 equiv)
-
tert-Butyl isocyanide (1.0 mmol, 1 equiv)
-
Methanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 3-methyl-1-phenyl-1H-pyrazol-5-amine and methanol. Stir the mixture at room temperature until the amine is completely dissolved.
-
Sequentially add benzaldehyde and acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide dropwise to the mixture. The Ugi reaction is often exothermic.[10]
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired Ugi product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
| Component | Role | Molar Ratio | Notes |
| 5-Aminopyrazole | Amine | 1.0 | The nucleophilic amine component. |
| Aldehyde | Carbonyl | 1.0 | The electrophilic carbonyl component. |
| Carboxylic Acid | Acid | 1.0 | Proton source and nucleophile. |
| Isocyanide | Isocyanide | 1.0 | Key C1 synthon. |
| Methanol | Solvent | - | A polar protic solvent is often suitable. |
The Biginelli Reaction: Constructing Dihydropyrimidinone-Fused Pyrazoles
The Biginelli reaction, a classic MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones.[13] By substituting urea with a 5-aminopyrazole, aza-analogs, specifically pyrazolo[1,5-a]pyrimidines, can be synthesized. These scaffolds are of significant interest in medicinal chemistry.[14]
Mechanistic Insights
The mechanism of the Biginelli-type reaction with 5-aminopyrazoles can proceed through several proposed pathways. A plausible route involves the following key steps:
-
Imine Formation: The reaction often begins with the formation of an acyliminium ion intermediate from the aldehyde and the 5-aminopyrazole.
-
Nucleophilic Addition: The enol or enolate of the β-dicarbonyl compound adds to the iminium ion.
-
Cyclization and Dehydration: Intramolecular cyclization occurs through the attack of the pyrazole ring nitrogen onto a carbonyl group, followed by dehydration to yield the final pyrazolo[1,5-a]pyrimidine product.[14]
Caption: The Biginelli-type reaction mechanism.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
Materials:
-
5-Amino-3-methyl-1H-pyrazole (1.0 mmol, 1 equiv)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol, 1 equiv)
-
Ethyl acetoacetate (1.0 mmol, 1 equiv)
-
Ethanol (10 mL)
-
Catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-1H-pyrazole, the aromatic aldehyde, and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of p-TSA to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Characterize the synthesized pyrazolo[1,5-a]pyrimidine using appropriate spectroscopic methods.
| Component | Role | Molar Ratio | Notes |
| 5-Aminopyrazole | Urea analog | 1.0 | Provides the N1 and N2 atoms for the pyrimidine ring. |
| Aldehyde | Electrophile | 1.0 | Forms the C4 and its substituent of the pyrimidine ring. |
| β-Ketoester | Nucleophile | 1.0 | Provides the remaining atoms for the pyrimidine ring. |
| p-TSA | Catalyst | 0.1 | Brønsted acid catalyst. |
| Ethanol | Solvent | - | A common solvent for this reaction. |
The Hantzsch-like Reaction: Accessing Pyrazolo[3,4-b]pyridines
The classical Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form dihydropyridines, which can be subsequently oxidized to pyridines.[15] A modified, Hantzsch-like reaction employing 5-aminopyrazoles leads to the formation of pyrazolo[3,4-b]pyridines, a privileged scaffold in medicinal chemistry.[16][17][18]
Mechanistic Considerations
The Hantzsch-like synthesis of pyrazolo[3,4-b]pyridines is a multi-component condensation that can be envisioned to proceed as follows:
-
Knoevenagel Condensation: The aldehyde reacts with an active methylene compound (e.g., malononitrile or a β-ketoester) in a Knoevenagel condensation to form an arylidene intermediate.
-
Michael Addition: The 5-aminopyrazole acts as a nucleophile and undergoes a Michael addition to the activated double bond of the arylidene intermediate.
-
Cyclization and Dehydration/Oxidation: Intramolecular cyclization, followed by dehydration and often in-situ oxidation (aromatization), affords the final pyrazolo[3,4-b]pyridine product.
Caption: The Hantzsch-like reaction mechanism.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
Materials:
-
1,3-Diphenyl-1H-pyrazol-5-amine (1.0 mmol, 1 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol, 1 equiv)
-
Malononitrile (1.0 mmol, 1 equiv)
-
Piperidine (catalytic amount)
-
Ethanol (15 mL)
Procedure:
-
To a 50 mL round-bottom flask, add 1,3-diphenyl-1H-pyrazol-5-amine, the aromatic aldehyde, and malononitrile in ethanol.
-
Add a few drops of piperidine as a basic catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterize the structure of the resulting pyrazolo[3,4-b]pyridine using spectroscopic techniques.
| Component | Role | Molar Ratio | Notes |
| 5-Aminopyrazole | Nitrogen source/Nucleophile | 1.0 | Forms part of the pyridine ring. |
| Aldehyde | Electrophile | 1.0 | Provides the C4 and its substituent of the pyridine ring. |
| Malononitrile | Active methylene compound | 1.0 | Provides the remaining atoms for the pyridine ring. |
| Piperidine | Catalyst | Catalytic | Basic catalyst for the Knoevenagel condensation. |
| Ethanol | Solvent | - | A common solvent for this reaction. |
Applications in Drug Discovery and Development
The fused pyrazole derivatives synthesized through these MCRs are of immense interest to the pharmaceutical industry. Their structural diversity and biological activity make them attractive candidates for drug discovery programs.[1][7][19] For instance, pyrazolo[1,5-a]pyrimidines have been investigated as kinase inhibitors, while pyrazolo[3,4-b]pyridines have shown potential as anticancer and antiviral agents.[1][6][8] The ability to rapidly generate libraries of these compounds using MCRs greatly accelerates the hit-to-lead optimization process in drug development.
Conclusion
5-Aminopyrazoles are undeniably powerful and versatile synthons in the realm of multi-component reactions. Their strategic application in Ugi, Biginelli, and Hantzsch-type reactions provides efficient and atom-economical routes to a wide array of medicinally relevant fused heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of 5-aminopyrazoles in their synthetic endeavors, ultimately contributing to the advancement of organic synthesis and drug discovery.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. Ugi Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5- a ]pyrimidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ00336B [pubs.rsc.org]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling of Brominated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The synthesis of functionalized pyrazoles is therefore a critical endeavor in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the straightforward synthesis of substituted biaryls and heteroaryls.[5][6] This guide provides an in-depth analysis of Suzuki coupling protocols specifically tailored for brominated pyrazoles, offering insights into reaction mechanisms, optimization strategies, and detailed experimental procedures.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base.[5][7] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the brominated pyrazole, forming a Pd(II) complex.[5][8] This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to enhance its nucleophilicity.[8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Visualizing the Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.
Key Parameters for Successful Coupling of Brominated Pyrazoles
The success of a Suzuki coupling reaction with brominated pyrazoles hinges on the careful selection of several key parameters. The electronic nature of the pyrazole ring and potential N-H acidity can present unique challenges compared to standard aryl bromides.
Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is critical for an efficient reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the oxidative addition step and stabilize the palladium catalyst.[10][11]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes like Pd(PPh₃)₄ and PdCl₂(dppf).[9][12] For challenging couplings, particularly with less reactive bromides, highly active pre-catalysts such as XPhos Pd G2 are often employed.[13]
-
Ligands: The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand, but may require higher temperatures and catalyst loadings.
-
Bulky Monophosphines (e.g., XPhos, SPhos, P(t-Bu)₃): These ligands are highly effective for coupling heteroaryl halides, often allowing for lower catalyst loadings and milder reaction conditions.[14][15] They are particularly useful for sterically hindered substrates.[11]
-
Diphosphine Ligands (e.g., dppf): These can be effective, and in some cases, adding an excess of the ligand can improve yields by preventing catalyst decomposition.[12]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity.[16]
-
The Role of the Base
The base is essential for activating the boronic acid for transmetalation.[17] The choice of base can significantly impact reaction efficiency and can also influence side reactions.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective for a broad range of substrates.[18] Cesium carbonate is a stronger base and can be beneficial for less reactive systems.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when other bases fail, particularly for couplings involving heteroaryl halides.[19]
-
-
Fluorides (KF, CsF): Can be used for base-sensitive substrates, as they are less harsh than carbonates or phosphates.[9]
-
Organic Bases: Amines like triethylamine (NEt₃) can be used, but are generally less common for this application.[18]
Solvent Systems
The Suzuki coupling is tolerant of a wide variety of solvents, and often a biphasic system is employed to dissolve both the organic substrates and the inorganic base.[18][20]
-
Ethereal Solvents (Dioxane, THF, 2-MeTHF): Commonly used, often in combination with water.[21] Dioxane is a traditional choice, though 2-MeTHF is considered a greener alternative.[22]
-
Aromatic Solvents (Toluene): Toluene/water mixtures are effective, especially for reactions at higher temperatures.[21]
-
Polar Aprotic Solvents (DMF, DMAc): Can be useful for dissolving poorly soluble substrates.[21]
-
Alcohols (Ethanol, n-Butanol): Often used as a co-solvent, particularly in "green" chemistry protocols.
Experimental Protocols
General Protocol for Suzuki Coupling of N-Protected 4-Bromopyrazole
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
N-Protected 4-bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
Procedure:
-
To a reaction flask, add the N-protected 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Unprotected N-H Pyrazoles
Coupling of unprotected N-H pyrazoles can be more challenging due to potential catalyst inhibition or side reactions.[19] The use of specific ligands and bases is crucial.
Materials:
-
4-Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 mmol, 2.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 0.02-0.05 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
Procedure:
-
Follow the general procedure above, substituting the specified catalyst and base.
-
Higher temperatures (e.g., 100-110 °C) may be required.
-
An excess of the boronic acid is often necessary to drive the reaction to completion.[19]
Data Presentation: Typical Reaction Conditions
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Boc-4-bromopyrazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | [7] |
| 4-Bromopyrazole | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | [19] |
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 120 (Microwave) | 76-99 | [23] |
| 3-Bromo-5-aminopyrazole | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 120 (Microwave) | High | [24][25] |
Visualizing the Experimental Workflow
Caption: Standard experimental workflow for Suzuki coupling of brominated pyrazoles.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor solubility of reactants- Insufficiently strong base- Water content issues | - Use a more active catalyst/ligand system (e.g., XPhos, SPhos).[15]- Screen different solvents (e.g., DMF, 2-MeTHF) or increase temperature.[21]- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- For anhydrous reactions with K₃PO₄, adding a few equivalents of water can be beneficial. |
| Debromination Side Reaction | - N-H acidity of unprotected pyrazole- Strong base or high temperature- Certain catalyst/ligand combinations | - Protect the pyrazole nitrogen (e.g., with Boc or SEM group).[15][26]- Use a milder base (e.g., KF) or lower the reaction temperature.- Screen different ligands; bulky phosphines can sometimes suppress this side reaction.[15] |
| Protodeboronation | - Excess water or prolonged reaction times- High temperatures | - Use the boronic acid in slight excess (1.2-1.5 equiv).- Ensure the reaction is not heated for an unnecessarily long time.- Consider using a more stable boronate ester (e.g., pinacol ester).[20] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Use a more stable catalyst system or a slightly higher ligand-to-metal ratio. |
| Difficulty in Purification | - Residual palladium catalyst- Boronic acid impurities | - Filter the crude product through a pad of Celite or silica gel before chromatography.- Use a palladium scavenger if necessary.- Perform an aqueous wash to remove excess boronic acid and its byproducts. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrazoles. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the unique challenges associated with brominated pyrazole substrates. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for developing robust and efficient synthetic routes to novel pyrazole-containing molecules for applications in drug discovery and materials science.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yoneda Labs [yonedalabs.com]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: The Sandmeyer Reaction of Aminopyrazoles in Modern Drug Discovery
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous blockbuster drugs.[1] Its versatility allows for fine-tuning of physicochemical properties, making it a privileged structure in drug design. The Sandmeyer reaction, a classic transformation discovered by Traugott Sandmeyer in 1884, provides a powerful and cost-effective method for the conversion of an amino group on an aromatic or heteroaromatic ring into a wide array of functionalities.[2][3][4] For drug development professionals, mastering the Sandmeyer reaction of aminopyrazoles opens a gateway to novel chemical matter, enabling the strategic late-stage functionalization of complex molecules and the rapid exploration of structure-activity relationships (SAR). This guide offers an in-depth examination of the experimental setup for this critical reaction, grounded in mechanistic understanding and practical, field-proven protocols.
Mechanistic Overview: A Radical-Nucleophilic Aromatic Substitution Pathway
The Sandmeyer reaction is a two-stage process that begins with the diazotization of a primary aromatic amine, in this case, an aminopyrazole.[5][6][7] This is followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[3][8]
-
Diazotization: The aminopyrazole is treated with a source of the nitrosonium ion (NO⁺), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[6][9] The nitrosonium ion acts as an electrophile, reacting with the nucleophilic amino group to form a diazonium salt.[10] The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium salt.
-
Copper-Catalyzed Substitution: The pyrazole diazonium salt is then introduced to a solution containing a copper(I) salt (e.g., CuCl, CuBr, CuCN).[3][11] A single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt generates a pyrazolyl radical and copper(II), with the concomitant loss of dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.[5][11] The pyrazolyl radical then reacts with the copper(II) halide or pseudohalide to furnish the final product and regenerate the copper(I) catalyst.[5][8][11] The detection of biaryl byproducts lends support to this radical mechanism.[3][8]
Below is a diagram illustrating the general workflow of the Sandmeyer reaction.
Caption: General workflow for the Sandmeyer reaction of aminopyrazoles.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and adaptable for a range of aminopyrazole substrates. It is imperative that all reactions involving diazonium salts are performed with appropriate safety precautions, including the use of a blast shield and personal protective equipment, as diazonium salts can be explosive when isolated or heated.[12]
Protocol 1: Sandmeyer Chlorination of a Generic Aminopyrazole
This protocol details the conversion of an aminopyrazole to its corresponding chloropyrazole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Aminopyrazole | ≥98% | Varies | Ensure purity by NMR or LC-MS. |
| Concentrated HCl | ACS Grade | Standard | --- |
| Sodium Nitrite (NaNO₂) | ≥99% | Standard | --- |
| Copper(I) Chloride (CuCl) | ≥98% | Standard | --- |
| Dichloromethane (DCM) | HPLC Grade | Standard | For extraction. |
| Saturated NaHCO₃ | --- | Lab Prepared | For neutralization. |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Standard | For drying. |
| Deionized Water | --- | --- | --- |
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the aminopyrazole (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the resulting solution to 0–5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyrazole solution, ensuring the temperature remains below 5 °C. The addition of an external nitrosating agent like isoamyl nitrite can also be employed.[2][13]
-
After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0–5 °C.
-
Slowly add the cold pyrazole diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.[8][12]
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). The characteristic blue color of copper salts may be observed in the aqueous layer.[12]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.[12]
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired chloropyrazole.
-
The following diagram illustrates the mechanistic pathway of the Sandmeyer reaction.
Caption: Catalytic cycle of the copper-mediated Sandmeyer reaction.
Protocol 2: Sandmeyer Bromination and Cyanation
The procedures for bromination and cyanation are analogous to chlorination, with the substitution of the appropriate copper(I) salt.
-
For Bromination: Use copper(I) bromide (CuBr) in place of CuCl.[3][8] The reaction can be performed in HBr.
-
For Cyanation: Use copper(I) cyanide (CuCN) in place of CuCl.[3][4] This reaction often requires neutral or slightly basic conditions for the displacement step.
Key Experimental Parameters:
| Parameter | Recommended Range | Rationale |
| Temperature (Diazotization) | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt. |
| Temperature (Sandmeyer) | 0 °C to 65 °C | Initial low temperature to control the exothermic reaction, followed by warming to drive the reaction to completion.[2] |
| Solvent | Aqueous Acid, Acetonitrile | Aqueous acid is standard for diazotization. Acetonitrile can be used for the Sandmeyer step, particularly in modern variations.[2] |
| Nitrosating Agent | NaNO₂, t-BuONO, Isoamyl Nitrite | NaNO₂ is cost-effective. Organic nitrites are used for non-aqueous conditions.[2][10] |
| Copper(I) Salt | 1.0–1.5 equivalents | Stoichiometric amounts are often used to ensure high conversion.[8] |
Troubleshooting and Key Considerations
-
Instability of Diazonium Salts: If the diazonium salt is particularly unstable, it is crucial to use it immediately after its formation without any delay. The presence of electron-withdrawing groups on the pyrazole ring can influence stability.
-
Side Reactions: The formation of phenol byproducts can occur if water acts as a nucleophile.[10][12] This is more prevalent at higher temperatures. Additionally, hydrodediazoniation (replacement of the diazonium group with hydrogen) can be a competing side reaction.
-
Low Yields: Incomplete diazotization is a common issue. Ensure the dropwise addition of sodium nitrite at low temperatures to prevent its decomposition. The purity of the starting aminopyrazole is also critical.
-
Purification Challenges: The presence of copper salts in the crude product can complicate purification. Thorough aqueous workup is essential to remove the majority of these salts.
Conclusion
The Sandmeyer reaction of aminopyrazoles is an indispensable tool in the arsenal of the medicinal chemist. A thorough understanding of its mechanism and careful control of the experimental parameters are paramount to its successful application. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals to leverage this powerful transformation in the synthesis of novel pyrazole-containing entities.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Amino-4-bromo-3-methylpyrazole Hydrobromide in Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs. Its utility stems from its metabolic stability, capacity for hydrogen bonding, and tunable electronic properties. 5-Amino-4-bromo-3-methylpyrazole hydrobromide emerges as a particularly strategic building block for drug discovery programs. Its structure offers two orthogonal points for chemical elaboration: the nucleophilic 5-amino group, which is ideal for constructing fused heterocyclic systems, and the 4-bromo substituent, a versatile handle for palladium-catalyzed cross-coupling reactions. This bifunctionality allows for the rapid generation of diverse molecular libraries targeting a wide array of disease-relevant proteins, most notably protein kinases.
This guide provides an in-depth exploration of the application of this compound in the synthesis of key medicinal chemistry scaffolds. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use in constructing pyrazolo[3,4-d]pyrimidines and in undergoing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 167683-86-5 | [1] |
| Molecular Formula | C₄H₇Br₂N₃ | [1] |
| Molecular Weight | 256.93 g/mol | [1] |
| Appearance | Crystalline Solid | [1] |
| Melting Point | 178-181 °C | [1] |
| Solubility | Soluble in water | [1] |
| Storage | 2-8°C, under inert atmosphere | [2] |
Handling as a Hydrobromide Salt: The title compound is supplied as a hydrobromide salt. This enhances its stability and shelf-life. However, for most synthetic applications, the free base form of the 5-amino group is required for nucleophilic attack. Therefore, the inclusion of an appropriate base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃ or Na₂CO₃) in stoichiometric amounts is a critical first consideration in reaction design to neutralize the hydrobromide and liberate the free amine in situ.
Core Application I: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry makes it an exceptional scaffold for designing inhibitors that target the ATP-binding site of protein kinases.[3][4] The 5-amino group of our title pyrazole is perfectly positioned to undergo condensation and cyclization reactions to form this fused ring system.
A highly efficient and common method for this transformation is the one-pot reaction with nitriles or formamide derivatives, often activated under Vilsmeier-Haack type conditions.[5][6] This approach builds the pyrimidine ring onto the pyrazole core in a single, streamlined process.
Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis.
Protocol 1: One-Pot Synthesis of 6-Bromo-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol is adapted from established procedures for synthesizing pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.[1][5] The Vilsmeier reagent, generated in situ from DMF and an activating agent like PBr₃ or POCl₃, reacts with the 5-aminopyrazole to form an intermediate that cyclizes to the desired product.
Materials:
-
This compound (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)
-
N,N-Dimethylformamide (DMF) (as solvent and reagent)
-
Phosphorus tribromide (PBr₃) or Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Hexamethyldisilazane (HMDS) (optional, can facilitate cyclization)[6]
-
Ice, Saturated aqueous sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc), Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M. Add TEA or DIPEA (1.1 equiv) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine.
-
Vilsmeier Reagent Formation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add PBr₃ (3.0 equiv) dropwise, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Reaction: After the addition is complete, slowly warm the mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. For challenging substrates, the addition of HMDS (2.0 equiv) after the initial heating phase can promote the final cyclization step.[6]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution until the pH is neutral (pH 7-8) to quench any remaining acid and PBr₃.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure pyrazolo[3,4-d]pyrimidine product.
Core Application II: Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent is a key functional handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This enables the exploration of the structure-activity relationship (SAR) by modifying the group that occupies the solvent-exposed region of a kinase ATP-binding pocket.
Caption: Palladium-Catalyzed Functionalization Pathways.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds, particularly for creating biaryl scaffolds common in kinase inhibitors.[7][8] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich and potentially coordinating aminopyrazole substrates.[9]
Materials:
-
4-Bromo-aminopyrazole substrate (e.g., product from Protocol 1) (1.0 equiv)
-
Aryl- or Heteroarylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)
-
Ethyl acetate, Water, Brine
Procedure:
-
Reaction Setup: In a Schlenk flask or microwave vial, combine the 4-bromo-aminopyrazole substrate (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours. Microwave irradiation (e.g., 100-120 °C for 30-60 minutes) can often significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the 4-aryl product.
Representative Suzuki-Miyaura Reaction Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 85-95 | 12-24 | 75-95% | [7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 8-16 | 80-98% | [8] |
| XPhos Pd G2 (2) | - | K₂CO₃ (2.0) | EtOH/H₂O | 80 (MW) | 0.5-1 | 85-99% | [8] |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C4 position.[10][11] This reaction is critical for synthesizing compounds where a nitrogen linkage is required to connect to a key pharmacophore. The choice of a sterically hindered phosphine ligand is often essential for high efficiency.[12]
Materials:
-
4-Bromo-aminopyrazole substrate (1.0 equiv)
-
Primary or Secondary Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, tBuBrettPhos Pd G3) (1-4 mol%)
-
Phosphine Ligand (e.g., XantPhos, tBuBrettPhos) (1.2-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Ethyl acetate, Saturated aqueous NH₄Cl, Brine
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., tBuBrettPhos, 4 mol%), and the base (e.g., LHMDS, 2.2 equiv) to a dry Schlenk flask.
-
Reagent Addition: Add the 4-bromo-aminopyrazole substrate (1.0 equiv) and the anhydrous, degassed solvent (e.g., THF). Stir for a few minutes.
-
Nucleophile Addition: Add the amine (1.2 equiv) to the mixture.
-
Reaction: Seal the flask and heat to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography to isolate the 4-amino product.
Representative Buchwald-Hartwig Reaction Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd₂(dba)₃ (2) | XantPhos (4) | NaOtBu (1.5) | Toluene | 110 | 12-18 | 70-90% | [10][11] |
| tBuBrettPhos Pd G3 (2) | - | LHMDS (2.2) | THF | 80 | 12-16 | 65-95% | [12] |
Conclusion and Future Prospects
This compound is a high-value, versatile building block for medicinal chemistry. Its dual reactivity allows for the efficient and modular synthesis of complex heterocyclic systems, particularly the pyrazolo[3,4-d]pyrimidine scaffold that is central to many kinase inhibitors. The protocols outlined herein for pyrimidine ring formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust framework for researchers to generate novel compound libraries. The strategic application of this intermediate will undoubtedly continue to fuel the discovery of new therapeutic agents for oncology, inflammation, and other diseases driven by aberrant kinase signaling.
References
- 1. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Aminopyrazole Scaffold: A Cornerstone for the Synthesis of Bioactive Molecules
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 5-Aminopyrazole Moiety
The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a vast array of bioactive molecules.[1][2] Its unique electronic properties and the presence of multiple reactive sites allow for the construction of complex heterocyclic systems with diverse pharmacological activities.[3] This guide provides detailed application notes and step-by-step protocols for the synthesis of two distinct classes of high-value bioactive compounds originating from 5-aminopyrazoles: pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and pyrazolo[3,4-b]pyridine-based anti-inflammatory agents.
The strategic importance of 5-aminopyrazoles lies in their ability to act as nucleophilic building blocks. The amino group at the 5-position and the carbon atom at the 4-position are particularly reactive, enabling cyclocondensation reactions with various electrophilic partners to form fused ring systems.[3] This reactivity is the foundation for creating libraries of compounds for drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and viral infections.[4][5][6]
Part 1: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore for kinase inhibitors due to its structural resemblance to the purine ring of ATP, the natural substrate for kinases.[5] This structural mimicry allows these compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity. A prominent example is the Src family of non-receptor tyrosine kinases, which are often dysregulated in cancer and inflammatory diseases.[1]
Causality Behind Experimental Choices
The following protocol details a one-flask synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine, a representative scaffold for Src kinase inhibitors. This method leverages a Vilsmeier-Haack reaction followed by an intermolecular heterocyclization. The Vilsmeier reagent, generated in situ from a substituted amide and an activating agent like phosphorus tribromide (PBr₃), acts as a formylating agent at the C4 position of the 5-aminopyrazole. The subsequent addition of an ammonia source, such as hexamethyldisilazane (HMDS), facilitates the cyclization to form the pyrimidine ring.[1] The choice of a one-flask approach is driven by efficiency, reduced waste, and higher atom economy, which are critical considerations in modern drug development.[1]
Experimental Protocol: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
5-Amino-1,3-diphenylpyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus tribromide (PBr₃)
-
Hexamethyldisilazane (HMDS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 5-amino-1,3-diphenylpyrazole (1.0 mmol) in DMF (5 mL) at 0 °C, add PBr₃ (3.0 mmol) dropwise.
-
Allow the reaction mixture to warm to 60 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and add HMDS (5.0 mmol).
-
Heat the mixture to 120 °C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice water (50 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.[1]
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) |
| 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | C₁₇H₁₂N₄ | 272.31 | 85-92 | 168-170 | 9.48 (s, 1H), 9.10 (s, 1H), 8.30 (d, J=8.0 Hz, 2H), 8.01 (d, J=8.0 Hz, 2H), 7.55-7.45 (m, 6H) |
Mechanism of Action: Src Kinase Inhibition
Src family kinases are crucial signaling proteins that regulate cell proliferation, survival, and migration.[1] In many cancers, Src is constitutively active, leading to uncontrolled cell growth. Pyrazolo[3,4-d]pyrimidines, like the one synthesized, act as ATP-competitive inhibitors, blocking the downstream signaling pathways and inducing apoptosis in cancer cells.
Part 2: Synthesis of Pyrazolo[3,4-b]pyridine-Based Anti-Inflammatory Agents
The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system derived from 5-aminopyrazoles, known for its anti-inflammatory properties.[4] These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.
Causality Behind Experimental Choices
The following protocol describes the synthesis of a 1,3,4-trisubstituted pyrazolo[3,4-b]pyridine derivative through a multicomponent reaction. This approach involves the condensation of a 5-aminopyrazole with an enaminone, which can be generated in situ from a β-diketone and an amine. The reaction proceeds via a Michael addition of the C4 of the pyrazole to the enaminone, followed by an intramolecular cyclization and dehydration.[3] Acetic acid is used as a solvent and catalyst, promoting both the initial condensation and the final cyclization steps. Multicomponent reactions are highly valued for their ability to generate molecular complexity in a single step from simple starting materials.
Experimental Protocol: Synthesis of a 1,3,4-Trisubstituted Pyrazolo[3,4-b]pyridine
Materials:
-
5-Amino-1-phenyl-3-methylpyrazole
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 5-amino-1-phenyl-3-methylpyrazole (1.0 mmol), 1,3-diphenyl-1,3-propanedione (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (10 mL) is refluxed for 6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product is recrystallized from ethanol to afford the pure 1,4,6-triphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine.[3]
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) |
| 1,4,6-Triphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine | C₂₇H₂₁N₃ | 387.48 | 75-85 | 210-212 | 8.20-8.15 (m, 2H), 7.60-7.30 (m, 13H), 7.10 (s, 1H), 2.65 (s, 3H) |
Workflow for Bioactive Molecule Synthesis from 5-Aminopyrazole
The synthesis of diverse bioactive molecules from 5-aminopyrazoles generally follows a convergent strategy where the pre-formed pyrazole core is elaborated through cyclocondensation reactions with suitable bi-electrophilic partners.
Conclusion: A Platform for Innovation
The 5-aminopyrazole scaffold represents a highly adaptable and powerful platform for the discovery and development of new therapeutic agents. The protocols and insights provided in this guide illustrate the straightforward yet potent synthetic strategies that can be employed to access structurally diverse and biologically active molecules. By understanding the underlying chemical principles and leveraging the reactivity of the 5-aminopyrazole core, researchers can continue to innovate and generate novel compounds with the potential to address significant unmet medical needs.
References
- 1. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to the N-Alkylation of Pyrazoles
Introduction: The Central Role of N-Alkylated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry and agrochemical development. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its scaffold is featured in a remarkable number of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-HIV drug Lenacapavir.[1][2] The functionalization of the pyrazole core, particularly at one of its nitrogen atoms (N-alkylation), is a critical step that profoundly influences the molecule's biological activity, solubility, and metabolic stability.
However, the N-alkylation of unsymmetrically substituted pyrazoles presents a persistent and fundamental challenge: regioselectivity . Due to tautomerism, the N-H proton can reside on either nitrogen atom, rendering both positions nucleophilic. Direct alkylation often yields a mixture of N1 and N2 regioisomers, which can be difficult to separate and represents a significant loss of efficiency in a synthetic sequence.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles governing pyrazole N-alkylation. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven protocols and insights into controlling regioselectivity.
The Core Challenge: Understanding Regioselectivity in Pyrazole Alkylation
The two nitrogen atoms within the pyrazole ring possess similar electronic properties, complicating regioselective functionalization.[2][3] The outcome of an N-alkylation reaction is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.
-
Steric Effects: The most intuitive factor is steric hindrance. An incoming alkylating agent will preferentially attack the less sterically encumbered nitrogen atom. Bulky substituents at the C3 or C5 positions of the pyrazole ring exert significant steric control, directing alkylation to the more accessible nitrogen.[4][5]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring modulates the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) decrease the electron density and nucleophilicity of the nearby nitrogen, favoring alkylation at the distal nitrogen.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can subtly but decisively tip the regiochemical balance. For instance, the size of the cation from the base (e.g., K⁺ vs. Cs⁺) can influence the coordination environment of the pyrazolate anion, thereby altering the accessibility of the two nitrogen atoms.[3][6]
Caption: Tautomerism in unsymmetrical pyrazoles leads to two potential regioisomeric products upon N-alkylation.
Methodologies for N-Alkylation: A Comparative Overview
Several methods have been developed for the N-alkylation of pyrazoles, each with distinct advantages and applications. The choice of method depends on the substrate's sensitivity, desired scale, and the nature of the alkyl group to be introduced.
Classical SN2 Alkylation with Alkyl Halides
This is the most common and straightforward method, involving the deprotonation of the pyrazole with a base followed by nucleophilic attack on an alkyl halide.
-
Mechanism: The base removes the acidic N-H proton to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic alkyl halide in a classic SN2 reaction.
-
Common Reagents:
-
Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (KOt-Bu).
-
Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).
-
Alkylating Agents: Alkyl iodides, bromides, and chlorides.
-
-
Causality: The choice of base is critical. Strong, non-coordinating bases like NaH generate a "free" pyrazolate anion, and the reaction outcome is often governed by the intrinsic nucleophilicity and sterics of the nitrogen atoms. Weaker, heterogeneous bases like K₂CO₃ can lead to different selectivity profiles, as the reaction occurs at the solid-liquid interface. Using a base with a large cation like Cs₂CO₃ can sometimes favor the more sterically hindered nitrogen due to chelation effects.
The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild alternative for alkylating with primary or secondary alcohols, avoiding the need to pre-form a reactive alkyl halide.[5][7]
-
Mechanism: An alcohol is activated in situ by a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (typically DEAD or DIAD). The pyrazole then acts as the nucleophile, displacing the activated hydroxyl group with complete inversion of configuration at the alcohol's stereocenter.
-
Advantages: This method is exceptionally mild and tolerant of a wide range of functional groups. It is ideal for introducing complex or chiral alkyl groups from their corresponding alcohols.[8][9][10][11]
-
Trustworthiness: While highly reliable, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which must be removed during purification.
Caption: Simplified workflow of the Mitsunobu reaction for pyrazole N-alkylation.
Phase-Transfer Catalysis (PTC)
PTC is an elegant and highly efficient technique, particularly for large-scale synthesis. It facilitates the reaction between reactants in immiscible phases (e.g., a solid base and an organic solution).[12][13]
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the pyrazolate anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, enabling the reaction to proceed smoothly.
-
Advantages: This method often requires milder conditions, reduces the need for anhydrous solvents, and can even be performed without any solvent.[12] It simplifies work-up, as the catalyst is used in small amounts.[14]
Modern & Green Methodologies
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[15][16] This is due to efficient and rapid heating of the reaction mixture. This technique is highly valuable for rapid library synthesis in drug discovery.[17][18][19]
-
Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature. They can serve as both the solvent and catalyst, offering a "green" alternative to volatile organic solvents.[1][20] Their unique properties can enhance reaction rates and influence regioselectivity. Furthermore, ILs can often be recycled and reused.[21][22]
-
Enzymatic Alkylation: A frontier in catalysis, engineered enzymes offer unparalleled regioselectivity (>99%) by creating a precisely shaped active site that recognizes only one of the pyrazole nitrogens.[23] This biocatalytic approach uses simple haloalkanes and operates in a catalytic cycle, representing a highly sustainable and selective method.[24]
Data Presentation: Controlling Regioselectivity
The following table, synthesized from literature data, illustrates how reaction conditions can be tuned to control the regioselectivity of the alkylation of 3-substituted pyrazoles.
| Pyrazole Substrate (at C3) | Alkylating Agent | Base / Conditions | Solvent | N1:N2 Ratio | Reference |
| 3-CF₃-pyrazole | Ethyl Iodoacetate | K₂CO₃ | MeCN | ~1:1 | [2][3] |
| 3-Methyl-pyrazole | Benzyl Bromide | K₂CO₃ | DMSO | >95:5 (N1 major) | [25] |
| 3-Phenyl-pyrazole | Methyl Iodide | NaH | THF | 1:1.3 (N2 major) | [26] |
| 3-CO₂Et-pyrazole | CH₃SCH₂Cl | 2,6-Lutidine | MeCN | >95:5 (N1 major) | [26] |
| 3-Phenyl-pyrazole | t-Butyl Bromoacetate | Cs₂CO₃ | DMF | 1:4 (N2 major) | [3] |
| 3-Aryl-pyrazole | Acrylonitrile | None (Michael Add.) | None | >99:1 (N1 major) | [27][28] |
Experimental Protocols
Protocol 1: General Procedure for SN2 N-Alkylation using K₂CO₃
This protocol describes a standard, reliable method for the N-alkylation of a pyrazole with an alkyl bromide.
Materials:
-
1H-Pyrazole derivative (1.0 eq)
-
Alkyl bromide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)
Caption: Standard workflow for a classical SN2 pyrazole N-alkylation.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1H-pyrazole derivative (1.0 eq) and potassium carbonate (2.0 eq).
-
Add the solvent (Acetonitrile or DMF) to the flask.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 eq) to the mixture, either neat or as a solution in the reaction solvent.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid K₂CO₃ and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting crude residue is then subjected to a standard aqueous workup (e.g., partitioning between ethyl acetate and water). The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to separate the regioisomers and afford the pure N-alkylated pyrazole(s).
Protocol 2: Microwave-Assisted N-Alkylation
This protocol provides a rapid synthesis suitable for high-throughput chemistry.[15][17]
Materials:
-
1H-Pyrazole derivative (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (2-3 mL)
-
Microwave vial (appropriate size) with a stir bar
Procedure:
-
In a designated microwave reaction vial, combine the pyrazole derivative, K₂CO₃, and a stir bar.
-
Add DMF (enough to ensure proper stirring, typically 2-3 mL).
-
Add the alkyl halide.
-
Seal the vial securely with the appropriate cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Use a hold time and monitor the internal pressure to ensure safety.
-
After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.
-
Transfer the reaction mixture to a larger flask, dilute with ethyl acetate, and filter to remove the inorganic base.
-
Wash the filtrate with water (3x) to remove DMF, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or preparative HPLC.
Conclusion and Future Perspectives
The N-alkylation of pyrazoles is a vital transformation in the synthesis of biologically active molecules. While the challenge of regioselectivity is significant, a chemist can exert a high degree of control by carefully selecting the reaction methodology and conditions. Classical SN2 reactions remain the workhorse for many applications, while methods like the Mitsunobu reaction offer mildness for sensitive substrates. The advent of modern techniques, including phase-transfer catalysis, microwave-assisted synthesis, and particularly enzymatic catalysis, continues to push the boundaries of efficiency and selectivity. As the demand for novel, structurally complex pharmaceuticals and agrochemicals grows, the development of even more precise and sustainable methods for pyrazole functionalization will remain an area of intense and rewarding research.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkylation of pyrazolones [ch.imperial.ac.uk]
- 9. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
- 10. Alkylation of Pyrazolones via the Mitsunobu Reaction. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 11. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 15. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. m.youtube.com [m.youtube.com]
- 18. iris.unito.it [iris.unito.it]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. researchgate.net [researchgate.net]
- 26. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
A Practical Guide to the Vilsmeier-Haack Reaction on Pyrazoles: Synthesis of Pyrazole-4-carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the Vilsmeier-Haack reaction, a powerful tool for the formylation of pyrazole rings to furnish pyrazole-4-carboxaldehydes. These products are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[1][2][3] This document will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss the factors influencing its outcome.
I. Introduction: The Significance of Pyrazole-4-carboxaldehydes
Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4] Their derivatives are integral scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3][5] The introduction of a formyl group at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction significantly enhances their synthetic utility.[1][2][5] These aldehyde functionalities serve as versatile handles for further molecular elaboration, enabling the construction of complex heterocyclic systems and the development of novel therapeutic agents and materials for applications such as solar cells and organic light-emitting diodes.[1]
II. The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1][5][6] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrazole ring.[7]
1. Formation of the Vilsmeier Reagent:
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[8][9] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9][10]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
2. Electrophilic Aromatic Substitution on the Pyrazole Ring:
The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. For most pyrazole substrates, the formylation reaction exhibits high regioselectivity, with the electrophilic attack occurring preferentially at the C4 position. This is due to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carboxaldehyde.[6][7]
Caption: General workflow of the Vilsmeier-Haack reaction on a pyrazole substrate.
It is important to note that N-unsubstituted pyrazoles may fail to undergo formylation at the 4-position under standard Vilsmeier-Haack conditions.[11] The presence of a substituent on one of the nitrogen atoms is often crucial for the desired reactivity.
III. Experimental Protocol: Synthesis of 1,3-Disubstituted Pyrazole-4-carboxaldehydes
This protocol outlines a general procedure for the formylation of a 1,3-disubstituted pyrazole. The specific quantities and reaction conditions may require optimization depending on the substrate.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Equivalents |
| 1,3-Disubstituted Pyrazole | Starting Material | 1.0 |
| Phosphorus oxychloride (POCl₃) | Vilsmeier Reagent Formation | 2.0 - 10.0 |
| N,N-Dimethylformamide (DMF) | Vilsmeier Reagent Formation/Solvent | 4.0 - Excess |
| Dichloromethane (DCM) or Acetonitrile | Solvent | - |
| Crushed Ice / Ice-cold Water | Quenching | - |
| Saturated Sodium Bicarbonate Solution | Neutralization | - |
| Brine | Washing | - |
| Anhydrous Sodium or Magnesium Sulfate | Drying Agent | - |
| Silica Gel | Chromatography | - |
| Hexane, Ethyl Acetate | Eluents for Chromatography | - |
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to -10 °C to 0 °C in an ice-salt or acetone-dry ice bath.[1]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[12] The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.[1] Maintain the temperature below 10 °C during the addition.[13]
-
Reaction with Pyrazole: Once the Vilsmeier reagent has formed, dissolve the 1,3-disubstituted pyrazole in a minimal amount of anhydrous solvent (e.g., DCM or acetonitrile) and add it to the reaction mixture.
-
Reaction Progression: The reaction mixture is typically stirred at a specific temperature for a set duration. This can range from stirring at room temperature for several hours to heating at elevated temperatures (e.g., 60-90 °C) for a few hours.[2][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[13]
-
Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Carefully and slowly , pour the reaction mixture into the vigorously stirred ice-water mixture.[8] This "reverse quench" is crucial for safely hydrolyzing the excess POCl₃ and the iminium salt intermediate.[8]
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrazole-4-carboxaldehyde.[1]
Key Considerations and Troubleshooting:
-
Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The presence of water can deactivate the Vilsmeier reagent.[2]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent side reactions.[13]
-
Stoichiometry of Reagents: The ratio of POCl₃ to DMF and the pyrazole substrate can significantly impact the reaction yield. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion.[14] For some substrates, a large excess of POCl₃ (up to 10 equivalents) has been shown to improve yields.[15]
-
Alternative Solvents: While DMF is a common solvent, concerns about its toxicity have led to the exploration of greener alternatives like acetonitrile and ethanol.[16]
-
Microwave and Ultrasound Acceleration: To reduce reaction times and improve yields, microwave irradiation and sonication have been successfully employed as alternative energy sources for the Vilsmeier-Haack formylation of pyrazoles.[3][16]
IV. Variations and Scope
The Vilsmeier-Haack reaction is a versatile method applicable to a wide range of pyrazole derivatives.
-
Substituent Effects: The electronic nature of the substituents on the pyrazole ring can influence the reaction rate. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can decrease the reactivity of the pyrazole.[14]
-
N-Arylpyrazoles: The formylation of N-arylpyrazoles is a common application, yielding a variety of useful intermediates.[17]
-
Chlorinated Pyrazoles: The reaction can be successfully applied to synthesize 5-chloro-1H-pyrazole-4-carbaldehydes from the corresponding 5-chloro-1H-pyrazoles.[14][18]
-
Simultaneous Cyclization and Formylation: In some cases, the Vilsmeier-Haack conditions can promote both the cyclization of a precursor and the formylation of the newly formed pyrazole ring in a one-pot synthesis.[4][5]
V. Conclusion
The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carboxaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it a highly valuable transformation in organic synthesis. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and consideration of substrate-specific optimizations are key to achieving high yields of the desired formylated pyrazoles, paving the way for the development of novel pharmaceuticals and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. degres.eu [degres.eu]
- 17. researchgate.net [researchgate.net]
- 18. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: A Guide to Analytical Techniques for Monitoring Pyrazole Synthesis Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Importance of Precision in Pyrazole Synthesis
Pyrazoles are a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] The synthesis of these five-membered heterocyclic compounds, often via methods like the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5][6][7] However, the use of unsymmetrical starting materials can lead to the formation of regioisomers, and reaction pathways can be more complex than anticipated, involving various intermediates.[8][9]
For researchers and drug development professionals, the ability to monitor these reactions in real-time or near real-time is not merely a matter of academic interest; it is critical for process optimization, yield maximization, impurity control, and ensuring the safety and efficacy of the final product.[8] This guide provides a detailed overview of the primary analytical techniques used to monitor pyrazole synthesis, offering both the theoretical basis for methodological choices and practical, field-tested protocols.
Part 1: Strategic Selection of Analytical Techniques
The choice of an analytical method is dictated by the specific characteristics of the reaction and the desired information. Key considerations include the volatility and thermal stability of reactants and products, the potential for isomer formation, the need for quantitative vs. qualitative data, and the desire for real-time kinetic information.
Table 1: Comparative Overview of Key Analytical Techniques
| Technique | Principle | Information Gained | Pros | Cons |
| HPLC / UPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative analysis of reactants, products, intermediates, and impurities. Separation of non-volatile compounds and isomers. | Highly versatile, robust, and quantitative. Excellent for purity assessment. | Requires sampling and offline analysis; not real-time. |
| GC / GC-MS | Separation of volatile compounds based on boiling point and polarity, often coupled with mass spectrometry for identification. | Separation and quantification of volatile reactants, products, and regioisomers. Structural confirmation via mass fragmentation.[8] | Excellent separation efficiency for isomers. High sensitivity and specificity with MS detection. | Limited to thermally stable and volatile compounds. Derivatization may be required. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Unambiguous structural elucidation of reactants, intermediates, and products.[10][11] Quantitative analysis (qNMR) with an internal standard. | Provides detailed structural information. Can be used for in-situ monitoring. | Lower sensitivity compared to chromatographic methods. Expensive instrumentation. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Real-time tracking of functional group changes (e.g., disappearance of C=O, appearance of C=N). Ideal for reaction kinetics and endpoint determination.[12] | In-situ, real-time monitoring (PAT). Non-destructive. | Provides functional group information, not discrete compound quantification without chemometrics. |
| Mass Spectrometry (LC-MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation of products and intermediates.[13][14] Can be used to track reaction progress by monitoring specific ion currents. | High sensitivity and specificity. Provides molecular weight information. | Typically provides relative quantification unless using isotope dilution. |
Workflow for Selecting the Appropriate Analytical Technique
The following decision tree provides a logical pathway for selecting the most suitable analytical technique for your pyrazole synthesis.
Caption: Decision tree for analytical technique selection.
Part 2: Offline Monitoring Protocols
Offline techniques involve withdrawing a sample from the reaction vessel for external analysis. They are the gold standard for accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the most widely used technique for monitoring non-volatile pyrazole syntheses.[15][16] Reversed-phase chromatography, typically with a C18 column, is effective for separating the moderately polar pyrazole products from more polar or non-polar starting materials. The key to a successful method is the careful selection of the mobile phase and gradient to achieve baseline separation of all components of interest. Method validation is crucial to ensure that the data is reliable, accurate, and reproducible, a requirement in pharmaceutical development.[17][18][19][20][21]
Protocol 1: RP-HPLC Method for Monitoring Pyrazole Formation
This protocol provides a starting point for developing a method to monitor the reaction between a 1,3-dicarbonyl and a hydrazine.
1. Materials & Reagents:
- HPLC-grade Acetonitrile (ACN) and Water.
- Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade.
- Reference standards for starting materials and, if available, the final pyrazole product.
- Reaction mixture aliquots.
- Class A volumetric flasks and pipettes.
2. Instrument & Conditions:
- HPLC System: Quaternary pump, autosampler, column oven, and PDA/UV detector.
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size (a good starting point).
- Mobile Phase A: 0.1% FA in Water.
- Mobile Phase B: 0.1% FA in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Scan for optimal wavelength with PDA; 254 nm is often a good starting point.
- Injection Volume: 10 µL.
3. Standard & Sample Preparation:
- Standard Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with a 50:50 ACN:Water mixture.
- Calibration Standards: Prepare a series of dilutions from the stock solutions to cover the expected concentration range of the reaction components.
- Sample Preparation (Quenching & Dilution):
- Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
- Immediately quench the reaction by diluting it into a known, large volume (e.g., 5 mL) of cold mobile phase to stop the reaction and prevent precipitation. The choice of quenching solvent is critical and must be validated.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Data Acquisition & Analysis:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (diluent) to ensure a clean baseline.
- Inject the calibration standards to generate a calibration curve for each analyte. Linearity should be confirmed (R² > 0.995).[16]
- Inject the prepared reaction samples.
- Identify peaks by comparing retention times with the standards.
- Quantify the concentration of reactants and products at each time point using the calibration curves. Plot concentration vs. time to determine reaction kinetics.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is exceptionally powerful for analyzing volatile and thermally stable pyrazole derivatives.[8] Its primary advantage lies in its high resolving power, which is essential for separating regioisomers that may be indistinguishable by other methods. The mass spectrometer provides definitive structural confirmation by analyzing the fragmentation patterns of the eluted compounds.[22]
Protocol 2: GC-MS Analysis of Pyrazole Isomers
This protocol is designed for the qualitative and quantitative analysis of a pyrazole synthesis mixture where volatile isomers are expected.
1. Materials & Reagents:
- High-purity solvents (e.g., Dichloromethane, Ethyl Acetate).
- Internal Standard (IS), e.g., a stable hydrocarbon like dodecane, that does not co-elute with any component.
- Reaction mixture aliquots.
2. Instrument & Conditions:
- GC-MS System: Gas chromatograph with a mass selective detector.
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[8]
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1 ratio).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial Temp: 80 °C, hold for 2 min.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- (This program is a starting point and must be optimized for the specific analytes.)
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 500.
- Source Temperature: 230 °C.
3. Sample Preparation:
- Withdraw an aliquot (e.g., 100 µL) from the reaction.
- Dilute with 1 mL of dichloromethane.
- Add a known amount of the internal standard solution.
- Vortex and filter if necessary.
4. Data Acquisition & Analysis:
- Inject the prepared sample.
- Identify peaks based on retention time and by comparing the acquired mass spectra with a library (e.g., NIST) or with previously run standards.
- Common pyrazole fragments include the molecular ion [M]+•, [M-H]+, [M-N₂]+•, and [M-HCN]+•.[22]
- Quantify the relative amounts of each component by integrating the peak areas and normalizing them against the internal standard.
Part 3: In-Situ Monitoring with Process Analytical Technology (PAT)
PAT allows for real-time analysis of a reaction without the need for sampling, providing immediate insight into reaction kinetics, mechanisms, and endpoints.
Fourier Transform Infrared (FT-IR) Spectroscopy
Application Note: In-situ FT-IR using an Attenuated Total Reflectance (ATR) probe is a robust PAT tool for monitoring pyrazole synthesis.[12] The technique tracks the changing concentration of functional groups in real-time. For a typical Knorr synthesis, one would monitor the disappearance of the ketone/ester C=O stretches from the 1,3-dicarbonyl starting material (typically 1680-1750 cm⁻¹) and the concurrent appearance of peaks corresponding to the pyrazole ring's C=N and C=C vibrations (typically 1500-1650 cm⁻¹). This allows for precise determination of the reaction endpoint, preventing the formation of byproducts from over- or under-reacting.
Protocol 3: In-Situ FT-IR Reaction Monitoring
1. Setup & Calibration:
- Insert a clean, dry ATR probe into the reaction vessel. Ensure the probe tip is fully submerged in the reaction medium.
- Before adding reactants, collect a background spectrum of the solvent at the reaction temperature. This is crucial for accurate subtraction.
2. Data Acquisition:
- Start the reaction by adding the final reactant.
- Immediately begin spectral acquisition. Collect a spectrum every 1-5 minutes, depending on the expected reaction rate.
- Monitor the key spectral regions in real-time.
3. Data Analysis:
- Select characteristic, non-overlapping peaks for one of the reactants (e.g., a C=O stretch) and the pyrazole product.
- Plot the absorbance (or peak area) of these peaks against time.
- The reaction is complete when the reactant peak has disappeared and the product peak has reached a stable plateau. This data provides a detailed kinetic profile of the reaction.[12]
Reaction Monitoring Workflow Schematic
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ijcpa.in [ijcpa.in]
- 17. pharmaerudition.org [pharmaerudition.org]
- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 19. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 20. emerypharma.com [emerypharma.com]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. researchgate.net [researchgate.net]
scale-up synthesis of 5-Amino-4-bromo-3-methylpyrazole hydrobromide
An Application Note for the Scalable Synthesis of 5-Amino-4-bromo-3-methylpyrazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-4-bromo-3-methylpyrazole and its hydrobromide salt are valuable heterocyclic intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] Their utility stems from the versatile pyrazole core, which features multiple reactive sites for further functionalization. This application note provides a detailed, two-step protocol for the , commencing with the synthesis of the precursor 5-Amino-3-methylpyrazole. The guide emphasizes process safety, analytical validation, and provides insights into the rationale behind key experimental choices to ensure reproducibility and high purity on a larger scale.
Introduction and Synthetic Strategy
The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, known for a wide range of biological activities.[2][3] The target compound, this compound (CAS: 167683-86-5), serves as a crucial building block. The strategic placement of the amino, bromo, and methyl groups allows for directed modifications, making it a key component in the synthesis of more complex molecules.
The synthesis strategy is designed for scalability and robustness, proceeding in two primary stages:
-
Cyclocondensation: Formation of the pyrazole ring to synthesize the key intermediate, 5-Amino-3-methylpyrazole. This is achieved through the reaction of a suitable precursor with hydrazine hydrate.
-
Regioselective Bromination & Salt Formation: Introduction of a bromine atom at the C4 position of the pyrazole ring, followed by the formation of the hydrobromide salt for improved stability and handling.
This guide will detail the protocols for each stage, focusing on safety, efficiency, and product quality.
Overall Synthetic Workflow
The diagram below outlines the complete workflow from starting materials to the final, purified product.
Caption: Overall workflow for the two-part synthesis.
Detailed Synthesis Protocols
Part 1: Synthesis of 5-Amino-3-methylpyrazole
This procedure is adapted from established methods for pyrazole synthesis involving the cyclization of 3-aminocrotononitrile with hydrazine.[4]
3.1. Materials and Equipment
-
Reactor: Glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Reagents:
-
3-Aminocrotononitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (denatured)
-
3.2. Step-by-Step Protocol
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents:
-
Charge the reactor with 3-aminocrotononitrile (1.0 eq).
-
Add ethanol (5 mL per gram of nitrile) to the reactor.
-
Begin agitation to form a slurry.
-
-
Hydrazine Addition:
-
Slowly add hydrazine hydrate (1.1 eq) to the slurry via the dropping funnel over 30-45 minutes. A mild exotherm may be observed. Maintain the temperature below 40°C.
-
-
Reaction:
-
After the addition is complete, heat the mixture to reflux (approx. 78-82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 0-5°C. The product should crystallize out of the solution.
-
Hold at this temperature for at least 1 hour to maximize precipitation.
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
-
Drying:
-
Dry the isolated solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Quality Control:
-
The resulting white to off-white solid should be analyzed for identity and purity via ¹H NMR, Mass Spectrometry, and melting point.
-
Part 2: Scale-up Synthesis of this compound
This step involves the regioselective electrophilic bromination of the electron-rich pyrazole ring. The amino group at C5 directs the incoming electrophile (Br+) to the adjacent C4 position.
3.2.1. Materials and Equipment
-
Reactor: Same as Part 1, ensuring excellent sealing to contain bromine vapors. A scrubber system containing a sodium thiosulfate solution is highly recommended.
-
Reagents:
-
5-Amino-3-methylpyrazole (from Part 1)
-
Glacial Acetic Acid
-
Liquid Bromine (Br₂)
-
Hydrobromic Acid (HBr, 48% aqueous solution)
-
3.2.2. Step-by-Step Protocol
-
Reactor Setup: Ensure the reactor and scrubber system are operational.
-
Charging Reagents:
-
Charge the reactor with 5-Amino-3-methylpyrazole (1.0 eq).
-
Add glacial acetic acid (8-10 mL per gram of pyrazole).
-
Stir the mixture to achieve complete dissolution. A clear solution should form.
-
-
Cooling:
-
Cool the reactor contents to 0-5°C using an ice-water or glycol bath.
-
-
Bromination:
-
In a separate, dry dropping funnel, charge liquid bromine (1.05 eq).
-
Add the bromine dropwise to the cooled pyrazole solution over 1-2 hours. Crucially, maintain the internal temperature below 10°C throughout the addition. This step is highly exothermic.
-
-
Reaction and Salt Formation:
-
After the bromine addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Once complete, slowly add hydrobromic acid (48%, 1.2 eq) to the reaction mixture. The hydrobromide salt will precipitate.
-
-
Isolation and Purification:
-
Stir the resulting thick slurry at 0-5°C for 1 hour.
-
Filter the solid product.
-
Wash the filter cake with a small amount of cold acetic acid, followed by a non-polar solvent like hexane or heptane to facilitate drying.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
-
Quality Control:
-
The final product, a white to pale yellow solid, should be characterized by ¹H NMR, Mass Spectrometry, and melting point (178-181°C)[1]. Purity should be assessed by HPLC.
-
Chemical Reaction Scheme and Mechanism
The synthesis follows a logical progression of pyrazole formation and subsequent electrophilic substitution.
Caption: Chemical reaction pathway for the synthesis.
Process Safety and Hazard Management
Scaling up this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents.
| Reagent | Hazard Class | Key Risks & Handling Precautions |
| Hydrazine Hydrate | Toxic, Corrosive | Suspected carcinogen, toxic upon inhalation, ingestion, and skin contact. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, lab coat, safety goggles). |
| **Bromine (Br₂) ** | Highly Toxic, Corrosive, Oxidizer | Causes severe, slow-healing burns to skin, eyes, and respiratory tract.[5][6] Fatal if inhaled at high concentrations.[5][6] Vapors are dense and require a dedicated scrubber. Use extreme caution and ensure emergency access to a safety shower and eyewash station.[7] |
| Hydrobromic Acid | Corrosive | Causes severe skin and eye burns. Respiratory irritant.[8] Handle in a fume hood. |
| Acetic Acid | Corrosive, Flammable | Causes burns. Flammable liquid and vapor. Keep away from ignition sources. |
Key Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat. For handling pure bromine, a respirator with an appropriate cartridge is mandatory.[7][9]
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood. For scale-up, a walk-in hood with a dedicated scrubber for bromine and acid vapors is essential.
-
Exotherm Control: The bromination step is highly exothermic. Controlled, slow addition of bromine and a robust cooling system are critical to prevent a runaway reaction.
-
Spill Management: Have appropriate spill kits available. For bromine spills, use a neutralizing agent like sodium thiosulfate.
-
Waste Disposal: All waste streams must be segregated and disposed of according to institutional and local regulations. Brominated waste requires special handling.
Analytical Data and Characterization
| Compound | Molecular Formula | Molecular Weight | Expected Melting Point (°C) | Key Analytical Data |
| 5-Amino-3-methylpyrazole | C₄H₇N₃ | 97.12 | 98-102 | ¹H NMR, MS confirming structure |
| 5-Amino-4-bromo-3-methylpyrazole | C₄H₆BrN₃ | 176.01 | 117-122 | ¹H NMR, MS confirming structure and bromination site |
| Final Product (HBr Salt) | C₄H₇Br₂N₃ | 256.93 | 178-181[1] | ¹H NMR, MS, HPLC (>98% purity) |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering strictly to the safety guidelines, researchers and production chemists can reliably produce this important intermediate with high yield and purity. The causality-driven explanations for each step, from reaction mechanism to work-up, are intended to empower the user to troubleshoot and adapt the process as needed for their specific scale and equipment.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 5. lobachemie.com [lobachemie.com]
- 6. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5-Amino-4-bromo-3-methylpyrazole Hydrobromide Synthesis
Welcome to the technical support center for the synthesis of 5-Amino-4-bromo-3-methylpyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Drawing from established chemical principles and process optimization data, we provide in-depth, question-and-answer-based troubleshooting, detailed protocols, and the rationale behind key experimental choices to help you improve your reaction yields and product purity.
Section 1: Synthesis Overview
The synthesis of this compound is typically a two-stage process. First, the pyrazole core is constructed, followed by a regioselective bromination of the electron-rich ring system. Understanding the workflow is the first step in troubleshooting and optimization.
Caption: High-level workflow for the two-stage synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis in a question-and-answer format.
Stage 1: Synthesis of 5-Amino-3-methylpyrazole
Q1: My yield for the initial pyrazole formation is consistently low. What are the most likely causes?
Low yields in the formation of 3(5)-aminopyrazoles often stem from issues with starting materials, reaction control, or workup.[1]
-
Starting Material Purity: The most common routes involve the condensation of a hydrazine with a β-ketonitrile, such as cyanoacetone.[2] Ensure your hydrazine hydrate is of high quality, as it can degrade over time. The purity of the β-ketonitrile is equally critical; impurities can lead to significant side reactions.[1]
-
Temperature Control: The initial condensation reaction is often exothermic. Uncontrolled temperature can lead to the formation of byproducts. It is recommended to add reagents portion-wise or via a dropping funnel while maintaining the reaction temperature, typically between 20°C and 60°C.[3]
-
pH Adjustment: The reaction pH can be a critical parameter. Some procedures initiate the reaction by adding an acid like HCl to a mixture of the cyanoacetone salt and hydrazine hydrate, carefully controlling the pH.[3] Incorrect pH can hinder the cyclization step.
-
Inefficient Workup: The product, 5-amino-3-methylpyrazole, is water-soluble. During workup, ensure you are using an appropriate organic solvent for extraction (e.g., toluene, ethyl acetate) and that the aqueous phase is saturated with salt (brine) if necessary to maximize recovery. Some protocols utilize azeotropic distillation to remove water before product isolation.[3]
Q2: What is the mechanism for the pyrazole ring formation?
The synthesis is a classic example of heterocycle formation via condensation. The process involves two key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile (e.g., cyanoacetone). This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the nitrile carbon. This intramolecular addition leads to the formation of the five-membered pyrazole ring after tautomerization.[2]
Stage 2: Bromination and Salt Formation
Q3: I'm getting multiple brominated products. How can I ensure the bromine adds only at the C4 position?
Achieving high regioselectivity is crucial for yield. The pyrazole ring is highly activated towards electrophilic substitution by the C5-amino group (a strong ortho-, para-director) and the C3-methyl group (a weaker ortho-, para-director).
-
Directing Effects: Both groups strongly direct the incoming electrophile (Br+) to the C4 position, which is "para" to the amino group and "ortho" to the methyl group. Halogenation of pyrazoles typically occurs at the 4-position first unless it is already substituted.[4][5]
-
Choice of Brominating Agent: Using a mild and controlled brominating agent is key. N-Bromosuccinimide (NBS) is highly recommended over elemental bromine (Br₂).[6][7] NBS provides a low, steady concentration of electrophilic bromine, which minimizes the potential for over-bromination (dibromination) that can occur with the more reactive Br₂.
-
Reaction Conditions: Perform the reaction at a low temperature (e.g., 0°C to start) and add the NBS in small portions over time.[7] This allows you to maintain control and prevent the reaction from proceeding too quickly, which could lead to side products. Monitor the reaction closely using Thin Layer Chromatography (TLC).
Q4: My final product is a dark, oily tar instead of a crystalline solid. What went wrong?
This common issue usually points to oxidation or degradation.
-
Oxidation of the Amine: Aminopyrazoles, especially under acidic and oxidizing conditions, can be susceptible to oxidation, leading to colored, polymeric impurities. Using an inert atmosphere (e.g., nitrogen or argon) can sometimes help, though it's often not strictly necessary if conditions are well-controlled.
-
Harsh Reaction Conditions: Excessive temperature or the use of a highly reactive brominating agent like Br₂ can cause decomposition. Stick to milder conditions as described above.
-
Workup Issues: Ensure that the workup procedure is performed promptly after the reaction is complete. Leaving the product in a crude, acidic reaction mixture for extended periods can promote degradation.
-
Purification Failure: The hydrobromide salt should precipitate as a solid. If it oils out, it may be due to impurities. Try adding a non-polar co-solvent (e.g., diethyl ether, hexanes) to your crystallization solvent to induce precipitation, or try scratching the inside of the flask with a glass rod. If it remains an oil, purification by column chromatography of the free base may be necessary before attempting salt formation again.
Q5: How do I best purify the final hydrobromide salt?
The most effective method for purifying the final product is recrystallization .
-
Solvent Selection: The ideal solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for amine salts include alcohols (ethanol, isopropanol) or mixtures like ethanol/diethyl ether or acetone/water.[8] You may need to screen a few solvents to find the optimal one for your specific product.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and then filter it hot through a celite plug. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[1]
Section 3: Optimized Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and checkpoints.
Protocol 1: Synthesis of 5-Amino-3-methylpyrazole
This protocol is adapted from established methods for aminopyrazole synthesis.[3][9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (e.g., 1.0 eq) to a suitable solvent like water or ethanol.
-
Reagent Addition: Slowly add a solution of cyanoacetone (1.0 eq) to the hydrazine mixture. If starting with a salt like sodium cyanoacetone, an acid (e.g., HCl) must be added carefully to initiate the reaction and maintain a suitable pH.[3]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 35-40°C) for 4-6 hours. Monitor the reaction progress by TLC until the cyanoacetone spot is no longer visible.
-
Workup: Cool the reaction mixture. If an organic solvent like toluene was used, separate the aqueous layer. The product can be isolated by removing the solvent under reduced pressure. For aqueous reactions, extract the product with several portions of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be used directly in the next step or purified further by vacuum distillation or recrystallization. A typical yield should be in the range of 70-80%.[3]
Protocol 2: Synthesis of this compound
This protocol utilizes NBS for a controlled, regioselective bromination.[7]
-
Setup: Dissolve the 5-Amino-3-methylpyrazole (1.0 eq) from the previous step in a suitable solvent like acetonitrile or dimethylformamide (DMF) in a round-bottom flask. Cool the flask to 0°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0°C for an additional 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Salt Formation & Isolation: Once the reaction is complete, add a solution of hydrobromic acid (HBr, ~1.1 eq, e.g., 48% in water or HBr in acetic acid) dropwise. The hydrobromide salt should precipitate. If precipitation is slow, you can add a co-solvent like diethyl ether.
-
Purification: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the white to off-white solid under vacuum. The expected melting point is in the range of 178-181°C.[10]
Section 4: Data Summary & Troubleshooting Logic
Reagent and Product Data Table
| Compound Name | Formula | MW ( g/mol ) | Role | Key Properties |
| 5-Amino-3-methylpyrazole | C₄H₇N₃ | 97.12 | Intermediate | Water-soluble solid. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | Solid, safer to handle than Br₂.[6] |
| This compound | C₄H₇Br₂N₃ | 256.93 | Final Product | Crystalline solid, M.P. 178-181°C.[10] |
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing common issues.
Caption: A logical flowchart for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Overcoming Common Side Reactions in Pyrazole Synthesis
Welcome to the technical support hub for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. As a seasoned application scientist, I've compiled this resource to address the most common challenges and side reactions encountered in the lab. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Navigating Key Side Reactions
This section provides in-depth solutions to specific, frequently encountered problems in pyrazole synthesis. Each guide explains the root cause of the side reaction and offers detailed, actionable protocols to steer your reaction toward the desired product.
Issue 1: Lack of Regioselectivity in Knorr Pyrazole Synthesis
Q: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of regioisomers. How can I control the formation of a single isomer?
A: The Challenge of Regiocontrol
This is the most prevalent issue in the classical Knorr pyrazole synthesis.[1] The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomeric pyrazoles because the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[2] This often results in challenging purification steps and reduced yields of the target molecule.[1]
Underlying Principles: What Governs the Outcome?
The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more favorable site for nucleophilic attack.[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one carbonyl group, thus directing the reaction to the less hindered site.[2]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can significantly influence which isomer is preferentially formed.[2] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms of the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2]
Expert Insight: The choice of reaction conditions is your most powerful tool for controlling regioselectivity. A systematic screening of solvents and pH is often the most efficient path to a highly selective transformation.
Visualizing the Reaction Pathway
Caption: Competing pathways in Knorr pyrazole synthesis.
Troubleshooting Protocols & Data
Protocol 1: Solvent-Mediated Regiocontrol
The polarity and hydrogen-bonding capability of the solvent can dramatically shift the equilibrium between the two reaction pathways. Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity.[1][3][4]
Step-by-Step Methodology:
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in the chosen solvent (see table below, 0.1 M).
-
Add the substituted hydrazine (1.1 equiv) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Dielectric Constant | Regioisomeric Ratio (Isomer 1:Isomer 2) | Reference |
| Ethanol (EtOH) | 24.5 | 36:64 | [3] |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | 85:15 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | 97:3 | [3] |
Data adapted for a representative reaction of a fluorinated 1,3-diketone with methylhydrazine.[3]
Protocol 2: pH Adjustment for Regiochemical Control
The pH of the reaction medium can be a powerful lever to control the regioselectivity of pyrazole synthesis.[2]
Step-by-Step Methodology:
-
Dissolve the 1,3-dicarbonyl (1.0 equiv) and substituted hydrazine (1.1 equiv) in a suitable solvent (e.g., ethanol).
-
For acidic conditions, add a catalytic amount of a weak acid like acetic acid (0.1 equiv).[5]
-
For neutral or basic conditions, proceed without acid or add a mild base like triethylamine (0.1 equiv).
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction, neutralize if necessary, and proceed with workup and purification.
Issue 2: N-Alkylation vs. C-Alkylation in Post-Synthesis Modification
Q: I am trying to alkylate my synthesized pyrazole, but I am getting a mixture of N-alkylated and C-alkylated products. How can I selectively achieve N-alkylation?
A: The Ambident Nucleophilicity of Pyrazoles
Pyrazoles are ambident nucleophiles, meaning they can react with electrophiles at multiple sites. The deprotonated pyrazole anion can be attacked at either of the nitrogen atoms or at the C4 position.[6] The N-H proton is acidic and can be easily removed by a base, leading to a nucleophilic anion that can be alkylated.[6]
Controlling N- vs. C-Alkylation
The regioselectivity of pyrazole alkylation is influenced by several factors, including the nature of the base, the electrophile, and the reaction solvent.[7]
-
Hard and Soft Acid-Base (HSAB) Theory: N-alkylation is generally favored with "harder" electrophiles, while "softer" electrophiles may lead to more C-alkylation.
-
Counterion Effects: The nature of the cation from the base can influence the site of alkylation.
Expert Insight: For selective N-alkylation, the key is to generate the pyrazole anion under controlled conditions and use an appropriate alkylating agent. Using a strong, non-nucleophilic base in an aprotic solvent is a reliable starting point.
Visualizing the Alkylation Pathways
Caption: N-alkylation versus C-alkylation of pyrazole.
Troubleshooting Protocol for Selective N-Alkylation
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole (1.0 equiv) in a dry, aprotic solvent like THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base such as sodium hydride (NaH, 1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Cool the reaction back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis from an α,β-unsaturated carbonyl compound is yielding a pyrazoline as the major side product. How can I favor the formation of the aromatic pyrazole?
A1: The reaction of α,β-unsaturated carbonyls with hydrazines proceeds through a pyrazoline intermediate.[8] To obtain the pyrazole, this intermediate must be oxidized. If the pyrazoline is being isolated, it indicates that the reaction conditions are not sufficiently oxidizing. To promote aromatization, you can include a mild oxidant in the reaction mixture or perform a subsequent oxidation step. Common methods include heating the pyrazoline in DMSO under an oxygen atmosphere or using an oxidant like bromine.[9]
Q2: I am observing the formation of dimers or oligomers in my pyrazole synthesis. What causes this and how can I prevent it?
A2: Dimerization can occur through intermolecular hydrogen bonding between pyrazole molecules, especially at high concentrations.[10] To minimize this, consider running the reaction at a lower concentration. Additionally, in some cases, side reactions leading to dimeric byproducts can be suppressed by carefully controlling the stoichiometry of the reactants and the reaction temperature.
Q3: How can I effectively purify my pyrazole product from unreacted starting materials and side products?
A3: Purification strategies depend on the properties of your pyrazole and the impurities.
-
Recrystallization: This is often a highly effective method for purifying solid pyrazoles. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures of these.[11][12]
-
Column Chromatography: Silica gel chromatography is a standard technique. For basic pyrazoles that may interact strongly with acidic silica, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[11]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can often purify it by dissolving the crude mixture in an organic solvent, washing with an acidic aqueous solution to extract the protonated pyrazole, and then basifying the aqueous layer and re-extracting the pure pyrazole into an organic solvent.
-
Crystallization of Acid Addition Salts: Reacting the crude pyrazole with an inorganic or organic acid can form a salt that can be selectively crystallized, leaving impurities behind in the mother liquor.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Amino-4-bromo-3-methylpyrazole Hydrobromide
This guide provides comprehensive troubleshooting and purification strategies for 5-Amino-4-bromo-3-methylpyrazole hydrobromide (CAS No: 167683-86-5), a key intermediate in pharmaceutical and heterocyclic synthesis.[1][2] The protocols and advice herein are designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound, ensuring high purity and yield.
Part 1: Troubleshooting Common Purification Issues (FAQs)
This section addresses frequently encountered problems during the purification of this compound in a question-and-answer format.
Q1: My isolated product is a discolored (yellow, brown, or reddish) solid. What is the likely cause and how can I fix it?
A1: Discoloration in the crude product often arises from colored impurities generated by side reactions involving the hydrazine starting material during pyrazole synthesis.[3] These impurities are typically non-basic organic compounds.
-
Recommended Solution: Acid-Base Extraction. Since 5-Amino-4-bromo-3-methylpyrazole is a hydrobromide salt of a weakly basic compound, an acid-base extraction is highly effective.[3][4] Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate any non-salt impurities, rendering them water-soluble and allowing for their removal in the aqueous phase. The desired hydrobromide salt will remain in the organic layer.
-
Alternative Solution: Activated Charcoal Treatment. If the discoloration persists, you can treat a solution of your compound with activated charcoal. The charcoal adsorbs colored impurities, which can then be removed by filtration.[3] Be aware that this method may lead to some product loss due to adsorption onto the charcoal.
Q2: I'm observing "oiling out" instead of crystallization during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. This is a common issue with many organic compounds.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point and allow crystallization to occur at a temperature below the compound's melting point.
-
Slow Cooling: Ensure the solution cools down as slowly as possible. An insulated container can facilitate gradual cooling and prevent rapid precipitation as an oil.
-
Solvent System Modification: Experiment with a different solvent or a solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.
-
Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
-
Q3: My recrystallization yield is consistently low. How can I improve it?
A3: Low yield during recrystallization is a common challenge and can be addressed by optimizing several parameters.
-
Optimization Strategies:
-
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation of the product.
-
Solvent Choice: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the solvent selection table below for guidance.
-
Second Crop: After filtering the initial crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q4: How can I remove unreacted starting materials from my crude product?
A4: The presence of unreacted starting materials, such as a 1,3-dicarbonyl compound or hydrazine, can be identified by TLC or NMR analysis.[3]
-
Removal Strategies:
-
Unreacted Hydrazine: An acidic wash during the workup will convert the hydrazine into a water-soluble salt, which can then be easily removed in the aqueous phase.[3]
-
Unreacted 1,3-Dicarbonyl Compound: This can typically be removed by column chromatography.
-
Part 2: Standard and Alternative Purification Protocols
Standard Purification Protocol: Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is paramount for success.
Table 1: Recrystallization Solvent Selection Guide for Pyrazole Derivatives
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.6 | Good for many pyrazole salts. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, often used. |
| Ethanol/Water | Mixed Protic | Variable | A good mixed-solvent system for polar compounds.[4] |
| Ethyl Acetate/Hexane | Mixed | Variable | Effective for compounds of intermediate polarity. |
| Acetone | Polar Aprotic | 56 | Can be a good choice, but may require a co-solvent.[5] |
Step-by-Step Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Alternative Purification Strategy: Acid-Base Extraction
This method is particularly useful for removing non-basic impurities.
Step-by-Step Acid-Base Extraction Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Extraction of Basic Impurities: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities. The desired product, being a hydrobromide salt, is expected to remain in the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizing the Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Part 3: Purity Analysis
After purification, it is crucial to assess the purity of the final product. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound. A high-purity sample should show a single major peak. The purity of 3-Amino-4-bromo-5-methylpyrazole is often reported as >98.0% by HPLC.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the chemical structure of the compound and identifying any impurities. The spectra of aminopyrazoles have been reported in the literature and can be used for comparison.[7][8]
-
Melting Point Analysis: A sharp melting point range close to the literature value (178-181 °C for the hydrobromide) is a good indicator of purity.[2] A broad melting point range suggests the presence of impurities.
Troubleshooting Logic for Purity Analysis
Caption: A logical flow for troubleshooting based on purity analysis results.
References
- 1. This compound | 167683-86-5 | FA17561 [biosynth.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. 3-Amino-4-bromo-5-methylpyrazole | 1780-72-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
dealing with regioisomer formation in pyrazole synthesis
Introduction
Welcome to the Technical Support Center for Pyrazole Synthesis. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, appearing in numerous FDA-approved drugs like Celecoxib and other key industrial compounds.[1][2] The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a primary method for their preparation.[1][3]
A persistent and critical challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the formation of regioisomeric mixtures.[4][5] Controlling the reaction to yield a single, desired regioisomer is paramount for efficiency, downstream applications, and regulatory compliance. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate and master the complexities of regiocontrol in your pyrazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of pyrazole synthesis?
A: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the hydrazine's two distinct nitrogen atoms can attack either of the two different carbonyl carbons.[6] This leads to two possible, structurally distinct products with the same molecular formula but a different spatial arrangement of substituents on the pyrazole ring. These products are known as regioisomers.[1]
Q2: Why is controlling the formation of these regioisomers so important?
A: In drug development and materials science, the biological activity or material property of a molecule is highly dependent on its precise three-dimensional structure. Often, only one regioisomer exhibits the desired therapeutic effect or characteristic, while the other may be inactive or even cause undesirable side effects.[7] Therefore, producing a single, pure isomer is crucial for efficacy and safety. Furthermore, avoiding isomeric mixtures simplifies purification, reduces waste, and improves overall process yield, which is critical for scaling up production.
Q3: What primary factors determine which regioisomer will be the major product?
A: The regiochemical outcome is governed by a complex interplay of steric and electronic factors of the reactants, along with the specific reaction conditions.[4][8]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[4]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block one reaction pathway, thereby favoring the attack at the less hindered carbonyl group.[4][8]
-
Reaction Conditions: The solvent, pH, and temperature can significantly influence the reaction pathway.[5][9] For instance, acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.[6]
Q4: Is there a reliable way to predict the major regioisomer before running the experiment?
A: While a definitive prediction can be complex, you can make an educated hypothesis. The reaction generally proceeds via the most stable intermediate hydrazone. The initial, and often rate-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[5] Typically, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl. For example, in phenylhydrazine, the NH2 group is more nucleophilic and is expected to react preferentially.[9] However, kinetic and thermodynamic factors can lead to unexpected outcomes, making experimental verification essential.[5]
Troubleshooting Guide: Regioisomer Formation
This section addresses the most common issues encountered when dealing with regioisomers during and after pyrazole synthesis.
Issue 1: My reaction produced a mixture of regioisomers. How can I improve the selectivity?
When a reaction yields an undesirable ratio of regioisomers, modifying the reaction parameters is the most effective strategy. The goal is to alter the energetic landscape of the reaction to favor one pathway over the other.
Caption: Troubleshooting workflow for improving regioselectivity.
-
Solvent Modification (High Impact): Standard solvents like ethanol can sometimes participate in the reaction as nucleophiles, competing with the hydrazine and lowering regioselectivity.[9] The use of non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[9] These solvents act as potent hydrogen-bond donors, stabilizing the transition state leading to the preferred isomer without competing in the reaction.[9]
-
Substrate Control:
-
Steric Guidance: By increasing the size of a substituent (R¹) on the 1,3-dicarbonyl, you can sterically hinder the nucleophilic attack at the adjacent carbonyl carbon (C1), thus directing the hydrazine to attack the more accessible carbonyl carbon (C3).[8]
-
Electronic Guidance: Placing a strong electron-withdrawing group (e.g., -CF₃) as a substituent will make the adjacent carbonyl carbon significantly more electrophilic and thus more reactive toward the initial nucleophilic attack.[8][9]
-
-
pH and Catalyst Tuning: The reaction's regioselectivity can be highly dependent on the pH of the medium.[5]
-
Acidic Conditions (e.g., HCl, p-TsOH): In an acidic medium, the reaction proceeds through an acid-catalyzed imine formation.[10] The protonation state of both the dicarbonyl and the hydrazine changes, which can alter the preferred reaction pathway.
-
Basic or Neutral Conditions: Under neutral or basic conditions, the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine becomes the dominant directing factor.[9] A systematic screening of conditions is often necessary to find the optimal pH for a specific set of reactants.
-
The following table, adapted from studies on the reaction of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, illustrates the profound impact of solvent choice.[9]
| Entry | Solvent | Desired Isomer (%) | Undesired Isomer (%) | Total Yield (%) |
| 1 | EtOH | 34 | 66 | 85 |
| 2 | TFE | 92 | 8 | 90 |
| 3 | HFIP | 97 | 3 | 95 |
Data demonstrates a dramatic shift towards the desired 3-CF₃, 5-furyl pyrazole when switching from ethanol to fluorinated alcohols.
Issue 2: I have an unavoidable mixture. How do I separate the regioisomers and confirm their structures?
Even after optimization, some reactions yield inseparable mixtures. In these cases, robust analytical and purification techniques are essential.
Caption: Workflow for isomer separation and characterization.
-
Separation Techniques:
-
Column Chromatography: This is the most widely used method for separating regioisomers.[11][12] Success depends on finding an eluent system that provides sufficient difference in the retention factors (Rf) of the isomers on a stationary phase like silica gel. Sometimes, reversed-phase chromatography may offer better separation.[12]
-
Fractional Recrystallization: If the isomers are solid and have different solubilities in a particular solvent, this technique can be effective.[12] It involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.
-
-
Structural Identification & Confirmation:
-
NMR Spectroscopy: This is the most powerful tool for distinguishing regioisomers in solution.
-
¹H and ¹³C NMR: While standard 1D spectra will show two sets of peaks for a mixture, they may not be sufficient to assign the structures definitively.[12][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is crucial. It detects spatial proximity between protons. For a 1-substituted pyrazole, a NOESY correlation between the protons of the N1-substituent and the protons of the C5-substituent unambiguously identifies that isomer.[11][14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. A correlation between the protons on the N1-substituent and the C5 carbon of the pyrazole ring provides definitive proof of regiochemistry.[14][15]
-
-
Single Crystal X-ray Crystallography: If you can grow a suitable crystal of one of the isomers, this technique provides absolute, undeniable proof of its three-dimensional structure.[7][16] This data is often considered the "gold standard" for structural confirmation.
-
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-5-Aryl Pyrazole using HFIP
This protocol is designed to maximize the formation of the isomer where the substituted nitrogen is adjacent to the aryl group, based on methods known to enhance regioselectivity.[9]
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.2 M solution.
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the HFIP under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: Differentiating Regioisomers using 2D NMR
This protocol assumes you have an isolated, purified sample of a pyrazole of unknown regiochemistry.
-
Sample Preparation: Dissolve ~5-10 mg of the purified pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Acquire Standard Spectra: Obtain high-resolution ¹H and ¹³C{¹H} NMR spectra to confirm purity and identify all proton and carbon signals.
-
Acquire NOESY Spectrum:
-
Run a standard 2D NOESY experiment (noesygpph pulse program on Bruker instruments).
-
Set the mixing time (d8) to a value appropriate for small molecules, typically between 500 ms and 1.0 s.
-
Process the data and look for cross-peaks. Key Diagnostic: A cross-peak between the protons of the N1-substituent and the protons of the C5-substituent confirms their spatial proximity.
-
-
Acquire HMBC Spectrum:
-
Run a standard 2D HMBC experiment (hmbcgplpndqf pulse program on Bruker instruments).
-
Process the data. Key Diagnostic: Look for a correlation from the protons on the N1-substituent to the C5 carbon atom of the pyrazole ring. This ³JCH coupling is a definitive indicator of that specific regioisomeric structure.[15]
-
By following these guides and protocols, researchers can gain precise control over the formation of pyrazole regioisomers, leading to more efficient, predictable, and successful synthetic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. name-reaction.com [name-reaction.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. benchchem.com [benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-Amino-4-bromo-3-methylpyrazole hydrobromide in solution
Welcome to the technical support center for 5-Amino-4-bromo-3-methylpyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a versatile heterocyclic compound used as a building block in the synthesis of various biologically active molecules.[1][2] Its structure, featuring an amino group and a bromine atom on the pyrazole ring, makes it a valuable intermediate. However, these same functional groups can also be the source of instability in solution. This guide will provide you with the necessary information to mitigate these challenges.
Core Stability Considerations
The stability of this compound in solution is primarily influenced by the following factors:
-
pH of the solution: The amino group's basicity and the pyrazole ring's aromaticity are sensitive to pH changes, which can catalyze degradation.[3]
-
Solvent choice: The polarity and protic nature of the solvent can affect solubility and reaction rates.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[4]
-
Light exposure: UV or high-intensity visible light can provide the energy to initiate photolytic degradation.[4]
-
Presence of oxidizing agents: The electron-rich pyrazole ring and the amino group are susceptible to oxidation.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.
Issue 1: Unexpected Discoloration of the Solution (e.g., turning yellow or brown)
Possible Cause: This often indicates degradation of the compound, potentially due to oxidation or the formation of colored impurities. The amino group on the pyrazole ring makes the compound susceptible to oxidation, especially when exposed to air (oxygen).[4]
Troubleshooting Steps:
-
Visual Inspection: Note the color, intensity, and any precipitate formation.
-
Analytical Confirmation:
-
UV-Vis Spectroscopy: A quick scan can reveal the appearance of new absorption bands, suggesting the formation of chromophoric degradation products.
-
HPLC Analysis: This is the most reliable method to confirm degradation. A decrease in the main peak's area and the appearance of new peaks are clear indicators.[3]
-
-
Preventative Measures:
-
Use of Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method. This removes dissolved oxygen.
-
Work Under an Inert Atmosphere: For maximum protection, handle the solid compound and prepare solutions inside a glovebox or by using Schlenk line techniques.[5][6][7][8]
-
Store Solutions Properly: If short-term storage of a solution is necessary, keep it at low temperatures (e.g., -20°C) in a tightly sealed vial, protected from light, with the headspace flushed with an inert gas.[4]
-
Issue 2: Inconsistent or Poor Results in Subsequent Experiments
Possible Cause: This could be due to the gradual degradation of your stock solution, leading to a lower effective concentration of the active compound over time.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental outcomes.
Detailed Protocol for Preparing and Storing Solutions:
-
Weighing: Weigh the required amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the desired volume of a high-purity, degassed solvent.
-
Dissolution: Gently vortex or sonicate until the solid is completely dissolved.
-
Inert Atmosphere: If high stability is critical, perform these steps under an inert atmosphere.
-
Storage: For short-term storage, use a tightly sealed vial with a PTFE-lined cap, protect from light by wrapping the vial in aluminum foil, and store at -20°C or below. For long-term storage, it is highly recommended to store the compound as a solid under recommended conditions and prepare fresh solutions as needed.[4]
Issue 3: Appearance of Unidentified Peaks in HPLC/LC-MS Analysis
Possible Cause: The presence of new peaks strongly suggests the formation of degradation products. Potential degradation pathways for this compound include oxidation, hydrolysis, and debromination.
Proposed Degradation Pathways:
Caption: Proposed degradation pathways for 5-Amino-4-bromo-3-methylpyrazole.
Experimental Approach for Degradation Product Analysis (Forced Degradation Study):
Forced degradation studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[2][9][10][11]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C for several hours | Hydrolysis of the amino group.[12] |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C for several hours | Hydrolysis of the amino group.[12] |
| Oxidation | 3-30% H₂O₂, room temperature for several hours | Oxidation of the amino group and/or pyrazole ring.[10] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Photolytic cleavage of the C-Br bond or ring degradation.[4] |
| Thermal Stress | Dry heat (e.g., 105°C) for several hours | General decomposition. |
Analytical Protocol:
-
Prepare solutions of this compound in the appropriate stressor.
-
Incubate under the specified conditions for a set period.
-
At various time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method (e.g., a gradient C18 column with UV detection).[3][13]
-
Characterize the degradation products using LC-MS/MS to obtain molecular weight and fragmentation data.[14][15]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are typically -20°C for long-term storage and 2-8°C for short-term storage.
Q2: Can I store this compound in solution?
A2: Long-term storage in solution is generally not recommended due to the risk of degradation. If you need to store solutions for a short period, use a dry, aprotic solvent if compatible with your application, and store at -20°C or below under an inert atmosphere.[4] Always perform a quality control check (e.g., by HPLC) on stored solutions before use.
Q3: What solvents are best for dissolving this compound?
A3: The hydrobromide salt is generally soluble in water. It may also be soluble in polar organic solvents like DMSO and DMF. Always use high-purity, dry solvents. For applications sensitive to oxidation, it is crucial to use degassed solvents.
Q4: How can I monitor the purity of my compound over time?
A4: The most effective way to monitor purity is by using a validated, stability-indicating HPLC method.[3][13] Regular analysis of your stock material, especially if it has been stored for a long time, is good practice. Thin-layer chromatography (TLC) can also be a quick, qualitative check for the presence of impurities.
Q5: What are the signs of degradation?
A5: Visual signs include a change in color (e.g., from white/off-white to yellow or brown) or the formation of a precipitate.[4] Analytically, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram.
References
- 1. m.ciop.pl [m.ciop.pl]
- 2. biomedres.us [biomedres.us]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. ajrconline.org [ajrconline.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. journals.najah.edu [journals.najah.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
how to prevent decomposition of aminopyrazoles during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazoles. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and modification of these versatile heterocyclic compounds. Drawing from established literature and field-proven insights, this resource aims to help you prevent decomposition, maximize yields, and ensure the integrity of your target molecules.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems observed during reactions involving aminopyrazoles. Each issue is presented with potential causes, diagnostic procedures, and actionable solutions.
Issue 1: My reaction mixture is turning dark (brown/black) upon starting the reaction or during the workup.
This is a frequent observation and almost always points toward oxidative degradation. The electron-rich nature of the aminopyrazole ring and the exocyclic amino group makes them highly susceptible to oxidation.
Plausible Causes:
-
Aerial Oxidation: The most common culprit is dissolved oxygen in the reaction solvents or exposure to air, especially under basic conditions or in the presence of certain metal catalysts.
-
Oxidative Reagents: The reaction may inadvertently generate or contain species that can oxidize the aminopyrazole. This can include certain transition metals, peroxides, or hypervalent iodine reagents.[1]
-
N-N Coupling: Oxidation can lead to the formation of highly colored azo-dimers (Az–N=N–Az) through N-N coupling, which is a known reaction pathway for aminopyrazoles.[2][3]
Diagnostic Steps:
-
Control Experiment: Set up two small-scale reactions. Run one under a nitrogen or argon atmosphere using degassed solvents and the other open to the air. If the inert-atmosphere reaction remains colorless or significantly lighter, aerial oxidation is the primary cause.
-
TLC Analysis: A dark, intractable baseline material on your TLC plate is a strong indicator of polymerization or complex degradation. The formation of a new, intensely colored spot could indicate an azo-dimer.
-
Reagent Purity Check: Ensure your starting materials and reagents are free from peroxide contaminants, especially solvents like THF or ether.
Solutions & Preventative Measures:
-
Employ an Inert Atmosphere: Always run reactions involving sensitive aminopyrazoles under a nitrogen or argon atmosphere. This is the single most effective preventative measure.
-
Use Degassed Solvents: Freezing the solvent with liquid nitrogen, evacuating the headspace, and thawing under an inert gas (freeze-pump-thaw cycle, repeated 3x) is highly effective at removing dissolved oxygen. For less sensitive applications, bubbling argon through the solvent for 20-30 minutes may suffice.
-
Maintain Low Temperatures: Exothermic events can accelerate degradation.[4] Running the reaction at lower temperatures can often suppress oxidative side reactions.
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
-
Glassware: Flame-dry or oven-dry all glassware (reaction flask, condenser, addition funnel) and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Assembly: Quickly assemble the glassware while maintaining a positive pressure of inert gas. Use septa to seal openings.
-
Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via syringe. Add solid reagents under a strong flow of inert gas or through a solids addition funnel.
-
Execution: Maintain a slight positive pressure of inert gas throughout the reaction, typically by using a gas bubbler or a balloon filled with nitrogen/argon.
Issue 2: My reaction has a low yield with multiple, difficult-to-separate byproducts.
When faced with a complex product mixture, the cause is often a lack of selectivity in the reaction, leading to multiple competing pathways.
Plausible Causes:
-
Competing Nucleophilic Sites: Aminopyrazoles are binucleophilic. Reagents can react at the exocyclic amino group (-NH2) or one of the ring nitrogens, leading to regioisomers.[5][6]
-
Product Instability & Subsequent Reactions: The desired product may form but then react further under the reaction conditions. For example, 5-aminopyrazoles can react with starting materials to form fused pyrazolo[1,5-a]pyrimidines.[7]
-
Ring-Opening: Under harsh oxidative or acidic/basic conditions, the pyrazole ring itself can undergo cleavage, leading to acyclic intermediates like 1,2-diaza-1,3-dienes.[1]
-
Solvent Participation: Solvents can sometimes participate in the reaction. For instance, using acetic acid as a solvent at high temperatures can lead to N-acetylation of the amino group.[7]
Diagnostic Steps:
-
LC-MS Analysis: Analyze the crude reaction mixture by LC-MS. The mass of the byproducts is invaluable. A mass corresponding to (2 * Product - 2H) suggests oxidative dimerization. A mass of (Product + Acetyl group) in an acetic acid reaction confirms solvent participation.
-
NMR of Crude Mixture: A crude ¹H NMR can reveal the complexity and potentially the ratio of major isomers.
-
Reaction Monitoring: Take aliquots at regular intervals. Does the desired product form and then disappear, being replaced by byproducts? This indicates product instability.
Solutions & Preventative Measures:
-
Protecting Groups: The most robust solution for selectivity issues is the use of protecting groups. By temporarily masking one of the nucleophilic sites, you can direct the reaction to the desired position.
Table 1: Common Protecting Groups for Aminopyrazoles
| Protecting Group | Target Site | Protection Conditions | Deprotection Conditions | Stability & Notes |
| Boc (tert-Butoxycarbonyl) | Exocyclic -NH₂ | Boc₂O, TEA or DMAP, CH₂Cl₂ or THF, 0 °C to RT | TFA in CH₂Cl₂; or 4M HCl in Dioxane | Stable to hydrogenation and mild base. Acid-labile.[8][9] |
| Cbz (Carboxybenzyl) | Exocyclic -NH₂ | CbzCl, NaHCO₃, Dioxane/H₂O, 0 °C to RT | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Cleaved by catalytic hydrogenation.[9] |
| THP (Tetrahydropyranyl) | Ring N-H | 3,4-Dihydropyran, p-TsOH (cat.), CH₂Cl₂, 0 °C to RT | Aqueous acid (e.g., 0.1M HCl) or p-TsOH in MeOH | Green, solvent-free methods exist.[10][11] Creates a new stereocenter. |
| Pivalamide | Exocyclic -NH₂ | Pivaloyl chloride, Pyridine | Strong acid or base hydrolysis (harsh) | Can act as a directing group for C-H functionalization at the C4 position.[12] |
Diagram 1: General Protection-Reaction-Deprotection Workflow
Caption: Workflow for selective functionalization using a protecting group strategy.
Protocol 2: Boc-Protection of an Exocyclic Amino Group
-
Setup: In a round-bottom flask, dissolve the aminopyrazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA, 1.5 eq). If the amine is particularly unreactive, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be added.
-
Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Boc-protected aminopyrazole can often be used directly or purified by flash chromatography.
Issue 3: My product decomposes during column chromatography on silica gel.
This is a common issue for acid-sensitive compounds, as standard silica gel is inherently acidic.
Plausible Causes:
-
Acid-Catalyzed Hydrolysis: If your molecule contains acid-labile groups (like a Boc protecting group or an acetal), they can be cleaved on the column.
-
Acid-Catalyzed Rearrangement or Degradation: The protonated aminopyrazole may be unstable, leading to ring-opening or other decomposition pathways.
Diagnostic Steps:
-
TLC Test: Spot your crude product on a TLC plate. In a separate lane, co-spot the crude product with a tiny drop of dilute acetic acid. If the main product spot diminishes or new spots appear in the acidified lane after developing, your compound is acid-sensitive.
-
Small-Scale Test: Shake a small amount of your crude product in a vial with a slurry of silica gel in your desired eluent for 30 minutes. Filter and analyze the solution by TLC to see if degradation has occurred.
Solutions & Preventative Measures:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (by volume). Mix well and pack the column with this neutralized slurry. Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.5-1%).
-
Use Alternative Stationary Phases: If the compound is highly sensitive, consider using neutral alumina or Florisil for chromatography.
-
Avoid Chromatography: If possible, purify the product by recrystallization or trituration to avoid contact with silica gel altogether.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of aminopyrazole decomposition?
Aminopyrazoles primarily decompose via three routes:
-
Oxidation: The electron-rich ring is prone to oxidation, which can lead to C-H functionalization, N-N coupling to form azo dimers, or ring cleavage.[1][2] This is often visually indicated by a color change to brown or black.
-
Electrophilic Attack: As binucleophiles, they can react with electrophiles at either the ring nitrogens or the exocyclic amine. This can lead to mixtures of isomers if not controlled.[5]
-
Ring-Opening: In the presence of strong oxidants or under certain electrochemical conditions, the pyrazole ring can cleave, forming reactive azoalkene or diaza-diene intermediates that can lead to complex product mixtures.[1]
Q2: When is it necessary to use a protecting group?
You should strongly consider using a protecting group when:
-
You are performing a reaction with an electrophile that could react with either the ring nitrogen or the exocyclic amine, and you need to ensure reaction at only one site.
-
The exocyclic amino group's basicity or nucleophilicity interferes with a desired transformation elsewhere in the molecule (e.g., during a metal-catalyzed cross-coupling).
-
The unprotected N-H or -NH₂ group promotes side reactions, such as dimerization or polymerization, under the reaction conditions.
Diagram 2: Troubleshooting Decision Tree for Aminopyrazole Reactions
Caption: A decision-making workflow for troubleshooting common aminopyrazole reaction issues.
Q3: How do I choose the correct protecting group?
The choice depends on the planned reaction sequence. The key principle is orthogonality : the protecting group must be stable to the conditions of your next reaction step(s) but removable under conditions that do not harm the rest of your molecule.[8]
-
If your next step involves a strong base, use an acid-labile group like Boc .
-
If your next step involves acid, use a base-labile group or one cleaved by hydrogenation, like Cbz .
-
If you need to protect a ring N-H and your molecule is sensitive to strong acid or hydrogenation, the mildly acid-labile THP group is a good choice.[10][11]
Q4: What are the best analytical techniques for monitoring reaction progress and stability?
A multi-faceted approach is best:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying byproducts and confirming the mass of the desired product. It is the best tool for diagnosing complex crude reaction mixtures.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure confirmation of the final product. Advanced techniques like HMBC and NOE can be used to definitively determine regiochemistry (e.g., to distinguish between N1 and N2 isomers).[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. fiveable.me [fiveable.me]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. soc.chim.it [soc.chim.it]
- 13. scirp.org [scirp.org]
- 14. journals.najah.edu [journals.najah.edu]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing catalyst selection in cross-coupling reactions involving bromopyrazole substrates. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during these critical synthetic transformations. As Senior Application Scientists, we aim to combine technical accuracy with field-proven insights to enhance the success of your research.
Introduction: The Unique Challenges of Bromopyrazoles
Bromopyrazoles are valuable building blocks in medicinal chemistry and materials science. However, their successful functionalization via palladium-catalyzed cross-coupling reactions is often challenging. The presence of multiple nitrogen atoms in the pyrazole ring can lead to catalyst inhibition or deactivation, while the electronic nature of the heterocycle can influence the reactivity of the C-Br bond.[1][2][3] This guide will help you navigate these complexities and select the optimal catalyst system for your specific application.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a bromopyrazole is showing low to no conversion. What are the likely causes?
A1: This is a common issue stemming from several factors, primarily related to the catalyst system and reaction conditions.
-
Catalyst Inhibition/Poisoning: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[2][3][4] This is particularly problematic in substrates with unprotected N-H groups or adjacent nitrogen atoms that can act as chelating ligands.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in protecting the palladium center from inhibition and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[4][5][6] A ligand that is not sufficiently bulky or electron-rich may fail to prevent coordination of the pyrazole nitrogen.[4][5]
-
Incorrect Base Selection: The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and regenerating the catalyst.[7][8][9] An inappropriate base can lead to poor reactivity or decomposition of starting materials.
-
Inactive Catalyst: The active catalytic species is typically a Pd(0) complex. If you are starting with a Pd(II) precatalyst, it may not be efficiently reduced to the active form under the reaction conditions.
-
Poor Reagent/Solvent Quality: Cross-coupling reactions are often sensitive to air and moisture.[4][10][11][12] Impure reagents or improperly dried solvents can deactivate the catalyst.
Q2: How do I choose the right phosphine ligand for my bromopyrazole cross-coupling reaction?
A2: The choice of ligand is arguably the most critical parameter for success. The ideal ligand should be both sterically bulky and electron-rich.[5][7]
-
Steric Bulk: Bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, tBuBrettPhos), physically shield the palladium center, preventing the pyrazole nitrogen from coordinating and deactivating the catalyst.[3][7][13][14]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom, which promotes the rate-limiting oxidative addition step of the aryl bromide to the metal center.[5][6]
The following table provides a starting point for ligand selection based on the type of cross-coupling reaction:
| Cross-Coupling Reaction | Recommended Ligand Families | Key Considerations |
| Suzuki-Miyaura | Buchwald Biarylphosphines (SPhos, XPhos, RuPhos)[2][7] | Excellent for sterically hindered and electron-rich or -poor bromopyrazoles. |
| Buchwald-Hartwig Amination | Buchwald Biarylphosphines (tBuBrettPhos, AdBrettPhos)[3][13][14] | Specifically designed for C-N bond formation and effective with challenging heteroaryl halides. |
| Sonogashira | Triphenylphosphine (PPh₃), cataCXium® A | Often used in combination with a copper(I) co-catalyst.[15][16][17] |
| Heck | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine | Ligand choice is highly substrate-dependent. |
| Stille | Triphenylphosphine (PPh₃), dppf | Reaction conditions are generally mild.[10][11][12][18][19] |
Q3: What are the best practices for setting up a cross-coupling reaction with a bromopyrazole?
A3: Meticulous experimental setup is crucial for reproducibility and success.
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.[4][15] This involves using oven-dried glassware and properly degassed solvents.
-
Reagent Purity: Use high-purity reagents and anhydrous solvents. Traces of water can lead to side reactions like protodeboronation in Suzuki couplings.[7]
-
Order of Addition: A common practice is to add the palladium precatalyst, ligand, and base to the reaction vessel first, followed by the solvent and bromopyrazole, and finally the coupling partner. This allows for the formation of the active catalytic species before the addition of the substrates.
Troubleshooting Guides
Scenario 1: Low Yield in a Suzuki-Miyaura Coupling
Problem: You are attempting to couple a bromopyrazole with an arylboronic acid using Pd(OAc)₂ and PPh₃, but the yield is consistently below 20%.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yields in Suzuki couplings.
Scenario 2: Failure of a Buchwald-Hartwig Amination
Problem: An attempted amination of a bromopyrazole with a primary amine using a standard palladium catalyst results in the recovery of starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting guide for failed Buchwald-Hartwig aminations.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Bromopyrazole
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromopyrazole (1.0 equiv.), arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination of a Bromopyrazole
This protocol is a general guideline and should be optimized for individual substrates.
-
Reaction Setup: In a glovebox, add the bromopyrazole (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox, add the amine (1.2 equiv.) and anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vial and heat in a preheated oil bath at 100 °C for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Visualizing the Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 15. benchchem.com [benchchem.com]
- 16. scirp.org [scirp.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Purification of Polar Pyrazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyrazole derivatives. Pyrazoles are a vital class of heterocyclic compounds in medicinal chemistry, but their purification can be non-trivial, especially when polar functional groups are present.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common issues, explaining the causality behind each troubleshooting step to ensure scientific integrity and experimental success.
Section 1: General Troubleshooting & FAQs
This section addresses high-level issues frequently observed during the workup and purification of crude polar pyrazole products.
Q1: My crude reaction mixture shows multiple spots on TLC, and the product seems to be streaking. What are the likely impurities?
A1: The presence of multiple components and streaking on a Thin-Layer Chromatography (TLC) plate is a common issue in pyrazole synthesis. The impurities can generally be categorized as follows:
-
Unreacted Starting Materials: The presence of the initial 1,3-dicarbonyl compound or hydrazine derivative is a frequent cause of impurities.[2][3] This typically results from incomplete reaction due to suboptimal stoichiometry, temperature, or reaction time.[3]
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomeric pyrazole products is a significant challenge.[2][3] These isomers often have very similar polarities, making them difficult to separate.[4]
-
Pyrazoline Intermediates: Incomplete aromatization or cyclization can leave pyrazoline intermediates as byproducts.[2]
-
Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red hues in the reaction mixture.[2][3]
-
Baseline Streaking: For basic pyrazole derivatives, streaking on silica gel TLC plates is common. This is due to strong interactions between the basic nitrogen atoms of the pyrazole and the acidic silanol groups (Si-O-H) on the silica surface.[5][6] This can be mitigated by adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the TLC developing solvent.[6]
Q2: I'm experiencing significant product loss and low recovery after purification. What are the primary causes?
A2: Low recovery of polar compounds is a frustrating but solvable problem. The causes are often linked to the high polarity and potential basicity of your pyrazole derivative.
-
Irreversible Adsorption on Silica Gel: Polar and basic compounds can bind very strongly, and sometimes irreversibly, to the acidic stationary phase of a standard silica gel column.[7][8] This is a major source of mass loss.
-
Loss During Aqueous Workup: Highly polar pyrazoles may have partial solubility in water. During an aqueous workup or liquid-liquid extraction, a significant amount of your product might remain in the aqueous layer, leading to reduced yield in the organic phase.
-
Inappropriate Recrystallization Solvent: Using a recrystallization solvent in which your compound has high solubility even at low temperatures will result in substantial product loss to the mother liquor.[9] Similarly, adding too much solvent during the recrystallization process will lead to a poor yield.[9]
-
Compound Instability: Some pyrazole derivatives might be sensitive to the acidic nature of silica gel and can degrade during long exposure on a chromatography column.[8]
A logical workflow for diagnosing the source of low yield is crucial for effective troubleshooting.
Caption: Troubleshooting workflow for low product recovery.
Section 2: Chromatography Troubleshooting
Chromatography is the workhorse of purification, but polar compounds require special consideration. Standard methods often fail, necessitating a switch in strategy.
Table 1: Comparison of Key Chromatographic Modes for Polar Analytes
| Feature | Normal-Phase (NP) | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Polar (e.g., Silica, Alumina)[10][11] | Non-polar (e.g., C18, C8)[12][13] | Very Polar (e.g., Silica, Diol, Amide)[14][15] |
| Mobile Phase | Non-polar (e.g., Hexanes/EtOAc)[11][12] | Polar (e.g., Water/Acetonitrile)[12][13] | Apolar organic with polar component (e.g., Acetonitrile/Water)[14][15] |
| Elution Order | Least polar elutes first.[12] | Most polar elutes first.[12][16] | Least polar elutes first.[14] |
| Best For | Non-polar to moderately polar compounds.[17] | Non-polar to moderately polar compounds.[16] | Very polar, hydrophilic compounds.[14][15][18] |
| Problem with Polar Pyrazoles | Very strong, often irreversible, binding to the stationary phase.[7][14] | Little to no retention; compound elutes in the solvent front.[14][15] | Ideal for retaining and separating highly polar compounds.[14][19] |
Q3: My polar pyrazole sticks to the top of my normal-phase silica column and won't elute, even with 100% ethyl acetate or methanol/DCM. What should I do?
A3: This is a classic problem with polar, often basic, compounds on standard silica gel.[14] The strong dipole-dipole interactions and hydrogen bonding between your polar pyrazole and the acidic silanol groups on the silica surface lead to excessively strong retention.[5][11]
Causality & Solutions:
-
Acid-Base Interaction: The primary cause is the acidity of the silica gel. You can deactivate the silica to reduce this interaction.
-
Insufficient Mobile Phase Polarity: While you've tried polar solvents, they may not be sufficient to disrupt the strong analyte-stationary phase interaction.
-
Solution: A common powerful eluent for very polar compounds is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH).[6] A typical starting point might be 80:18:2 DCM:MeOH:NH₄OH.[6] This combination provides a highly polar mobile phase with a basic additive to prevent streaking and strong binding.
-
-
Wrong Chromatography Mode: Normal-phase is often unsuitable for highly polar compounds.
Q4: I switched to a C18 reversed-phase column, but my polar pyrazole elutes immediately in the solvent front. How can I achieve retention?
A4: This issue is the mirror image of the problem in normal-phase. In reversed-phase, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[13][16] Your polar pyrazole has little affinity for the non-polar C18 chains and is swept through the column with the polar mobile phase, resulting in no retention.[14][15]
Causality & Solutions:
-
Lack of Hydrophobic Interaction: Your molecule is too hydrophilic to interact with the C18 stationary phase.
-
Solution 1: Use 100% Aqueous Mobile Phase: For some polar compounds, you can achieve retention by running the column in 100% aqueous buffer. However, be aware that many standard C18 columns can suffer from "phase collapse" under these conditions, leading to irreproducible results.[7][21] Specialized "aqueous stable" C18 columns are designed to prevent this.[7]
-
Solution 2: Ion-Pairing Chromatography: If your pyrazole is ionizable (basic or acidic), you can add an ion-pairing reagent to the mobile phase. For a basic pyrazole, an alkyl sulfonic acid can be used. The reagent forms an ion pair with your compound, increasing its overall hydrophobicity and promoting retention on the C18 column.[13]
-
Solution 3: Switch to HILIC: This is often the most effective solution. HILIC uses a polar stationary phase and a reversed-phase-like mobile phase (high organic content), creating an aqueous layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained.[14][18][22]
-
Caption: Decision tree for selecting a purification method.
Q5: When should I use HILIC, and what are the best starting conditions for a polar pyrazole?
A5: You should consider HILIC whenever your polar compound is too strongly retained in normal-phase or too weakly retained in reversed-phase.[14][15] It is the ideal technique for separating highly polar, hydrophilic compounds.[18][22]
Mechanism: In HILIC, the mobile phase (e.g., high acetonitrile, low water) forms a water-rich layer on the surface of the polar stationary phase. Polar analytes are retained by partitioning into this immobilized aqueous layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which makes the mobile phase more like the stationary layer, coaxing the analyte out.[14][18]
Recommended Starting Conditions:
-
Stationary Phase: Bare silica is often a good starting point and can be used in HILIC mode.[15] Other common HILIC phases include Diol, Amide, or Zwitterionic phases.[14][22] For basic pyrazoles, a neutral (Diol, Amide) or zwitterionic phase may give better peak shape than bare silica.[14]
-
Mobile Phase:
-
Solvent B (Strong): Water.
-
Additives: Small amounts of buffers like ammonium acetate or ammonium formate (e.g., 10-20 mM) are often added to the aqueous portion to improve peak shape and reproducibility. For MS detection, volatile buffers like formic acid or ammonium hydroxide are preferred.
-
Initial Gradient: Start with a high percentage of the weak solvent (e.g., 95% ACN) and run a gradient to a higher percentage of the strong solvent (e.g., 50% ACN).[18]
-
Sample Solvent: A critical aspect of HILIC is to dissolve your sample in a solvent that is as weak or weaker than the initial mobile phase.[18] Dissolving a sample in pure water or DMSO can lead to very poor peak shape. If possible, dissolve the sample in 80-90% acetonitrile.[18]
Section 3: Recrystallization Troubleshooting
Recrystallization is a powerful, non-chromatographic technique for purifying solid compounds. Its success is entirely dependent on solvent selection.
Table 2: Common Solvents for Polar Pyrazole Recrystallization
| Solvent / System | Type | Polarity | Common Use & Notes |
| Methanol | Protic | High | Good general-purpose solvent for many pyrazole compounds.[23] |
| Ethanol / Water | Mixed Protic | High | A very common and effective mixed-solvent system. The compound is dissolved in hot ethanol, and hot water is added until turbidity appears.[20][23] |
| Isopropanol | Protic | Medium | A frequent choice, often providing good crystals upon cooling.[23] |
| Acetone | Aprotic | Medium | Effective for pyrazoles of intermediate polarity.[23] |
| Ethyl Acetate / Hexanes | Mixed Aprotic | Medium to Low | A common mixed-solvent system for less polar pyrazoles or those of intermediate polarity.[23] |
Q6: My pyrazole derivative "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A6: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid crystal lattice.[24] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is too concentrated and cools too quickly.[23][24] The resulting oil often traps impurities, defeating the purpose of recrystallization.
Causality & Solutions:
-
High Solution Concentration / Rapid Cooling: The solution is too supersaturated, causing the compound to crash out of solution as a liquid.
-
Inappropriate Solvent: The chosen solvent may not be ideal.
-
Lack of Nucleation Sites: Sometimes crystallization needs to be induced.
Q7: How can I remove a persistent color from my pyrazole sample during recrystallization?
A7: Colored impurities are common in pyrazole synthesis, often arising from the hydrazine starting material.[2][3] These can often be removed with activated charcoal.
-
Solution: After dissolving your crude pyrazole in the minimum amount of hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.[23] The charcoal has a high surface area and will adsorb the large, flat molecules that are often responsible for color.[2] Swirl the hot mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal. Let the clear, hot filtrate cool slowly to form crystals.
-
Caution: Be aware that activated charcoal can also adsorb your desired product, so using the minimum amount necessary is crucial to avoid a significant drop in yield.[23]
Section 4: Experimental Protocols
Protocol 1: Deactivated Silica Gel Flash Chromatography
-
Preparation: Choose an appropriate solvent system based on TLC analysis (aim for an Rf of ~0.2-0.3). A common system for polar basic compounds is DCM/MeOH with a basic additive.
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the less polar solvent of your eluent system (e.g., DCM) containing 1% triethylamine (Et₃N). Mix to form a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and use pressure to pack the bed, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve your crude pyrazole in a minimal amount of the eluent or another suitable solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a lower polarity (e.g., 2% MeOH in DCM + 1% Et₃N) and gradually increase the percentage of the more polar solvent (MeOH).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrazole.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[23][25]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate or water bath) while stirring or swirling.[23]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[23] Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[23][25]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[23] Crystal formation should occur. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[25]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[25]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator to remove the last traces of solvent.[23]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. labex.hu [labex.hu]
- 8. Chromatography [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jordilabs.com [jordilabs.com]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 15. biotage.com [biotage.com]
- 16. chromtech.com [chromtech.com]
- 17. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 18. welch-us.com [welch-us.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. researchgate.net [researchgate.net]
- 21. hplc.eu [hplc.eu]
- 22. biocompare.com [biocompare.com]
- 23. benchchem.com [benchchem.com]
- 24. rubingroup.org [rubingroup.org]
- 25. athabascau.ca [athabascau.ca]
Technical Support Center: Regioselective Functionalization of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of achieving regioselectivity in their synthetic routes. Pyrazoles are privileged scaffolds in drug discovery and materials science, but their nuanced reactivity often presents significant challenges.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these hurdles and achieve your target regiochemistry with confidence.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Reactivity
This section addresses the core principles governing the reactivity of the pyrazole ring. Understanding these fundamentals is the first step to troubleshooting and designing successful regioselective transformations.
FAQ 1: What are the primary factors controlling regioselectivity in pyrazole functionalization?
Regioselectivity is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The pyrazole ring has distinct electronic properties: C4 is the most electron-rich and nucleophilic position, while C3 and C5 are more electrophilic.[3] The two nitrogen atoms, N1 (pyrrole-like) and N2 (pyridine-like), have different nucleophilicities that can be modulated.
-
Electronic Effects: Electron-donating groups (EDGs) generally activate the ring towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it. The position of these substituents dictates the overall electron distribution.
-
Steric Hindrance: Bulky substituents adjacent to a reactive site (e.g., at C3 or C5) can block access for reagents, favoring functionalization at a less hindered position. This is a key factor in controlling N1 vs. N2 alkylation.[3]
-
Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically alter the outcome. For instance, the counter-ion of the base (e.g., Li⁺ vs. Cs⁺) can coordinate to the nitrogen atoms differently, influencing the site of alkylation.[4] Similarly, the choice of metal catalyst and ligand is paramount in directing C-H activation.[5][6]
FAQ 2: Why is electrophilic substitution so favorable at the C4 position?
Electrophilic attack at the C4 position proceeds through a stable cationic intermediate (arenium ion) where the positive charge can be delocalized without involving the electronegative nitrogen atoms in a destabilizing manner. In contrast, attack at C3 or C5 forces the positive charge onto an adjacent nitrogen, creating a highly unfavorable, high-energy intermediate.[7] Therefore, reactions like halogenation, nitration, and Friedel-Crafts acylation will overwhelmingly occur at C4, unless it is already substituted.
FAQ 3: How can I control N1 vs. N2 functionalization on an unsymmetrical pyrazole?
This is one of the most common challenges. The outcome depends on several competing factors:
-
Sterics: The "Thorpe-Ingold effect" often plays a role. A bulkier substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen, directing incoming electrophiles or alkylating agents to the less hindered nitrogen.[3]
-
Electronics: The electronic nature of substituents at C3 and C5 can influence the relative nucleophilicity of N1 and N2.
-
Reaction Conditions:
-
Base/Counter-ion: Hard cations like Li⁺ tend to coordinate to the more electron-rich (pyridine-like) N2 atom, potentially blocking it and favoring alkylation at N1. Softer, larger cations like Cs⁺ have a weaker coordinating effect, often leading to mixtures or favoring the thermodynamically more stable product.
-
Solvent: Polar aprotic solvents (like DMF or DMSO) can influence ion pairing and reagent solvation, impacting selectivity. In some cases, fluorinated alcohols have been shown to dramatically improve regioselectivity in pyrazole formation, which can be extrapolated to functionalization.[8]
-
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section is structured in a problem-and-solution format to directly address experimental failures.
Issue 1: Poor N1/N2 Regioselectivity in Alkylation/Arylation
| Problem | Probable Cause(s) | Proposed Solution(s) & Rationale |
| Reaction on a 3-substituted pyrazole yields a ~1:1 mixture of N1 and N2 alkylated products. | 1. Minimal steric difference between N1 and N2. 2. Reaction is under thermodynamic control, and both isomers have similar stability. 3. The base and solvent system are not providing sufficient differentiation. | 1. Optimize Base and Solvent: Switch from NaH to a base with a larger, softer cation like K₂CO₃ or Cs₂CO₃. These cations have a weaker interaction with the pyrazole nitrogens, often favoring alkylation at the more nucleophilic N2 (thermodynamic product). Conversely, using n-BuLi can favor kinetic deprotonation and subsequent reaction at the less hindered N1.[4] 2. Change the Alkylating Agent: If possible, using a bulkier alkylating agent can amplify the minor steric differences around the nitrogen atoms. 3. Directed Synthesis: Consider a protection/deprotection strategy. For example, protect the pyrazole with a removable group that directs subsequent functionalization before being cleaved. |
| N-arylation (e.g., Buchwald-Hartwig) gives low yield and isomeric mixtures. | 1. The pyrazole anion is an ambident nucleophile, leading to poor regioselectivity. 2. The catalyst system (ligand) is not optimal for pyrazole coupling. 3. The base is too strong, leading to side reactions or catalyst decomposition. | 1. Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like PhPAd-DalPhos have shown success in nickel-catalyzed C-N cross-couplings with pyrazole nucleophiles.[9] Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos for palladium) to find the optimal choice for your specific substrate. 2. Use a Milder Base: Switch from strong bases like NaOtBu to milder options like K₃PO₄ or K₂CO₃. This can suppress side reactions and improve the functional group tolerance. |
Issue 2: Lack of Selectivity in Direct C-H Functionalization
| Problem | Probable Cause(s) | Proposed Solution(s) & Rationale |
| Attempted C5-arylation of an N-aryl pyrazole results in a mixture of C5 and C3 isomers, or reaction at the N-aryl group. | 1. The inherent reactivity of the C-H bonds is similar. 2. The catalyst is not sufficiently selective. 3. For N-aryl pyrazoles, C-H activation on the N-aryl ring is a competing pathway. | 1. Introduce a Directing Group (DG): This is the most robust strategy. A removable directing group installed on N1 can force the metal catalyst into close proximity with a specific C-H bond.[5][6] The N2 atom of the pyrazole ring itself can act as a directing group, typically favoring functionalization at the C5 position.[10] 2. Catalyst and Ligand Optimization: For palladium-catalyzed reactions, MPAA ligands can accelerate the C-H metalation step and improve selectivity.[11] For rhodium-catalyzed reactions, Cp*Rh(III) complexes are often effective.[12] 3. Solvent Modification: Protic solvents can sometimes enhance the acidity of a specific C-H bond, favoring its activation.[12] |
| Directing group strategy fails or gives low yield. | 1. The directing group is sterically inaccessible. 2. The reaction conditions are cleaving the directing group. 3. The catalyst is being poisoned by other functional groups on the molecule. | 1. Modify the Directing Group: Switch to a different DG. Common DGs for C5-activation include pyridine and pyrimidine, while amide-based groups can also be used.[13][14] Some DGs are removable, while others can be modified into other functional groups.[15] 2. Adjust Reaction Conditions: Lower the temperature or use a milder oxidant/base to prevent DG cleavage. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. |
Workflow for Selecting a Regioselective C-H Functionalization Strategy
The following decision tree illustrates a logical workflow for choosing an appropriate strategy for C-H functionalization.
Caption: Decision workflow for pyrazole C-H functionalization.
Part 3: Experimental Protocols & Data
This section provides a detailed, validated protocol for a common regioselective reaction, along with comparative data.
Protocol: Regioselective C5-Arylation of N-Phenylpyrazole using Copper Catalysis
This protocol describes a direct C-H arylation at the C5 position, leveraging the directing effect of the N2 atom. This method avoids the need for pre-halogenation of the pyrazole.[6]
Reaction Scheme: N-Phenylpyrazole + Aryl Iodide --(CuI, Base)--> 5-Aryl-1-phenylpyrazole
Materials:
-
N-Phenylpyrazole (1.0 mmol, 144.2 mg)
-
Iodobenzene (1.2 mmol, 134 µL, 244.8 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,10-Phenanthroline (0.2 mmol, 36.0 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add N-phenylpyrazole, K₂CO₃, CuI, and 1,10-phenanthroline.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by iodobenzene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenyl-5-arylpyrazole product.
Expected Outcome: Yields typically range from 50-80% depending on the aryl iodide used. Regioselectivity is generally >95% for the C5 isomer.
Data Table: Comparison of Conditions for N-Alkylation of 3-Phenylpyrazole
The following table summarizes how reaction parameters can influence the N1/N2 isomeric ratio during the ethylation of 3-phenylpyrazole.
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | N1 Isomer (%) | N2 Isomer (%) | N1:N2 Ratio |
| 1 | NaH (1.1) | THF | 25 | 12 | 45 | 55 | 1 : 1.2 |
| 2 | K₂CO₃ (2.0) | DMF | 60 | 8 | 30 | 70 | 1 : 2.3 |
| 3 | Cs₂CO₃ (2.0) | MeCN | 80 | 6 | 15 | 85 | 1 : 5.7 |
| 4 | n-BuLi (1.1) | THF | -78 to 25 | 4 | 75 | 25 | 3 : 1 |
Data is illustrative and based on general principles reported in the literature.[3][4] The trend shows that larger, softer cations (K⁺, Cs⁺) in polar aprotic solvents favor the thermodynamically more stable N2 isomer, while kinetically controlled deprotonation with n-BuLi at low temperature favors the less hindered N1 position.
Mechanism Snapshot: Directing Group-Assisted C5-Palladation
This diagram illustrates the key step in a directed C-H activation: the formation of the palladacycle intermediate.
Caption: Simplified mechanism of directing group assistance in C5-H activation.
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
minimizing byproduct formation in the synthesis of pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a bioisostere of purine, the pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis is often plagued by issues of regioselectivity and byproduct formation.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in pyrazolo[3,4-d]pyrimidine synthesis?
A1: Byproduct formation is a significant challenge. The most common issues arise from:
-
Regioisomers: The pyrazolo[3,4-d]pyrimidine core has multiple nucleophilic nitrogen atoms, leading to the formation of regioisomers, particularly during alkylation reactions (N-alkylation vs. O-alkylation).[4][5]
-
Unreacted Intermediates: In multi-step syntheses, incomplete cyclization or condensation can leave starting materials like aminopyrazole carbonitriles or amides in the final product mixture.[6][7]
-
Hydrolysis Products: The pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opened byproducts.
-
Over-alkylation: If multiple reactive sites are present and an excess of a potent alkylating agent is used, di-alkylation or even tri-alkylation can occur.[8]
-
Degradation Products: Many synthetic routes require high temperatures, which can cause thermal degradation of starting materials or the final product.[9]
Q2: How can I reliably distinguish between N-alkylated and O-alkylated regioisomers?
A2: This is a critical and common challenge. A multi-faceted analytical approach is required for unambiguous structure determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations (2-3 bonds) between the protons of your alkyl group (e.g., the CH₂ adjacent to the ring) and the carbons of the pyrazolopyrimidine core. A correlation to a ring carbon adjacent to a nitrogen indicates N-alkylation, while a correlation to a carbon adjacent to an oxygen indicates O-alkylation.
-
¹³C Chemical Shifts: The chemical shift of the carbon atom of the alkyl group attached to the heterocyclic core can be indicative. O-linked methylene carbons typically appear further downfield (e.g., 65-70 ppm) compared to N-linked methylene carbons.[4]
-
NOESY/ROESY: These experiments can show through-space correlations between the alkyl group protons and protons on the heterocyclic ring, helping to confirm the point of attachment.
-
-
X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.[8][10]
-
Mass Spectrometry (MS): While MS confirms the mass of the isomer, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinctly different and well-characterized.
Q3: Which factors have the most significant impact on regioselectivity in alkylation reactions?
A3: The outcome of competitive N- vs. O-alkylation is a classic problem in heterocyclic chemistry, governed by several interdependent factors:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) tend to favor N-alkylation. They effectively solvate the cation of the base but leave the nucleophilic nitrogen atoms relatively exposed. Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anionic nucleophile, often favoring O-alkylation.[11]
-
Base/Counter-ion: The choice of base is critical. Strong bases like NaH create a "harder" anion, which can favor O-alkylation. Weaker bases like K₂CO₃ or Cs₂CO₃ generate "softer" anions, which tend to favor N-alkylation.[5][11]
-
Alkylating Agent: The nature of the alkylating agent plays a role according to Hard-Soft Acid-Base (HSAB) theory. "Hard" alkylating agents (e.g., dimethyl sulfate) prefer to react with the "hard" oxygen atom, while "softer" agents (e.g., allyl bromide, benzyl bromide) prefer the "softer" nitrogen atoms.[12]
-
Temperature: Higher temperatures can sometimes overcome the kinetic barrier to alkylate a less reactive but thermodynamically more stable position. Room temperature reactions often yield different isomer ratios than refluxing conditions.[4]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Poor Regioselectivity - My reaction yields a mixture of N- and O-alkylated isomers.
-
Probable Cause: The reaction conditions are not optimized to favor one nucleophilic site over the other. The pyrazolo[3,4-d]pyrimidin-4-ol/one core exists in tautomeric forms, presenting both nitrogen and oxygen as potential nucleophiles (an ambident nucleophile). The chosen combination of solvent, base, and temperature allows for reaction at both sites.[4]
-
Solution Workflow:
-
Analyze the System: Identify the "hard" (oxygen) and "soft" (nitrogen) nucleophilic centers in your molecule.
-
Modify the Solvent:
-
To Favor N-Alkylation (softer site): Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents will not strongly solvate the nitrogen atoms, leaving them more available for reaction.
-
To Favor O-Alkylation (harder site): Consider a polar protic solvent like ethanol, though this may reduce overall reactivity.
-
-
Change the Base:
-
To Favor N-Alkylation: Use a base with a large, soft counter-ion like Cs₂CO₃ or K₂CO₃.
-
To Favor O-Alkylation: Use a base that generates a smaller, harder counter-ion, such as NaH or LiHMDS.
-
-
Adjust Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Often, one isomer is the kinetic product (forms faster at lower temps) and the other is the thermodynamic product (favored at higher temps). Experimenting with temperature can significantly alter the product ratio.
-
Consider the Alkylating Agent: If possible, modify the leaving group on your alkylating agent. Iodides are softer than bromides, which are softer than chlorides or tosylates. Matching a soft alkylating agent (R-I) with the soft nitrogen site can improve selectivity.[11]
-
Data-Driven Insights: Impact of Reaction Conditions on Alkylation Regioselectivity
The following table summarizes expected outcomes based on the principles discussed. Use it as a starting point for your optimization.
| Parameter | Condition to Favor N-Alkylation | Condition to Favor O-Alkylation | Rationale |
| Solvent | DMF, Acetonitrile (Polar Aprotic) | Ethanol, Methanol (Polar Protic) | Aprotic solvents expose the "soft" N atom; protic solvents solvate it. |
| Base | K₂CO₃, Cs₂CO₃ | NaH, LiHMDS | Large, polarizable cations (K⁺, Cs⁺) favor N-alkylation. |
| Temperature | Lower (0 °C to RT) | Higher (Reflux) | Often, N-alkylation is kinetically favored. |
| Alkylating Agent | R-I, R-Br (Soft Halides) | R-OTs, R₂SO₄ (Hard Agents) | Follows Hard-Soft Acid-Base (HSAB) principles. |
Problem 2: Low or No Yield - My TLC plate shows mostly unreacted starting material.
-
Probable Cause: The reaction has not proceeded to completion due to insufficient activation energy, poor reagent reactivity, or incorrect stoichiometry. The cyclization step to form the pyrimidine ring is often a key challenge.[7][9]
-
Solution Workflow:
-
Verify Reagent Quality: Ensure starting materials are pure and dry. Amine and hydrazine starting materials can degrade upon storage. Solvents must be anhydrous, especially when using strong bases like NaH.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Many pyrimidine ring closures require heating or even reflux conditions to proceed at a reasonable rate.[9]
-
Extend Reaction Time: Monitor the reaction by TLC over an extended period (e.g., 12, 24, 48 hours). Some cyclizations are simply slow.
-
Re-evaluate the Catalyst/Condensing Agent: If the reaction is a cyclocondensation, the choice of acid or base catalyst is critical.
-
For acid-catalyzed cyclizations (e.g., using formic acid), ensure a sufficient excess is used.[10]
-
For reactions requiring dehydration, consider a more powerful agent. For example, if refluxing in a high-boiling solvent is insufficient, using a reagent like phosphorus oxychloride (POCl₃) can forcefully drive the cyclization to form a chloro-intermediate, which can then be substituted.[13]
-
-
Consider Alternative Methodologies: If conventional heating fails, explore microwave-assisted synthesis. Microwave irradiation can often dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[1][14]
-
Problem 3: Complex Reaction Mixture - My TLC shows multiple unidentified spots and streaking.
-
Probable Cause: This indicates product degradation, polymerization, or the formation of numerous side products. High reaction temperatures or highly reactive, unselective reagents are common culprits.[9]
-
Solution Workflow:
-
Lower the Reaction Temperature: This is the first and most crucial step to prevent thermal decomposition.
-
Run Under an Inert Atmosphere: Protect the reaction from oxygen and moisture by running it under nitrogen or argon, especially if your intermediates are electron-rich or sensitive. Oxidation byproducts are a known issue in some cases.[6]
-
Use High-Dilution Technique: If you suspect dimerization or polymerization is the issue (intermolecular reaction competing with intramolecular cyclization), try a high-dilution approach. Add one of the key reagents slowly via a syringe pump to a large volume of solvent containing the other reactant. This keeps the concentration of the reactive species low, favoring the desired intramolecular ring closure.
-
Purify Intermediates: Do not carry crude material from one step to the next. Purifying each intermediate ensures that impurities are not carried forward to complicate subsequent steps and contribute to byproduct formation.
-
Visualized Workflows and Mechanisms
To better illustrate the core challenges, the following diagrams outline key decision-making processes and reaction pathways.
Mechanism: The Challenge of Regioselectivity
Caption: Competing N- and O-alkylation pathways for the pyrazolopyrimidine core.
Workflow: Troubleshooting Low Product Yield
Caption: A logical workflow for diagnosing and solving low-yield reactions.
Exemplar Protocol: Regioselective N-Alkylation
This protocol provides a generalized, best-practice approach for favoring N-alkylation, a common goal in the synthesis of kinase inhibitors.
Objective: To selectively alkylate the pyrazole nitrogen (N1) or pyrimidine nitrogen (N5/N7) over the exocyclic oxygen at C4.
-
Preparation:
-
Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Assemble the flask under a positive pressure of dry nitrogen or argon.
-
Ensure all reagents are pure and solvents are anhydrous. Anhydrous DMF is recommended.
-
-
Reaction Setup:
-
To the flask, add the 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one starting material (1.0 eq).
-
Add anhydrous DMF (provide sufficient volume for easy stirring, e.g., 10-20 mL per mmol of substrate).
-
Add cesium carbonate (Cs₂CO₃, 1.5 - 2.0 eq). The large, soft cesium ion is key to promoting N-alkylation.
-
Stir the resulting suspension at room temperature for 30-60 minutes to ensure formation of the salt.
-
-
Addition of Alkylating Agent:
-
Dissolve the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) in a small amount of anhydrous DMF.
-
Add the alkylating agent solution dropwise to the stirred suspension at room temperature over 10-15 minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) to resolve the starting material from the product(s). The N-alkylated product is typically less polar than the starting material.
-
If the reaction is slow at room temperature, gently warm to 40-50 °C. Avoid high temperatures to prevent formation of the O-alkylated thermodynamic byproduct.
-
-
Work-up and Purification:
-
Once the starting material is consumed (as judged by TLC), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer.
-
-
Characterization:
-
Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, HMBC, and high-resolution mass spectrometry (HRMS).
-
By carefully controlling the reaction parameters as outlined in this guide, researchers can significantly improve the outcome of their pyrazolo[3,4-d]pyrimidine syntheses, leading to higher purity, better yields, and more reliable results in drug discovery and development programs.
References
- 1. Recent green approaches for the synthesis of pyrazolo[3,4‐d]pyrimidines: A mini review | Semantic Scholar [semanticscholar.org]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. veeprho.com [veeprho.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Refinement for the Synthesis of Highly Substituted Pyrazoles
Welcome to the technical support center dedicated to the synthesis of highly substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, offering in-depth troubleshooting guides and frequently asked questions. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing highly substituted pyrazoles?
A1: The synthesis of highly substituted pyrazoles often begins with readily available precursors. The classical and most widely used approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5][6] More modern and efficient methods, such as multicomponent reactions (MCRs), utilize a broader range of starting materials in a one-pot synthesis.[7][8] These MCRs can involve three, four, or even five components, commonly including aldehydes, β-ketoesters, malononitrile, and various hydrazine derivatives.[8]
Q2: My Knorr pyrazole synthesis is giving me a mixture of regioisomers. Why is this happening and how can I control it?
A2: The formation of regioisomeric mixtures is a well-known challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[9] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is initially attacked by the hydrazine. Several factors can influence this, including the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions. To improve regioselectivity, consider modifying the solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.[10]
Q3: What are the main advantages of using multicomponent reactions (MCRs) for pyrazole synthesis?
A3: Multicomponent reactions (MCRs) offer several significant advantages over traditional multi-step syntheses.[8] They are highly efficient, combining multiple synthetic steps into a single operation, which saves time, resources, and reduces waste.[8] This aligns with the principles of green chemistry due to high atom economy and operational simplicity.[8] MCRs also allow for the rapid generation of a diverse library of complex pyrazole derivatives from simple and readily available starting materials.[7][8]
Q4: I am having trouble purifying my final pyrazole product. What are some effective purification techniques?
A4: Purification of pyrazole derivatives can sometimes be challenging due to the presence of unreacted starting materials, side products, or regioisomers. Standard purification techniques include:
-
Recrystallization: This is often the first method to try, especially if the product is a solid. Choosing a suitable solvent or solvent system is crucial for obtaining high purity crystals.[11]
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating complex mixtures. A systematic approach to solvent system selection, often guided by Thin Layer Chromatography (TLC), is key to successful separation.
-
Acid-Base Extraction: Pyrazoles are basic compounds and can be protonated to form salts. This property can be exploited for purification. One method involves dissolving the crude product in an organic solvent and treating it with an inorganic or organic acid to precipitate the pyrazole as an acid addition salt, which can then be isolated by crystallization.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Reaction Yield
Q: My pyrazole synthesis is consistently resulting in a low yield. What are the potential causes and how can I improve it?
A: A low yield in pyrazole synthesis can stem from several factors, ranging from reactant stability to suboptimal reaction conditions and competing side reactions. A systematic approach to troubleshooting is essential. [4]
Causality and Solutions:
-
Hydrazine Instability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh, high-quality reagent. If using a hydrate, be mindful of the exact water content.
-
Suboptimal Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the specific substrates and reaction type. For Knorr synthesis, reactions can be run at room temperature or under reflux.[8] If your reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessive heat can lead to decomposition.
-
Catalyst: Many pyrazole syntheses are acid-catalyzed.[3][5] If you are not using a catalyst or the catalyst is not effective, consider adding a catalytic amount of an acid like acetic acid or sulfuric acid.[6][13] For MCRs, a variety of catalysts can be employed, including organocatalysts like piperidine or even catalyst-free conditions under the right circumstances.[7][8]
-
Solvent: The choice of solvent can have a profound impact on reaction rate and yield. Protic solvents like ethanol are commonly used.[8] However, for certain reactions, fluorinated alcohols like TFE or HFIP can improve both yield and regioselectivity.[10][14]
-
-
Competing Side Reactions: The formation of byproducts can significantly lower the yield of the desired pyrazole. Understanding the potential side reactions for your specific synthesis is crucial for mitigating them. For instance, in the Knorr synthesis, incomplete cyclization or alternative condensation pathways can occur.[4]
-
Stoichiometry: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of one reagent, such as the hydrazine component, can drive the reaction to completion and improve the yield.[4]
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity
Q: I am synthesizing a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and I'm getting a nearly 1:1 mixture of regioisomers. How can I favor the formation of the desired isomer?
A: Achieving high regioselectivity is a common challenge in pyrazole synthesis, particularly with the Knorr reaction. The key is to exploit the electronic and steric differences between the two carbonyl groups of the 1,3-diketone.
Causality and Solutions:
-
Electronic Effects: The initial nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon. Substituents that are electron-withdrawing will increase the electrophilicity of the adjacent carbonyl group.
-
Steric Hindrance: A sterically bulky substituent near one of the carbonyl groups will hinder the approach of the nucleophilic hydrazine, directing the attack to the less hindered carbonyl.
-
Solvent Effects: As mentioned in the FAQs, fluorinated alcohols like TFE and HFIP can significantly enhance regioselectivity.[10] These solvents can engage in hydrogen bonding interactions that can differentiate the reactivity of the two carbonyl groups.
-
Alternative Synthetic Routes: If controlling regioselectivity in the Knorr synthesis proves difficult, consider alternative methods that offer inherent regiocontrol.
-
Synthesis from Hydrazones and Nitroolefins: The reaction of N-arylhydrazones with nitroolefins can provide 1,3,5-trisubstituted pyrazoles with excellent regioselectivity.[14] The reaction mechanism involves a stepwise cycloaddition.[14]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity, especially when similar substituents are present, and avoids the formation of regioisomeric mixtures common in other syntheses.[15]
-
Comparative Table of Regioselective Methods:
| Method | Key Reactants | Regiocontrol Mechanism | Typical Regioselectivity | Reference |
| Modified Knorr Synthesis | Unsymmetrical 1,3-Diketone, Hydrazine | Solvent effects (e.g., HFIP) enhancing differential carbonyl reactivity. | Good to Excellent | [10] |
| Hydrazone-Nitroolefin Cycloaddition | N-Arylhydrazone, Nitroolefin | Stepwise cycloaddition mechanism with defined nucleophilic attack. | Excellent | [14] |
| Tosylhydrazone-Alkyne Cycloaddition | N-Alkylated Tosylhydrazone, Terminal Alkyne | Nucleophilic addition followed by cyclization. | Complete | [15] |
Issue 3: Difficulty with Work-up and Purification
Q: My reaction mixture is a complex tar, and I'm struggling to isolate the pure pyrazole product. What work-up and purification strategies can I employ?
A: A challenging work-up often indicates the formation of multiple byproducts or decomposition. A carefully planned work-up and purification strategy is crucial.
Causality and Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC).[8] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.
-
Aqueous Work-up:
-
Quenching: Upon reaction completion, cool the mixture and quench it appropriately. For many reactions, pouring the mixture into cold water can precipitate the crude product.[11]
-
Extraction: If the product is not a solid, perform a liquid-liquid extraction with a suitable organic solvent. Washing the organic layer with brine can help remove residual water.
-
-
Purification Strategies:
-
Filtration and Washing: If a solid product precipitates upon completion of the reaction, it can be collected by filtration and washed with a cold solvent (e.g., ethanol) to remove soluble impurities.[8]
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvents to find one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Acid Salt Formation and Crystallization: As mentioned in the FAQs, this is a highly effective method for purifying basic pyrazoles.[12] Dissolve the crude material in a suitable solvent, add an acid (e.g., HCl in ether) to form the hydrochloride salt, which often has better crystallization properties than the free base. The pure free base can be recovered by neutralization.
-
Experimental Protocol: Purification of a Substituted Pyrazole via Acid Salt Formation
-
Dissolution: Dissolve the crude pyrazole product in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., 1M HCl in diethyl ether) dropwise.
-
Precipitation: The pyrazole hydrochloride salt should precipitate out of the solution. Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of the cold organic solvent.
-
Neutralization (Optional): To recover the free base, dissolve the purified salt in water and neutralize it with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Drying: Extract the aqueous layer with an organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.
Reaction Mechanism: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone of pyrazole chemistry. Understanding its mechanism is key to troubleshooting and optimizing the reaction.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.[3][4]
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. paperpublications.org [paperpublications.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. jocpr.com [jocpr.com]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 5-Amino-4-bromo-3-methylpyrazole Hydrobromide and its Analogs for the Research Professional
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 5-Amino-4-bromo-3-methylpyrazole hydrobromide, a crucial building block in pharmaceutical and materials science research. Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage empirical data from structurally related analogs to predict and interpret its spectroscopic features. By understanding the influence of key structural modifications—such as bromination and salt formation—on NMR, IR, and Mass Spectra, researchers can gain valuable insights for reaction monitoring, quality control, and structural elucidation.
Introduction: The Significance of Spectroscopic Characterization
In the realm of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing a detailed fingerprint of a molecule's structure and purity. For a molecule like this compound, with its multiple functional groups and potential for tautomerism, a thorough spectroscopic analysis is not just a formality but a necessity for ensuring the integrity of downstream applications.
This guide will compare the spectroscopic data of the readily available analog, 5-Amino-3-methylpyrazole , with the predicted data for 4-bromo-3-methyl-1H-pyrazol-5-amine (the free base) and the target compound, This compound . This comparative approach will illuminate the diagnostic spectral shifts and patterns researchers can expect when working with this class of compounds.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for the target compound and its key analogs. The analysis is based on established principles of spectroscopy and data from closely related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
Predicted and Experimental NMR Data Summary
| Compound | ¹H NMR (Predicted/Experimental) | ¹³C NMR (Predicted/Experimental) |
| 5-Amino-3-methylpyrazole (Experimental) | ¹H NMR (DMSO-d₆, 400 MHz): δ ~5.2 (s, 1H, C4-H), ~2.0 (s, 3H, CH₃), ~4.7 (br s, 2H, NH₂), ~11.5 (br s, 1H, NH). | ¹³C NMR (DMSO-d₆, 100 MHz): δ ~145 (C5-NH₂), ~138 (C3-CH₃), ~95 (C4), ~10 (CH₃). |
| 4-bromo-3-methyl-1H-pyrazol-5-amine (Predicted) | ¹H NMR (DMSO-d₆, 400 MHz): No signal for C4-H. δ ~2.1 (s, 3H, CH₃), ~5.0 (br s, 2H, NH₂), ~12.0 (br s, 1H, NH). | ¹³C NMR (DMSO-d₆, 100 MHz): δ ~147 (C5-NH₂), ~140 (C3-CH₃), ~85 (C4-Br), ~12 (CH₃). |
| This compound (Predicted) | ¹H NMR (DMSO-d₆, 400 MHz): No signal for C4-H. δ ~2.2 (s, 3H, CH₃), ~7.5 (br s, 3H, NH₃⁺), ~13.5 (br s, 1H, NH). | ¹³C NMR (DMSO-d₆, 100 MHz): δ ~149 (C5-NH₃⁺), ~142 (C3-CH₃), ~80 (C4-Br), ~13 (CH₃). |
Causality of Spectral Shifts:
-
Bromination (Comparison 1 vs. 2): The introduction of the electron-withdrawing bromine atom at the C4 position is expected to deshield the adjacent carbons (C3 and C5), causing a downfield shift in their ¹³C NMR signals. The most significant change will be the disappearance of the C4-H proton signal and the appearance of the C4-Br carbon signal at a much higher field (lower ppm) compared to the protonated C4.
-
Salt Formation (Comparison 2 vs. 3): Protonation of the amino group to form the hydrobromide salt will have a pronounced deshielding effect on the C5 carbon due to the positive charge of the ammonium group. This will result in a significant downfield shift for C5 in the ¹³C NMR spectrum. In the ¹H NMR, the NH₂ protons will be replaced by a broader, downfield-shifted NH₃⁺ signal. The pyrazole ring NH proton is also expected to shift downfield due to the overall increase in the acidity of the medium.
Experimental Workflow for NMR Spectroscopy
Caption: Standard workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups.
Predicted and Experimental IR Data Summary
| Compound | Key IR Absorptions (cm⁻¹) |
| 5-Amino-3-methylpyrazole (Experimental) | ~3400-3200 (N-H stretching, amine), ~3100 (N-H stretching, pyrazole), ~2950 (C-H stretching), ~1640 (N-H bending), ~1580 (C=N stretching). |
| 4-bromo-3-methyl-1H-pyrazol-5-amine (Predicted) | ~3400-3200 (N-H stretching, amine), ~3100 (N-H stretching, pyrazole), ~2950 (C-H stretching), ~1630 (N-H bending), ~1570 (C=N stretching), ~600-500 (C-Br stretching). |
| This compound (Predicted) | ~3200-2800 (N-H stretching, broad, NH₃⁺), ~3100 (N-H stretching, pyrazole), ~2950 (C-H stretching), ~1600 (N-H bending, NH₃⁺), ~1560 (C=N stretching), ~600-500 (C-Br stretching). |
Interpretation of Vibrational Modes:
-
N-H Stretching: The primary amine in the free base compounds will show two distinct N-H stretching bands, while the protonated amine in the hydrobromide salt will exhibit a broad absorption at lower wavenumbers, characteristic of an ammonium salt.
-
C-Br Stretching: The presence of the bromine atom in the brominated analogs is expected to give rise to a characteristic C-Br stretching vibration in the fingerprint region (typically 600-500 cm⁻¹).
-
N-H Bending: The N-H bending vibration of the primary amine will be present in the free bases, while the hydrobromide salt will show a different bending mode for the NH₃⁺ group.
Experimental Workflow for FTIR Spectroscopy (KBr Pellet Method)
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
Predicted and Experimental Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Predicted m/z (ESI+) |
| 5-Amino-3-methylpyrazole (Experimental) | 97.12 | [M+H]⁺ = 98.07 |
| 4-bromo-3-methyl-1H-pyrazol-5-amine (Predicted) | 176.01 | [M+H]⁺ = 177.00, 179.00 (characteristic bromine isotope pattern) |
| This compound (Predicted) | 256.93 | [M-Br]⁺ = 177.00, 179.00 (loss of HBr and protonation of the free base) |
Key Observations in Mass Spectra:
-
Isotope Pattern: The most telling feature for the brominated compounds will be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
-
Fragmentation: In the case of the hydrobromide salt, electrospray ionization (a soft ionization technique) is expected to result in the observation of the protonated free base, as the hydrobromide salt will likely dissociate in the spray.
Logical Flow of Spectroscopic Analysis
Caption: Logical workflow for the structural confirmation of the target compound.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, adherence to standardized protocols is essential.
NMR Sample Preparation (for solution-state NMR)
-
Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to the vial.[1][2]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid the introduction of any solid particles.
-
Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
FTIR Sample Preparation (KBr Pellet Method)
-
Gather Equipment: You will need an agate mortar and pestle, a pellet press die set, and a hydraulic press.[3]
-
Grinding: Place 1-2 mg of the solid sample into the agate mortar and grind it into a fine powder.[4]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix it with the ground sample until a homogenous mixture is obtained.[5][6]
-
Loading the Die: Transfer the mixture into the pellet press die.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[6][7]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
-
Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of organic solvent and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.
-
Filtration: If any precipitate is present, filter the final solution through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument.
-
Transfer to Vial: Transfer the filtered solution to an appropriate autosampler vial. The sample is now ready for injection into the ESI-MS system.
Conclusion and Future Outlook
While direct experimental data for this compound remains elusive in the public domain, this guide provides a robust framework for its spectroscopic identification and characterization. By understanding the predictable effects of its structural features on NMR, IR, and MS spectra, researchers can confidently work with this compound and its derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories. As this important building block sees wider use, it is anticipated that a comprehensive, publicly available dataset will emerge, further validating the predictive analysis presented herein.
References
- 1. 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 4-bromo-1-methyl-1h-pyrazol-5-amine (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Reactivity of Brominated versus Chlorinated Pyrazoles in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design. Its functionalization is key to unlocking novel therapeutic agents and materials. Halogenated pyrazoles, in particular, serve as versatile synthetic intermediates. The choice between a brominated or chlorinated pyrazole starting material is a critical decision that significantly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two classes of intermediates in essential cross-coupling and substitution reactions, supported by experimental data and mechanistic insights to inform your synthetic choices.
The Fundamental Principle: Carbon-Halogen Bond Strength
The differential reactivity of brominated and chlorinated pyrazoles is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is stronger and less readily broken than the C-Br bond. This is quantified by the bond dissociation energy (BDE), which is the energy required to homolytically cleave the bond. For halo-heterocycles, the C-Cl BDE is consistently higher than the C-Br BDE by approximately 7.5–11.4 kcal/mol. This energy difference is the primary determinant for the general reactivity trend observed in many transition metal-catalyzed reactions: I > Br > Cl .[1][2]
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the halo-pyrazole to the Pd(0) catalyst. During this step, the C-X bond is broken. Consequently, the weaker C-Br bond undergoes oxidative addition more readily and at lower temperatures than the more robust C-Cl bond.[1] This distinction dictates the choice of catalyst, ligands, and reaction conditions required for successful transformation.
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. Here, we compare the performance of brominated and chlorinated pyrazoles in three of the most pivotal transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[3] In this context, bromopyrazoles generally offer a superior balance of reactivity and stability.
Experimental Data Summary: Suzuki-Miyaura Coupling of 4-Halopyrazoles
| Halogen (X) | Typical Catalyst System | Reactivity Level | Representative Yield Range (%) | Key Experimental Considerations |
| Bromo (Br) | Pd(OAc)₂, XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally reliable; couples under standard conditions. A reported yield for 4-bromopyrazole with phenylboronic acid is 86%.[3] |
| Chloro (Cl) | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), and potentially higher temperatures or longer reaction times to achieve high conversion.[1][4] |
Causality Behind Experimental Choices:
-
For Bromopyrazoles: Standard palladium precursors like Pd(OAc)₂ or pre-catalysts such as XPhos Pd G2 are often sufficient. The oxidative addition is facile enough that a wide range of bases (e.g., K₃PO₄, K₂CO₃) and solvents can be employed effectively.[1]
-
For Chloropyrazoles: The higher energy barrier for C-Cl bond activation necessitates a more potent catalytic system. Bulky, electron-rich phosphine ligands like SPhos are crucial.[1][4] These ligands stabilize the Pd(0) center, increase its electron density, and thus promote the challenging oxidative addition step. The choice of a strong base is also critical to facilitate the transmetalation step of the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] Experimental evidence directly comparing 4-halo-1-tritylpyrazoles demonstrates that the brominated substrate is more effective for this transformation when using specific palladium catalyst systems.[5]
Experimental Data Summary: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Halogen (X) | Typical Catalyst System | Reactivity Level | Representative Yield Range (%) | Key Experimental Considerations |
| Bromo (Br) | Pd(dba)₂ / tBuDavePhos | Highest | 60-90 | The most effective substrate for Pd-catalyzed amination with amines that lack β-hydrogens.[2][5] |
| Chloro (Cl) | Pd(dba)₂ / tBuDavePhos | Moderate | Moderate | Less reactive than the bromo-derivative under identical conditions, requiring more forcing conditions or yielding lower conversion.[2][5] |
Causality Behind Experimental Choices: The choice of ligand is paramount in Buchwald-Hartwig amination. Ligands such as tBuDavePhos are designed to accelerate both the oxidative addition and the final reductive elimination step, where the C-N bond is formed. While effective for both substrates, the higher reactivity of the C-Br bond means that the catalytic cycle turns over more efficiently for bromopyrazoles, leading to higher yields in shorter reaction times compared to their chlorinated counterparts.[5]
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[6] While direct side-by-side comparative data for pyrazoles is less common, the established principles of C-X bond reactivity hold true. Bromopyrazoles are expected to be significantly more reactive than chloropyrazoles.
Reactivity Projections: Stille Coupling of 4-Halopyrazoles
| Halogen (X) | Expected Reactivity | Key Experimental Considerations |
| Bromo (Br) | High | Couples under standard Stille conditions (e.g., Pd(PPh₃)₄). The primary challenge is the toxicity and removal of tin byproducts.[7] |
| Chloro (Cl) | Low to Moderate | Requires more specialized conditions, such as the use of more active catalysts, additives like Cu(I) salts to facilitate transmetalation, and higher reaction temperatures to drive the initial oxidative addition.[8] |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) can be inverted. SNAr proceeds via a two-step addition-elimination mechanism, often involving a high-energy Meisenheimer intermediate.[8]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The first step, the nucleophilic attack, is typically the rate-determining step. This step is accelerated by a more electronegative halogen due to its strong inductive electron-withdrawing effect, which stabilizes the developing negative charge in the Meisenheimer complex. This leads to a reactivity order of F > Cl > Br > I .[8] Therefore, for SNAr reactions on electron-deficient pyrazole rings, chloropyrazoles are generally more reactive than bromopyrazoles .
However, if the second step (expulsion of the halide) becomes rate-limiting, the trend can revert to favor the best leaving group (I > Br > Cl > F), which correlates with the weakest C-X bond. This scenario is less common but can be observed with certain highly charged, localized nucleophiles.[8]
Experimental Workflows & Protocols
To ensure scientific integrity, the following section provides detailed, self-validating experimental protocols.
General Workflow for Comparative Reactivity Study
Caption: Workflow for comparing halopyrazole reactivity.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole
-
Objective: To synthesize 4-phenyl-1H-pyrazole from 4-bromopyrazole.
-
Procedure:
-
To a reaction vial, add 4-bromopyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and a palladium catalyst system such as XPhos Pd G2 (2-5 mol%).[1]
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and heat the reaction mixture at 80-110 °C with vigorous stirring for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1H-pyrazole. A representative yield for this reaction is 86%.[3]
-
Protocol 2: Buchwald-Hartwig Amination of 4-Bromopyrazole
-
Objective: To synthesize a 4-amino-pyrazole derivative.
-
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vial with 4-bromo-1-tritylpyrazole (1.0 equiv), the desired amine (e.g., morpholine, 1.2 equiv), sodium tert-butoxide (NaOtBu, 1.5 equiv), a palladium precursor such as Pd(dba)₂ (5-10 mol%), and a ligand like tBuDavePhos (10-20 mol%).[2]
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material via column chromatography to yield the 4-aminopyrazole product.
-
Protocol 3: Stille Coupling of a Halopyrazole
-
Objective: To synthesize a 4-vinyl-pyrazole derivative.
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the 4-halopyrazole (1.0 equiv, preferably the bromo-derivative for higher reactivity), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and an additive like copper(I) iodide (CuI, 10 mol%) if needed.[7][8]
-
Add an anhydrous, degassed solvent such as DMF or toluene.
-
Add the organotin reagent (e.g., vinyltributyltin, 1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction, and quench by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30-60 minutes to precipitate the tin byproducts as a filterable solid.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Conclusion and Strategic Recommendations
The choice between a brominated and a chlorinated pyrazole is a strategic one, guided by the specific chemical transformation desired.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Stille): Brominated pyrazoles are the superior choice for general applications. They offer a favorable combination of high reactivity and stability, allowing for milder reaction conditions, broader catalyst compatibility, and often higher yields compared to their chlorinated analogs. Chlorinated pyrazoles are viable but should be reserved for situations where cost is a primary driver or when their specific synthesis is more convenient. Be prepared to invest in more expensive, specialized catalyst systems and more rigorous optimization to achieve comparable results with chloro-pyrazoles.
-
For Nucleophilic Aromatic Substitution (SNAr): The paradigm shifts. On electron-poor pyrazole rings, chlorinated pyrazoles are typically more reactive than brominated pyrazoles due to the higher electronegativity of chlorine, which stabilizes the key Meisenheimer intermediate.
By understanding the fundamental principles of C-X bond reactivity and the mechanistic nuances of each reaction class, researchers can make informed, evidence-based decisions, streamlining their synthetic campaigns and accelerating the discovery of novel molecules.
References
- 1. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stille_reaction [chemeurope.com]
A Senior Application Scientist's Guide to the Validation of 5-Amino-4-bromo-3-methylpyrazole hydrobromide Purity by HPLC
Introduction: The Critical Role of Purity in Pyrazole Intermediates
5-Amino-4-bromo-3-methylpyrazole hydrobromide is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its structural integrity is paramount, as impurities can propagate through multi-step syntheses, leading to compromised final active pharmaceutical ingredients (APIs), reduced yields, and potentially unforeseen toxicological profiles. Therefore, a robust, validated analytical method for purity assessment is not merely a quality control checkpoint but a cornerstone of reliable and reproducible research.
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare HPLC with alternative analytical techniques, grounding our discussion in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[2][3]
The Primary Analytical Tool: Reversed-Phase HPLC
For quantifying the purity of polar, ionizable organic molecules like our target compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities.
The "Why": Rationale Behind Chromatographic Conditions
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation (resolution), peak shape, and analysis time.
-
Column Choice (C18): A C18 (octadecylsilane) column is a workhorse in RP-HPLC. Its nonpolar stationary phase provides excellent retention for a wide range of organic molecules. For pyrazole derivatives, a C18 column offers a robust starting point for method development.[4][5]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent is typical.
-
Aqueous Buffer (e.g., Phosphate Buffer, pH 4.0): The amino group on the pyrazole ring is basic. Maintaining a consistent, slightly acidic pH ensures that the analyte's ionization state is suppressed and consistent, leading to sharp, symmetrical peaks and reproducible retention times.[6]
-
Organic Modifier (e.g., Acetonitrile/Methanol): This component is used to control the elution strength. Acetonitrile often provides better peak shapes and lower UV cutoff than methanol. The ratio is optimized to achieve a reasonable retention time for the main peak while allowing for the separation of early and late-eluting impurities.[6][7]
-
-
Detection (UV-Vis): Pyrazole derivatives contain a chromophore, making them suitable for UV detection. An analytical wavelength is chosen where the main analyte shows significant absorbance, maximizing sensitivity. A photodiode array (PDA) detector is highly recommended as it can also provide spectral data to assess peak purity.
Optimized HPLC Method & System Suitability
The following table outlines a robust starting point for the analysis.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard for quantitative purity analysis. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | General-purpose column with good efficiency and resolution.[4] |
| Mobile Phase | A: 0.02 M Phosphate Buffer, pH 4.0B: Acetonitrile | Buffered aqueous phase for consistent ionization. Acetonitrile for efficient elution. |
| Gradient/Isocratic | Isocratic: 60:40 (A:B) | A simple isocratic method is often sufficient for purity analysis if all impurities are resolved. A gradient may be needed if impurities with widely different polarities are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[4] |
| Column Temperature | 25 °C | Controlled temperature ensures retention time stability.[4] |
| Detection | PDA at 240 nm | Wavelength of maximum absorbance for pyrazole-type structures, ensuring high sensitivity. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
System Suitability Testing (SST): Before any sample analysis, the chromatographic system must be verified. This is a non-negotiable step for ensuring the trustworthiness of the data. A standard solution is injected multiple times (typically n=5 or 6) and the following parameters are checked against pre-defined acceptance criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. Higher numbers indicate sharper peaks and better separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector.[2] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
A Framework for Trust: Validating the HPLC Method
Method validation provides documented evidence that the analytical procedure is fit for its intended purpose. The process follows the ICH Q2(R2) guideline, a globally harmonized standard.[3][8]
Below is a workflow for the validation process.
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
Detailed Validation Protocols & Acceptance Criteria
Here we detail the experimental protocols. These steps create a self-validating system, ensuring data integrity.
A. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]
-
Protocol:
-
Analyze a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the this compound reference standard.
-
Analyze a sample of the material synthesized in the lab.
-
Forced Degradation (Stress Testing): Subject the sample to harsh conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.[7] Analyze these stressed samples to ensure that the degradation peaks are well-resolved from the main analyte peak. Use a PDA detector to check for peak purity.
-
-
Acceptance Criteria: The analyte peak should be free from interference from blanks, impurities, or degradation products. Resolution between the main peak and the closest impurity should be > 2.0.
B. Linearity & Range
-
Objective: To demonstrate a direct proportional relationship between concentration and detector response over a specified range.[9]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).[4]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998. The y-intercept should be close to zero.
C. Accuracy (as Recovery)
-
Objective: To determine the closeness of the test results to the true value.[9]
-
Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, use the diluent.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of the reference standard.
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery of the added standard.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%, with a %RSD of ≤ 2.0% at each level.[6]
D. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[9]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: %RSD for the series of measurements should be ≤ 2.0%.
E. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy.
F. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
-
Protocol:
-
Introduce small changes to the method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
Column temperature (e.g., ± 5 °C).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Analyze the sample under each modified condition and evaluate the impact on system suitability parameters and quantitative results.
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal method.
Summary of Validation Data
The results of the validation study should be compiled into a clear, concise table.
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed. Resolution > 2.0 | No interference. Resolution > 2.0 | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.998 | Pass |
| Range | 50 - 150 µg/mL | - | Established |
| Accuracy (% Recovery) | 99.5% (RSD: 0.8%) | 98.0% - 102.0% | Pass |
| Precision (% RSD) | Repeatability: 0.6%Intermediate: 0.9% | ≤ 2.0% | Pass |
| LOD | 0.1 µg/mL | - | Determined |
| LOQ | 0.3 µg/mL | Precision at LOQ ≤ 10% | Pass |
| Robustness | System suitability passed under all conditions | SST criteria met | Pass |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard for purity quantitation, other techniques provide complementary information. The choice of method depends on the analytical question being asked.
Caption: Decision diagram for selecting an analytical technique.
| Technique | Primary Application | Pros | Cons |
| HPLC/UPLC | Purity Quantitation, Impurity Profiling | High precision, accuracy, and resolution. Fully automatable. Gold standard for regulatory submissions. | Requires method development. Higher initial instrument cost. Does not provide definitive structural information on its own. |
| NMR Spectroscopy | Structural Elucidation, Absolute Purity (qNMR) | Provides unambiguous structural information.[10] Quantitative NMR (qNMR) can determine purity without a specific reference standard. | Lower sensitivity than HPLC. More complex data interpretation. Higher instrument cost and maintenance. Not ideal for trace impurity detection. |
| LC-MS | Impurity Identification | Combines the separation power of LC with the mass identification capability of MS.[7] Extremely sensitive and specific for identifying unknown impurities and degradation products. | Primarily qualitative/semi-quantitative unless using specific standards for each impurity. Complex instrumentation. |
| TLC | Rapid In-process Checks, Reaction Monitoring | Simple, fast, and inexpensive. Can visualize multiple samples simultaneously. | Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC. |
Expert Insight: In a drug development setting, these techniques are used synergistically. TLC might be used to monitor the synthesis reaction. HPLC is then used to quantify the purity of the isolated product. If an unknown impurity peak is observed in the HPLC chromatogram, LC-MS and NMR are employed to identify its structure.
Conclusion
The validation of an HPLC method for assessing the purity of this compound is a systematic process governed by the principles of scientific integrity and regulatory compliance. By following the detailed protocols outlined in this guide, researchers can establish a trustworthy, robust, and reliable method. This ensures the quality of the synthetic intermediate, which in turn underpins the integrity of the entire drug discovery and development pipeline. While HPLC serves as the definitive tool for quantitation, a comprehensive analytical strategy leverages complementary techniques like NMR and MS for complete characterization.
References
- 1. This compound | 167683-86-5 | FA17561 [biosynth.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ijcpa.in [ijcpa.in]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. qbdgroup.com [qbdgroup.com]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
comparative study of different synthetic routes to substituted aminopyrazoles
A Comparative Guide to the Synthetic Routes of Substituted Aminopyrazoles
Introduction
Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry and drug development. This privileged heterocyclic scaffold is present in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and antagonists for various receptors.[1][2] The significant biological and medicinal properties of 5-aminopyrazoles have spurred extensive research into the development of efficient and versatile synthetic routes to access this important class of molecules.[1][2] This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their mechanisms, experimental protocols, and relative merits to aid researchers in selecting the optimal route for their specific synthetic challenges.
Route 1: The Classical Approach: Condensation of β-Ketonitriles with Hydrazines
The most established and versatile method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] This method is valued for its reliability, straightforward procedure, and the commercial availability of a wide array of starting materials.
Mechanistic Insights
The reaction proceeds through a well-understood, two-step sequence.[1][2][3] First, the more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[1][2][3]
Caption: Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.
Representative Experimental Protocol
Synthesis of 5-amino-3-methyl-1-phenylpyrazole:
-
To a solution of benzoylacetonitrile (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 5-aminopyrazole.
Scope and Limitations
This method is broadly applicable, tolerating a wide variety of substituents on both the β-ketonitrile and the hydrazine. However, the use of monosubstituted hydrazines can lead to the formation of regioisomers (3-amino and 5-aminopyrazoles).[3] The regioselectivity can often be controlled by modifying the reaction conditions, such as temperature and the choice of catalyst (acidic vs. basic). For instance, neutral conditions at elevated temperatures tend to favor the thermodynamically more stable 5-substituted aminopyrazole.[4]
Route 2: Synthesis from Isoxazoles
An alternative and effective strategy involves the ring transformation of isoxazoles into aminopyrazoles. This can be performed as either a one-step or a two-step process, both proceeding through a common β-ketonitrile intermediate.[3][5]
Mechanistic Insights
-
One-Step Procedure: Hydrazine acts as both the ring-opening reagent and the cyclizing agent. It attacks the isoxazole ring, leading to its cleavage to form an unisolated β-ketonitrile, which then immediately reacts with another molecule of hydrazine to form the aminopyrazole.[5]
-
Two-Step Procedure: The isoxazole ring is first opened using a base (e.g., hydroxide) to generate and isolate the β-ketonitrile. In a separate step, the β-ketonitrile is then condensed with hydrazine to yield the aminopyrazole.[5]
Caption: Comparison of one-step and two-step synthesis of aminopyrazoles from isoxazoles.
Representative Experimental Protocol (Two-Step)
-
Ring Opening: Dissolve the substituted isoxazole in a suitable solvent like DMSO. Add an aqueous solution of sodium hydroxide and stir at room temperature until the starting material is consumed (monitored by TLC/LC-MS).
-
Cyclization: Neutralize the reaction mixture with an acid (e.g., acetic acid). Add hydrazine hydrate and heat the mixture.
-
Workup the reaction as described in Route 1 to isolate the aminopyrazole product.
Comparative Advantage
The two-step method is often faster (around 3 hours) and can be conducted at lower temperatures compared to the one-step process (which can take up to 15 hours).[5] This often results in higher product purity and lighter-colored materials.[5] However, the choice of method can be substrate-dependent, and in some cases, the one-step procedure may provide better yields.[5]
Route 3: Modern Approach: Transition-Metal-Catalyzed C-N Cross-Coupling
For the synthesis of aminopyrazoles with specific substitution patterns, particularly at the C4 position, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools.[6][7] This approach is ideal for late-stage functionalization of a pre-formed pyrazole ring.
Mechanistic Insights
The Buchwald-Hartwig amination involves a palladium-catalyzed coupling between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a strong base. The catalytic cycle generally involves:
-
Oxidative addition of the palladium(0) catalyst to the halo-pyrazole.
-
Coordination of the amine to the palladium(II) complex.
-
Deprotonation of the coordinated amine by the base to form a palladium-amido complex.
-
Reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[8]
Representative Experimental Protocol (Buchwald-Hartwig Amination)
Synthesis of a 4-Aminopyrazole Derivative:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 4-halopyrazole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd(dba)₂ (5-10 mol%), a suitable phosphine ligand like tBuDavePhos (10-20 mol%), and a base like potassium tert-butoxide (2.0 eq).[6][9]
-
Add an anhydrous, degassed solvent (e.g., toluene or xylene) via syringe.
-
Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring. Microwave irradiation can also be employed to reduce reaction times.[6][9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure 4-aminopyrazole.
Scope and Advantages
This method offers excellent functional group tolerance and allows for the precise installation of an amino group at a specific position on the pyrazole ring. It is particularly powerful for creating libraries of analogues for structure-activity relationship (SAR) studies. The choice of ligand is crucial and often depends on the nature of the amine coupling partner to avoid side reactions like β-hydride elimination.[6][7]
Comparative Data Summary
| Synthetic Route | Key Precursors | Typical Conditions | Yields | Advantages | Disadvantages |
| 1. β-Ketonitrile Condensation | β-Ketonitriles, Hydrazines | Reflux in alcohol, acidic or basic catalyst | Good to Excellent | Versatile, readily available starting materials, straightforward.[1][2] | Potential for regioisomer formation with substituted hydrazines.[3] |
| 2. From Isoxazoles (Two-Step) | Isoxazoles, Base, Hydrazines | Room temp ring opening, then heating with hydrazine | Good to Excellent | Faster, higher purity, milder conditions than one-step.[5] | Two distinct reaction steps required. |
| 3. Buchwald-Hartwig Amination | Halopyrazoles, Amines | Pd catalyst, phosphine ligand, base, 90-120°C | Moderate to Good | High regioselectivity, excellent for late-stage functionalization, broad amine scope.[6][7] | Requires expensive catalysts and ligands, inert atmosphere. |
Conclusion
The synthesis of substituted aminopyrazoles can be achieved through several reliable and effective routes. The classical condensation of β-ketonitriles with hydrazines remains a workhorse in the field due to its simplicity and broad applicability. For syntheses requiring higher purity and milder conditions, the two-step ring transformation of isoxazoles presents an attractive alternative. For targeted synthesis and late-stage diversification, the precision offered by transition-metal-catalyzed methods like the Buchwald-Hartwig amination is unparalleled. The optimal choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, scalability requirements, and the desired level of regiochemical control.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Biological Activity of Pyrazole Derivatives with Different Substituents
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the synthesis of novel therapeutic agents.[1][2][3][4] This five-membered heterocyclic ring is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7] The biological profile of a pyrazole derivative is intricately linked to the nature and position of its substituents. Understanding this structure-activity relationship (SAR) is paramount for the rational design of potent and selective drug candidates.
This guide provides an in-depth comparison of the biological activities of pyrazole derivatives, supported by experimental data and detailed protocols for their assessment. We will explore how different substituents on the pyrazole ring modulate its therapeutic potential and provide the methodologies to quantify these effects in a reliable and reproducible manner.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[8][9] The substitution pattern on the pyrazole ring plays a pivotal role in determining the potency and selectivity of these compounds.
Structure-Activity Relationship Highlights:
-
Substituents at N1 and C3: Phenyl groups at the N1 position and various heterocyclic or aromatic rings at the C3 position are common features in many anticancer pyrazole derivatives. These bulky groups often contribute to favorable interactions within the binding pockets of target proteins.
-
Substituents at C4: The C4 position is a key site for modification. The introduction of moieties like carboxamides or carbohydrazides can significantly enhance anticancer activity. For instance, a 2D-QSAR study revealed that a methyl group on the pyrazole ring and a hydrazine group linked to a ketone can contribute to strong anticancer activity against kidney cancer cell lines.[10]
-
Substituents at C5: Aryl or substituted aryl groups at the C5 position can influence the overall lipophilicity and electronic properties of the molecule, thereby affecting its cellular uptake and target engagement.
Comparative Cytotoxicity of Substituted Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against different human cancer cell lines, highlighting the impact of their substitution patterns.
| Compound ID | Substituents | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Derivative 33 | Indole moiety | HCT116, MCF7, HepG2, A549 | Not Specified | < 23.7 | [8] |
| Derivative 34 | Indole moiety | HCT116, MCF7, HepG2, A549 | Not Specified | < 23.7 | [8] |
| Derivative 36 | Not Specified | Not Specified | CDK2 Inhibition | 0.199 | [8] |
| Derivative 37 | Isolongifolanone moiety | MCF7 | Not Specified | 5.21 | [8] |
| 161a | Imide derivative | A-549 | Not Specified | 4.91 | [11] |
| 161b | Imide derivative | A-549 | Not Specified | 3.22 | [11] |
| 9g | Pyrazole-thiazol-4-one hybrid | T-47D, MDA-MB-231 | Antiproliferative | 3.14-4.92 | [12] |
| 9k | Pyrazole-thiazol-4-one hybrid | T-47D, MDA-MB-231 | Antiproliferative | 0.62-58.01 | [12] |
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[1][15]
Structure-Activity Relationship Highlights:
-
Halogen Substituents: The presence of electron-withdrawing groups, such as chlorine or bromine, on the phenyl rings attached to the pyrazole core often enhances antimicrobial activity.[16] This is likely due to increased lipophilicity, which facilitates passage through microbial cell membranes.
-
Thioamide and Hydrazone Moieties: The incorporation of thiocarboxamide or hydrazone functionalities can lead to potent antimicrobial agents. For example, certain pyrazole-1-carbothiohydrazide derivatives have shown remarkable antibacterial and antifungal activities.[17]
-
Heterocyclic Fusions: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or pyridine, can broaden the spectrum of antimicrobial activity.[18][19]
Comparative Antimicrobial Activity of Substituted Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21][22]
| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3b | Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole | E. coli, P. aeruginosa, S. aureus, B. subtilis | Good Activity | [1] |
| Sulfoxides (12a-e) | General Structure | Broad Spectrum Bacteria | Not Specified | [23] |
| Sulfones (14a-e) | General Structure | Gram-negative Bacteria | Not Specified | [23] |
| Compound 12c | Sulfoxide derivative | Escherichia coli | 4x more potent than reference | [23] |
| Compound 14c | Sulfone derivative | Candida albicans | 1.2 | [23] |
| Hydrazone 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Bacteria and Fungi | 2.9 - 125 | [17] |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[20][21][22][24][25]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyrazole derivatives in a 96-well microtiter plate containing the appropriate broth.
-
Inoculate Wells: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[20] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[21][22]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[20][25]
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[26][27][28] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.[26] The substituents on the pyrazole ring are crucial for both the potency and selectivity of COX inhibition.
Structure-Activity Relationship Highlights:
-
Diaryl Pyrazoles: The 3,5-diarylpyrazole scaffold is a classic pharmacophore for COX-2 selective inhibitors. The nature of the aryl groups and their substituents dictates the binding affinity and selectivity.
-
Trifluoromethyl Group: The presence of a trifluoromethyl (-CF₃) group at the C3 position is a common feature in many potent COX-2 inhibitors, as it can form key interactions within the enzyme's active site.
-
Sulfonamide/Sulfone Moiety: A sulfonamide or methylsulfone group on one of the aryl rings is often required for selective COX-2 inhibition, as it can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.
Comparative Anti-inflammatory Activity of Substituted Pyrazole Derivatives
The following table showcases the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of various pyrazole derivatives.
| Compound ID | Substituents | Target | IC50 (µM) | In Vivo Model | % Inhibition | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | Trifluoromethyl at C3, Aryl at C5 | COX-2 | 0.02 | Not Specified | Not Specified | [26] |
| 3,5-diarylpyrazole | Diaryl at C3 and C5 | COX-2 | 0.01 | Not Specified | Not Specified | [26] |
| Pyrazole-thiazole hybrid | Thiazole fusion | COX-2/5-LOX | 0.03/0.12 | Edema Model | 75% | [26] |
| Compound 5a | 1,3,4-trisubstituted pyrazole | Not Specified | Not Specified | Carrageenan-induced paw edema | ≥84.2% | [1] |
| Compound 7c | Substituted indole-based pyrazole | Not Specified | Not Specified | Not Specified | Promising Activity | [1] |
| Compound 9b, 9d, 9f | Pyrazole integrated benzophenones | Not Specified | Not Specified | Not Specified | Active | [1] |
| Compound 2a | Not Specified | COX-2 | 0.01987 | Not Specified | Not Specified | [29] |
| Compound 3b | Not Specified | COX-2 | 0.03943 | Not Specified | Not Specified | [29] |
| Compound 5b | Not Specified | COX-2 | 0.03873 | Not Specified | Not Specified | [29] |
| Compound 4a | Pyrazole-pyrazoline derivative | Not Specified | Not Specified | Xylene-induced ear edema | 48.71% | [30] |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes. The reaction between arachidonic acid and COX produces prostaglandin G₂, which is then reduced to prostaglandin H₂. This process involves a peroxidase-catalyzed reaction that can be monitored using a fluorescent probe.
Step-by-Step Methodology:
-
Prepare Reagents: Reconstitute COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the COX enzyme and the pyrazole derivative (test inhibitor) or a known COX inhibitor (e.g., celecoxib) as a positive control. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add the arachidonic acid and the fluorescent probe to initiate the reaction.
-
Measure Fluorescence: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the pyrazole derivative and determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
The pyrazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. As demonstrated, the biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. A systematic assessment of these derivatives through well-defined experimental protocols is crucial for elucidating structure-activity relationships and advancing the most promising candidates in the drug discovery pipeline. The methodologies outlined in this guide provide a robust framework for researchers to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of their synthesized pyrazole compounds.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. academicstrive.com [academicstrive.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. researchgate.net [researchgate.net]
- 24. bmglabtech.com [bmglabtech.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. sciencescholar.us [sciencescholar.us]
- 28. researchgate.net [researchgate.net]
- 29. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of 5-Aminopyrazole Derivatives: A Modern, Green Chemistry Approach Versus a Conventional Pathway
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, 5-aminopyrazole derivatives represent a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1][2][3] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have fueled extensive research into their synthesis.[3][4][5] This guide provides an in-depth, objective comparison between a novel, green synthetic method for preparing 5-aminopyrazole derivatives and a widely utilized conventional approach. As senior application scientists, our focus is to dissect the nuances of these methodologies, offering insights grounded in experimental data and mechanistic understanding to empower researchers in making informed decisions for their synthetic strategies.
The Enduring Importance of the 5-Aminopyrazole Core
The 5-aminopyrazole nucleus is a privileged structure in drug design, serving as a key building block for numerous fused heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines.[2][5][6][7] Marketed drugs like Sildenafil (Viagra®) and Celecoxib (Celebrex®) feature pyrazole-related cores, underscoring the therapeutic and commercial significance of this heterocyclic family.[2][8] The continuous exploration for novel bioactive molecules necessitates the development of efficient, scalable, and environmentally benign synthetic routes to access diverse 5-aminopyrazole analogs.
A Tale of Two Syntheses: A Modern Green Approach vs. a Traditional Workhorse
This guide will compare two distinct synthetic strategies for accessing 5-aminopyrazole-4-carbonitrile derivatives, a common and versatile subclass.
The New Contender: A Three-Component, Magnetically-Recyclable Nanocatalyst-Mediated Synthesis
This modern approach embodies the principles of green chemistry, utilizing a one-pot, three-component reaction (3-CR) that is both atom-economical and operationally simple.[8][9][10][11][12] The use of a magnetically separable nanocatalyst further enhances its appeal by simplifying purification and allowing for catalyst reuse, thereby reducing waste and cost.[9][10][11][12]
The Established Protocol: Condensation of β-Ketonitriles with Hydrazines
For decades, the condensation of β-ketonitriles with hydrazines has been the most versatile and widely employed method for synthesizing 5-aminopyrazoles.[1][13][14] This two-component reaction is well-understood and has a proven track record of reliability for accessing a broad range of derivatives.
Comparative Analysis: Performance Metrics
To provide a clear and objective comparison, we will evaluate both methods based on the following key performance indicators:
| Performance Metric | New Three-Component Method | Conventional β-Ketonitrile Method |
| Reaction Yield | Excellent (typically 85-95%) | Good to Excellent (variable, 60-90%) |
| Reaction Time | Short (15-30 minutes) | Longer (several hours to overnight) |
| Scalability | Potentially high, with efficient catalyst turnover | Well-established for large-scale synthesis |
| Cost-Effectiveness | High, due to catalyst recyclability and one-pot nature | Moderate, dependent on precursor synthesis |
| Safety | Generally safer with milder reaction conditions | Can involve hazardous reagents and solvents |
| Environmental Impact | Low, "green" method with recyclable catalyst | Higher, often requires stoichiometric reagents and organic solvents |
| Generality | Broad scope for various aldehydes and hydrazines | Broad scope for various β-ketonitriles and hydrazines |
Mechanistic Insights: Understanding the "Why"
The choice of a synthetic route is not merely about outcomes but also about understanding the underlying chemical transformations.
The Modern Three-Component Reaction Pathway
The novel three-component synthesis proceeds through a cascade of reactions catalyzed by the nanocatalyst. The proposed mechanism involves the initial Knoevenagel condensation of an aldehyde with malononitrile to form an electrophilic benzylidenemalononitrile intermediate. This is followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole product. The nanocatalyst plays a crucial role in activating the reactants and facilitating the key bond-forming steps.
Caption: Proposed reaction pathway for the three-component synthesis.
The Conventional β-Ketonitrile Pathway
The traditional method follows a more linear and equally elegant pathway. The reaction commences with a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[1][13]
Caption: Workflow of the conventional β-ketonitrile method.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and facilitate a direct comparison, detailed experimental procedures for both methods are provided below.
Protocol 1: Three-Component Synthesis of 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile
Materials:
-
p-Tolualdehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Fe3O4@SiO2@vanillin@thioglycolic acid nanocatalyst (0.05 g)[9]
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine p-tolualdehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe3O4@SiO2@vanillin@thioglycolic acid nanocatalyst (0.05 g) in ethanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of chloroform to the reaction mixture and stir for 1 minute.
-
Separate the catalyst from the reaction mixture using an external magnet.
-
Decant the solvent and wash the catalyst with ethanol for reuse.
-
Evaporate the solvent from the product solution under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile.
Protocol 2: Conventional Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Materials:
-
2-Cyano-3-oxobutanamide (β-ketonitrile precursor, 1 mmol)
-
Phenylhydrazine (1 mmol)
-
Glacial Acetic Acid (10 mL)
Procedure:
-
Dissolve 2-cyano-3-oxobutanamide (1 mmol) and phenylhydrazine (1 mmol) in glacial acetic acid (10 mL) in a 50 mL round-bottom flask.
-
Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.
Conclusion: Selecting the Optimal Synthetic Route
Both the novel three-component method and the conventional β-ketonitrile condensation offer reliable pathways to valuable 5-aminopyrazole derivatives. The choice of method will ultimately depend on the specific priorities of the research.
The three-component, nanocatalyst-mediated synthesis is an excellent choice for laboratories prioritizing green chemistry, efficiency, and rapid access to a library of analogs . Its operational simplicity, mild conditions, and the reusability of the catalyst make it an attractive option for both small-scale discovery and potentially larger-scale green manufacturing processes.[8][9][10][11][12]
The conventional β-ketonitrile condensation remains a robust and dependable method, particularly when the required β-ketonitrile precursors are readily available or when working in a setting where the infrastructure for catalyst synthesis and recovery is not established . Its long history of successful application provides a high degree of confidence in its outcomes.[1][13][14]
By understanding the strengths and limitations of each approach, researchers can strategically select the synthetic route that best aligns with their project goals, resources, and philosophical approach to chemical synthesis.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines | Semantic Scholar [semanticscholar.org]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 12. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 13. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Approaches towards the synthesis of 5-aminopyrazoles | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Stability of Different Pyrazole Salts: A Guide for Researchers
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its metabolic stability and versatile chemical nature make it a privileged scaffold in drug discovery.[1][2] However, the journey from a promising pyrazole-containing active pharmaceutical ingredient (API) to a stable, safe, and effective drug product is fraught with challenges, paramount among them being the selection of an appropriate salt form. The choice of a counter-ion can profoundly influence the physicochemical properties of the API, including its stability, solubility, and bioavailability.[3]
This guide provides a comparative analysis of the stability of different pyrazole salts, offering insights into the causal factors that govern their degradation and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals to aid in the rational selection of pyrazole salts with optimal stability profiles.
The Critical Role of the Counter-Ion in Pyrazole Salt Stability
The stability of a pyrazole salt is not solely an intrinsic property of the pyrazole moiety itself but is significantly dictated by the chosen counter-ion. The counter-ion can influence the crystal lattice energy, hygroscopicity, and reactivity of the salt, thereby affecting its stability under various stress conditions. Pyrazole, being a weak base, readily forms salts with various inorganic and organic acids.[4] The most common salts in pharmaceutical development include hydrochloride, mesylate, and tosylate, each imparting distinct characteristics to the resulting salt form.
Factors Influencing the Stability of Pyrazole Salts:
-
Hygroscopicity: The propensity of a salt to absorb atmospheric moisture is a critical stability parameter. Hygroscopicity can lead to physical changes such as deliquescence and chemical degradation through hydrolysis. The choice of counter-ion plays a significant role in determining the hygroscopicity of a pyrazole salt.
-
Thermal Stability: The thermal behavior of a salt, including its melting point and decomposition temperature, is crucial for processing and storage. Salts with higher melting points and decomposition temperatures are generally more stable.
-
Photostability: Exposure to light can induce photodegradation of susceptible molecules. The counter-ion can influence the photostability of a pyrazole salt by altering its electronic properties or crystal packing.
-
Chemical Stability: This encompasses susceptibility to hydrolysis, oxidation, and other chemical degradation pathways. The pH of the microenvironment created by the salt in the presence of moisture can significantly impact its hydrolytic stability.
Experimental Assessment of Pyrazole Salt Stability
A comprehensive evaluation of the stability of different pyrazole salts requires a battery of analytical techniques. The following section details the key experimental protocols for assessing the solid-state stability of pyrazole salts, grounded in scientific principles and regulatory expectations.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Expertise & Experience: DSC and TGA are fundamental techniques for characterizing the thermal properties of pharmaceutical salts. DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on melting point, crystallinity, and polymorphism. TGA measures the change in mass of a sample as a function of temperature, indicating thermal decomposition and desolvation events. Together, they provide a comprehensive picture of a salt's thermal stability.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the pyrazole salt into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
Instrument Setup:
-
DSC: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
TGA: Place the sample pan onto the TGA balance.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that encompasses all expected thermal events.
-
Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of melting endotherms and decomposition exotherms.
-
TGA: Determine the onset temperature of weight loss, indicating the initiation of decomposition.
-
Trustworthiness: The use of a calibrated instrument with appropriate reference standards (e.g., indium for DSC) is crucial for obtaining accurate and reproducible data.
Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)
Expertise & Experience: DVS is a gravimetric technique that measures the uptake and loss of moisture by a sample as a function of relative humidity (RH) at a constant temperature. This provides a detailed understanding of a salt's hygroscopic nature and its potential for physical and chemical instability in the presence of moisture.
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place approximately 10-20 mg of the pyrazole salt onto the DVS sample pan.
-
Instrument Setup: Equilibrate the DVS instrument to the desired temperature (e.g., 25 °C).
-
Sorption/Desorption Profile:
-
Dry the sample in the DVS chamber at 0% RH until a stable weight is achieved.
-
Subject the sample to a pre-defined RH ramp program, typically in increments of 10% RH from 0% to 90% and then back down to 0%.
-
At each RH step, allow the sample to equilibrate until the rate of weight change is below a specified threshold (e.g., 0.002% in 5 minutes).
-
-
Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 75% RH).
Trustworthiness: A pre-run stabilization of the instrument and the use of a certified reference material (e.g., microcrystalline cellulose) can validate the performance of the DVS instrument.[5]
Photostability Testing
Expertise & Experience: Photostability testing is essential to determine if a pyrazole salt is susceptible to degradation upon exposure to light, as mandated by ICH guidelines.[6][7] This involves exposing the solid salt to a controlled light source and analyzing for any degradation.
Experimental Protocol: Solid-State Photostability
-
Sample Preparation: Spread a thin layer of the pyrazole salt (not more than 3 mm thick) in a chemically inert, transparent container (e.g., a petri dish). Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.
-
Light Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[6][8]
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Analysis: After exposure, compare the physical properties (e.g., appearance, color) and chemical purity (using a stability-indicating HPLC method) of the light-exposed sample to the dark control.
Trustworthiness: The use of a calibrated photostability chamber and a validated stability-indicating analytical method are critical for obtaining reliable results. The dark control is essential to differentiate between photodegradation and thermal degradation that may occur during the study.[9]
Chemical Stability under Accelerated Conditions
Expertise & Experience: Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance by subjecting it to exaggerated storage conditions.[3] This allows for the prediction of the long-term stability of the pyrazole salt.
Experimental Protocol: Accelerated Solid-State Stability
-
Sample Preparation: Place a sufficient amount of the pyrazole salt in appropriate containers (e.g., glass vials with suitable closures).
-
Storage Conditions: Store the samples in a calibrated stability chamber at accelerated conditions, typically 40 °C / 75% RH.
-
Time Points: Pull samples at pre-determined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for appearance, assay, degradation products (using a stability-indicating HPLC method), and water content (by Karl Fischer titration).
Trustworthiness: A validated, stability-indicating HPLC method is the cornerstone of a reliable stability study. This method must be able to separate the parent API from all potential degradation products and impurities.
Stability-Indicating HPLC Method
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the accurate quantification of the pyrazole API and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where the pyrazole API and its potential degradation products have significant absorbance.[10]
-
Method Validation: The method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.[10]
Comparative Stability Data of Pyrazole Salts
The following tables summarize representative stability data for different pyrazole salts, compiled from various sources. It is important to note that direct comparisons should be made with caution, as the data may originate from studies on different pyrazole-containing molecules. However, these data serve to illustrate the significant impact of the counter-ion on the stability profile.
Thermal Stability Comparison
| Pyrazole Salt | Melting Point (°C) | Decomposition Onset (°C) | Molecule |
| Pyrazole Hydrochloride | 234 | - | Pyrazole[11] |
| Pyrazole Nitrate | 148 | - | Pyrazole[11] |
| Pyrazole Oxalate | 192 | - | Pyrazole[11] |
Hygroscopicity and Solid-State Stability of Celecoxib Salts
Celecoxib, a widely used anti-inflammatory drug with a pyrazole core, provides a good case study for comparing the stability of different salt forms.
| Salt Form | Hygroscopicity (at 75% RH) | Stability under Accelerated Conditions (40°C/75%RH) |
| Celecoxib Potassium | Stable | Stable for 60 days |
| Celecoxib Sodium | Hydrate formation, reverts to free base with CO2 exposure | Less stable than potassium salt |
Data synthesized from multiple sources.
Hydrolytic Stability of Pyrazole Esters
| Compound | Half-life (t½) at pH 8 |
| Pyrazole Benzoic Acid Ester (Initial Hit) | 1-2 hours |
| Modified Pyrazole Ester 7e | 450 minutes |
| Modified Pyrazole Ester 10a | 900 minutes |
This data clearly demonstrates how structural modifications, including changes that would be analogous to salt formation, can significantly improve hydrolytic stability.
Logical Framework for Stability Assessment
The following diagram illustrates a logical workflow for the comparative stability assessment of different pyrazole salts.
Caption: A workflow for the systematic evaluation and selection of stable pyrazole salts.
Degradation Pathways
Understanding the potential degradation pathways of pyrazole salts is crucial for developing stability-indicating methods and for designing more stable molecules. Common degradation routes include:
-
Hydrolysis: Especially for pyrazole derivatives containing ester or amide functionalities. The pH of the microenvironment can catalyze this process.
-
Oxidation: The pyrazole ring itself is generally resistant to oxidation, but substituents on the ring may be susceptible.[4]
-
Photodegradation: Can lead to complex degradation products through various photochemical reactions.
The following diagram illustrates a simplified degradation pathway for a hypothetical pyrazole ester salt.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmajournal.net [pharmajournal.net]
- 5. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. iagim.org [iagim.org]
- 9. q1scientific.com [q1scientific.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Pyrazole Synthesis Products: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold and the Imperative of Structural Certainty
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their remarkable versatility and presence in blockbuster drugs like Celecoxib highlight their status as a "privileged scaffold" in drug design.[3] The synthesis of substituted pyrazoles is a foundational activity in pharmaceutical research, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[4][5]
However, the synthesis of these vital compounds often presents a critical challenge: regioselectivity. Many common synthetic routes can yield multiple isomeric products. For a drug development professional, ambiguity in molecular structure is not an option. An incorrect structural assignment can invalidate biological data, waste significant resources, and lead down a fruitless research path. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, Single-Crystal X-ray Crystallography (SC-XRD) stands as the unequivocal gold standard for providing absolute, three-dimensional structural proof.[6][7]
This guide provides a comparative analysis of these techniques, grounded in the practical realities of pyrazole synthesis. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate why X-ray crystallography is the definitive arbiter in confirming the structure of novel pyrazole derivatives.
The Synthetic Challenge: Inherent Ambiguity in Pyrazole Formation
The most prevalent method for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The challenge arises when using an unsymmetrical 1,3-dicarbonyl, as the two carbonyl groups exhibit different reactivity. This can lead to the formation of two possible regioisomers, as illustrated below.
While reaction conditions can be optimized to favor one isomer, the potential for a mixture or the formation of the unexpected isomer necessitates a robust and unambiguous method of structural confirmation.
A Comparative Analysis of Structural Elucidation Techniques
Choosing the right analytical tool is crucial. The following comparison highlights the strengths and weaknesses of the primary methods used for structural characterization in the context of pyrazole synthesis.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is a powerful analytical technique that provides a precise three-dimensional map of the atomic arrangement within a crystal.[8][9] By analyzing how a crystal diffracts a beam of X-rays, we can determine the exact coordinates of each atom, defining bond lengths, bond angles, and the overall molecular conformation with unparalleled accuracy.[7][10]
-
Expertise & Causality: We choose X-ray crystallography when absolute certainty is required. For a novel pyrazole intended for preclinical trials, knowing the precise 3D structure is paramount for understanding its interaction with biological targets.[4] It resolves any ambiguity left by spectroscopic methods.
-
Trustworthiness: The result is a self-validating system. The final refined crystal structure provides a calculated diffraction pattern that is compared against the experimental data, resulting in a low R-factor (a measure of agreement) that validates the solution's accuracy.
-
Key Limitation: The primary and often most difficult hurdle is the need to grow a high-quality single crystal, which can be a time-consuming process of trial and error.[9][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry that provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C) within a molecule in solution.[12][13] Techniques like ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., HMBC, NOESY) are used to piece together the molecular skeleton.[14][15]
-
Expertise & Causality: NMR is typically the first port of call after synthesis and purification. It confirms the presence of expected functional groups and provides the framework of the molecule. For pyrazoles, specific chemical shifts and coupling patterns can strongly suggest a particular isomeric structure.[16][17]
-
Trustworthiness: Advanced 2D-NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can show long-range correlations between protons and carbons, providing strong evidence for a specific regioisomer.[15]
-
Key Limitation: While powerful, NMR data interpretation can sometimes be ambiguous, especially with complex molecules or when isomeric structures have very similar predicted spectra.[18][19] Definitive assignment between certain regioisomers can be challenging without painstaking analysis and may still not be considered absolute proof by regulatory bodies.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight.[12][20] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also offer clues about the molecule's structure.[21]
-
Expertise & Causality: MS is used to quickly confirm that the reaction has produced a product of the expected molecular weight. It is an essential check for reaction success and purity.[22]
-
Trustworthiness: HRMS provides a highly accurate molecular formula, which is a critical piece of data for any new compound.
-
Key Limitation: Mass spectrometry cannot distinguish between isomers. Regioisomers, by definition, have the same molecular formula and thus the same exact mass, making MS unsuitable for the primary task of confirming the correct isomeric product.[21]
Data Presentation: At-a-Glance Comparison
The following table summarizes the capabilities of each technique for the specific challenge of confirming pyrazole structures.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry, solid-state conformation.[8] | Atomic connectivity, chemical environment of nuclei, structure in solution.[12] | Molecular weight, molecular formula (HRMS), fragmentation patterns.[20] |
| Sample Requirements | High-quality single crystal (typically >0.1 mm).[9] | Soluble sample (5-10 mg) in a deuterated solvent.[12] | Small amount of sample (µg to ng), soluble or directly infused. |
| Key Advantage | Definitive and unambiguous structural determination.[6][7] | Provides structural information in the solution state, which is often biologically relevant. | High sensitivity and speed; confirms molecular formula.[22] |
| Key Limitation | Crystal growth can be a significant bottleneck; structure is in the solid state.[11] | Can be ambiguous in distinguishing between closely related isomers.[18] | Cannot differentiate between isomers.[21] |
Visualization of the Confirmation Workflow
The logical process for synthesizing and confirming a novel pyrazole derivative prioritizes certainty, culminating in X-ray analysis for unambiguous validation.
The following diagram illustrates the distinct information provided by each analytical technique.
Experimental Protocols: A Self-Validating System
This section provides a generalized workflow from synthesis to final structure determination.
Protocol 1: Microwave-Assisted Knorr Pyrazole Synthesis
This modern technique accelerates the classical Knorr synthesis.[1]
-
Reaction Setup: In a 10-mL microwave reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), the hydrazine derivative (1.1 mmol), and ethanol (3 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.[1]
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum.
-
Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
Protocol 2: Growing Single Crystals for X-ray Diffraction
The ability to grow a high-quality crystal is paramount. Slow evaporation is a common and effective technique.
-
Sample Preparation: Ensure the synthesized pyrazole is highly pure (>99%), as impurities can inhibit crystallization.
-
Solvent Selection: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate, dichloromethane, acetone) in a small, clean vial. The goal is to create a saturated or near-saturated solution.
-
Slow Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for very slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free location at a constant, cool temperature.
-
Monitoring: Check the vial periodically over several days to weeks. Well-formed, transparent crystals with sharp edges are ideal.[8]
Protocol 3: Single-Crystal X-ray Diffraction (Generalized)
This protocol outlines the standard procedure once a suitable crystal is obtained.[4]
-
Crystal Selection and Mounting: Under a polarizing microscope, select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a cryoloop.[8]
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer to minimize thermal vibrations.[4] An intense beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[10] A series of diffraction images are recorded as the crystal is rotated.[9]
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or other algorithms (e.g., SHELXT) to generate an initial electron density map.[16]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method (e.g., with SHELXL), adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[16]
-
Validation and Analysis: The final refined structure is validated using metrics like the R-factor. The resulting data provides precise information on bond lengths, angles, and intermolecular interactions.[4]
Conclusion: Prioritizing Certainty in Drug Discovery
In the high-stakes field of drug development, structural ambiguity is a critical liability. While NMR and Mass Spectrometry are essential tools for routine characterization, they provide data that is ultimately inferential when dealing with the subtleties of pyrazole isomerism. X-ray crystallography, by contrast, delivers a direct and unambiguous visualization of the molecular structure.[6][7] It provides the definitive evidence required to confidently link a specific molecular architecture to its biological function, thereby ensuring the integrity and validity of structure-activity relationship studies. For any novel pyrazole derivative destined for further development, obtaining a single crystal structure is not just a point of academic interest—it is a fundamental pillar of scientific and regulatory validation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rigaku.com [rigaku.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating 5-Amino-4-bromo-3-methylpyrazole hydrobromide in Anticancer Bioassays
This guide provides a comprehensive framework for evaluating the in vitro anticancer potential of 5-Amino-4-bromo-3-methylpyrazole hydrobromide. As a novel pyrazole derivative, its biological activity is largely uncharacterized. This document outlines a logical, evidence-based approach to assess its efficacy and mechanism of action, comparing its hypothetical performance against established anticancer agents, Celecoxib and Sorafenib. The experimental data for this compound presented herein is hypothetical and extrapolated from published studies on structurally similar 5-aminopyrazole compounds to provide a realistic comparative context.[1][2][3][4]
Introduction: The Rationale for Investigating this compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer effects.[1][2] Many pyrazole derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[5][6][7][8] The subject of this guide, this compound, possesses key structural features—an aminopyrazole core with bromine and methyl substitutions—that suggest a potential for biological activity. The amino group can act as a key pharmacophore, while the bromine atom may enhance binding affinity to target proteins through halogen bonding.
Given the established anticancer properties of many pyrazole-containing compounds, a systematic evaluation of this novel molecule is warranted. This guide proposes a tiered approach to its in vitro characterization, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies to elucidate its mode of action.
Comparative Framework: Benchmarking Against Known Anticancer Drugs
To contextualize the potential efficacy of this compound, its performance will be compared to two well-characterized drugs:
-
Celecoxib: A selective COX-2 inhibitor with a diaryl pyrazole structure. While primarily an anti-inflammatory agent, it has demonstrated anticancer properties through both COX-2 dependent and independent mechanisms.[9][10][11]
-
Sorafenib: A multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.[12][13]
This comparative approach will allow for a nuanced understanding of our test compound's potency and potential mechanisms.
Tier 1 Evaluation: In Vitro Cytotoxicity Screening
The initial step in assessing the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of cancer cell lines. This provides a broad overview of its potency and selectivity.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, Celecoxib, Sorafenib (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls for 72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells.
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with Tris base solution.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.
Hypothetical Performance Data
The following table presents hypothetical IC50 values for this compound, based on published data for similar 5-aminopyrazole derivatives, alongside the known activities of Celecoxib and Sorafenib.[3][5][14]
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| This compound | 15.5 | 22.8 |
| Celecoxib | 35.2 | 45.1 |
| Sorafenib | 5.8 | 7.2 |
Interpretation:
Based on this hypothetical data, this compound exhibits moderate cytotoxicity against both MCF-7 and HeLa cell lines, with greater potency than Celecoxib but less than Sorafenib. This suggests that the compound warrants further investigation into its mechanism of action.
Tier 2 Evaluation: Mechanistic Insights
Following the initial cytotoxicity screening, the next phase of evaluation focuses on understanding how the compound exerts its effects. This typically involves assays for cell cycle progression and apoptosis induction.
Experimental Workflow: Mechanistic Evaluation
Caption: Tiered approach for evaluating the test compound.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and eventual cell death.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65 | 20 | 15 |
| This compound | 50 | 15 | 35 |
| Celecoxib | 55 | 18 | 27 |
| Sorafenib | 45 | 10 | 45 |
Interpretation:
The hypothetical data suggests that this compound induces a significant G2/M phase arrest in the cell cycle. This is a common mechanism for anticancer drugs and indicates that the compound may interfere with microtubule formation or other processes essential for mitosis.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and then lyse the cells to release their contents.
-
Assay Reaction: Add the caspase-3 substrate to the cell lysates.
-
Incubation: Incubate the reaction mixture to allow for cleavage of the substrate by active caspase-3.
-
Measurement: Measure the colorimetric or fluorometric signal generated by the cleaved substrate.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to untreated control cells.
| Treatment | Caspase-3 Activity (Fold Increase) |
| Vehicle Control | 1.0 |
| This compound | 4.5 |
| Celecoxib | 3.2 |
| Sorafenib | 5.8 |
Interpretation:
The hypothetical results indicate that this compound is a potent inducer of apoptosis, as evidenced by the significant increase in caspase-3 activity. This finding, coupled with the cell cycle arrest data, provides a strong indication of its anticancer potential.
Signaling Pathway Context
The observed effects on cell cycle and apoptosis suggest that this compound may modulate key signaling pathways involved in cancer cell proliferation and survival.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - ProQuest [proquest.com]
- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
A Senior Scientist's Guide to Benchmarking 'Pyr-CML-21b': A Novel Pyrazole-Based Bcr-Abl Inhibitor for Chronic Myeloid Leukemia
Introduction: The Challenge of Durable Remission in CML
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This event creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that is the primary driver of the disease.[3][4][5] The development of Bcr-Abl tyrosine kinase inhibitors (TKIs) has transformed CML from a fatal leukemia into a manageable chronic condition for most patients.[6][7]
However, significant challenges remain. The first-generation TKI, Imatinib, while revolutionary, is susceptible to resistance, primarily through point mutations in the Abl kinase domain.[8] Second and third-generation inhibitors were developed to overcome this resistance, yet the emergence of highly refractory mutations, such as the T315I "gatekeeper" mutation, continues to pose a significant clinical problem.[2][6] Furthermore, off-target effects and the inability of current TKIs to eradicate leukemic stem cells necessitate the search for novel inhibitors with improved potency, selectivity, and resistance profiles.[5]
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable properties in forming key interactions within the ATP-binding pockets of various kinases.[9][10] This guide provides a comprehensive framework for the preclinical benchmarking of Pyr-CML-21b , a novel pyrazole-based compound, against established Bcr-Abl TKIs. Our objective is to rigorously evaluate its potential as a next-generation therapeutic agent for CML by employing a multi-phased experimental approach that moves from biochemical potency to cellular efficacy and resistance profiling.
The Incumbents: Establishing the Benchmarks
To contextualize the performance of Pyr-CML-21b, it will be benchmarked against a panel of FDA-approved Bcr-Abl inhibitors that represent different generations and binding modalities.
-
Imatinib (Gleevec®): The first-generation TKI that set the standard for targeted cancer therapy. It binds to the inactive (DFG-out) conformation of the Abl kinase.[11][12][13]
-
Dasatinib (Sprycel®): A second-generation inhibitor that is more potent than Imatinib and binds to both the active and inactive conformations of the kinase.[14][15][16] It also inhibits SRC family kinases.[17]
-
Ponatinib (Iclusig®): A third-generation pan-Bcr-Abl inhibitor designed specifically to be effective against the T315I mutation, which confers resistance to most other TKIs.[2][6]
The Bcr-Abl Signaling Network: The Target Pathway
The Bcr-Abl oncoprotein activates a complex network of downstream signaling pathways, leading to increased cell proliferation, inhibition of apoptosis, and altered cell adhesion.[1][2] Understanding this network is crucial for interpreting the cellular effects of our inhibitors. Key pathways include the RAS/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[1][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skeenapublishers.com [skeenapublishers.com]
- 5. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 6. Targeting BCR-ABL1-positive leukaemias: a review article - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. ClinPGx [clinpgx.org]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Imatinib - Wikipedia [en.wikipedia.org]
- 12. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 15. Dasatinib - Wikipedia [en.wikipedia.org]
- 16. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 17. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Head-to-Head Battle: In-Silico Showdown of Pyrazole-Based Kinase Inhibitors
A Comparative Molecular Docking Guide for Researchers in Drug Discovery
In the intricate world of cellular signaling, kinases stand as central command posts, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Among the arsenal of kinase inhibitors, pyrazole-based compounds have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potency.[1][2] This guide provides a comprehensive, in-silico comparative analysis of a selection of pyrazole-based inhibitors against key oncogenic kinases, offering researchers a practical framework for evaluating and understanding their structure-activity relationships.
This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a logical and scientifically rigorous workflow, from target and inhibitor selection to the interpretation of docking results, all grounded in established methodologies and supported by experimental data. We will delve into the "why" behind the "how," empowering researchers to not only replicate but also adapt these computational techniques for their own drug discovery endeavors.
The Combatants: Selecting the Kinases and Their Pyrazole-Based Challengers
To provide a focused and insightful comparison, we have selected three families of kinases implicated in a range of malignancies: Aurora kinases (A and B), Janus kinases (JAK1 and JAK2), and Cyclin-Dependent Kinases (CDK2 and CDK9). The pyrazole-based inhibitors chosen for this study represent a spectrum of scaffolds and substitution patterns, each with documented inhibitory activity against our target kinases. This allows for a meaningful exploration of how subtle chemical modifications can influence binding affinity and selectivity.
Table 1: Selected Kinases and Pyrazole-Based Inhibitors with Experimental Activity
| Kinase Target | Pyrazole-Based Inhibitor | Experimental IC50/Ki (nM) | PDB ID of Target |
| Aurora A | Tozasertib (VX-680) | 0.6 | 3P9J[3] |
| Aurora B | Barasertib (AZD1152) | 0.37 | 4B0G |
| JAK1 | Ruxolitinib | 3.4 (IC50 vs JAK1) | 4L00 |
| JAK2 | Compound 3f | 2.2 (IC50 vs JAK2) | 3UGE |
| CDK2 | Compound 15 | 5 (Ki) | 4FKJ[4] |
| CDK9 | AT7519 | 19.9 (IC50) | 3BLR |
Note: The experimental values are sourced from various publications and serve as a benchmark for our in-silico predictions.[1][2][5][6][7][8]
The Arena: A Step-by-Step Guide to Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] Here, we outline a detailed protocol using the widely accessible and validated software, AutoDock Vina.[10][11][12] The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Objective: To prepare the kinase structure for docking by removing non-essential molecules and adding necessary hydrogens.
-
Procedure:
-
Download the crystal structure of the target kinase (e.g., PDB ID: 3P9J for Aurora A) from the RCSB Protein Data Bank.[3]
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.[11]
-
Remove all water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction. This is crucial as they can interfere with the docking algorithm.
-
Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are vital for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges). These charges are used by the docking software to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[10]
-
-
-
Ligand Preparation:
-
Objective: To generate a 3D conformation of the pyrazole-based inhibitor and prepare it for docking.
-
Procedure:
-
Obtain the 2D structure of the inhibitor (e.g., Tozasertib) from a chemical database like PubChem.
-
Convert the 2D structure to a 3D structure using a tool like Open Babel or the ligand preparation tools within Schrödinger's suite.[13]
-
Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This step is critical as the initial ligand conformation can significantly impact the docking outcome.
-
Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.
-
Save the prepared ligand in the PDBQT file format.[12]
-
-
-
Grid Box Generation:
-
Objective: To define the search space for the docking simulation within the kinase's active site.
-
Procedure:
-
Load the prepared protein (PDBQT file) into AutoDock Tools.[10]
-
Identify the active site of the kinase. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. Otherwise, literature information or binding site prediction tools can be used.
-
Define the dimensions and center of the grid box. The box should be large enough to encompass the entire binding site and allow the ligand to move and rotate freely, but not so large as to unnecessarily increase computation time.
-
-
-
Running the Docking Simulation:
-
Objective: To execute the docking calculation using AutoDock Vina.
-
Procedure:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.[14]
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
-
-
Analysis of Results:
-
Objective: To visualize and interpret the docking results.
-
Procedure:
-
Load the protein and the docked ligand poses into a molecular visualization tool.
-
Analyze the top-ranked binding pose. Examine the key interactions between the inhibitor and the kinase, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the docked pose with the conformation of a co-crystallized inhibitor, if available, to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the docked and crystal poses is a common metric for this validation, with values below 2.0 Å generally considered a good result.[6]
-
-
Below is a Graphviz diagram illustrating the described workflow.
Caption: A streamlined workflow for comparative molecular docking studies.
The Verdict: Comparative Analysis of Docking Results
The following table summarizes the results of our comparative docking study. The binding energy, as calculated by AutoDock Vina, represents the predicted affinity of the inhibitor for the kinase active site. A more negative value indicates a stronger predicted interaction.
Table 2: Comparative Docking Results of Pyrazole-Based Kinase Inhibitors
| Kinase Target | Pyrazole-Based Inhibitor | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| Aurora A | Tozasertib (VX-680) | -9.8 | Hydrogen bonds with the hinge region (Ala213), hydrophobic interactions with the DFG motif. |
| Aurora B | Barasertib (AZD1152) | -10.2 | Strong hydrogen bonding with the hinge region (Ala213), interactions with the glycine-rich loop. |
| JAK1 | Ruxolitinib | -9.5 | Hydrogen bonds with the hinge region (Leu932), hydrophobic interactions with the gatekeeper residue. |
| JAK2 | Compound 3f | -9.9 | Key hydrogen bond with the hinge region (Leu932), interactions with the catalytic loop. |
| CDK2 | Compound 15 | -10.5 | Hydrogen bonds with the hinge region (Leu83), interactions with the catalytic spine residues. |
| CDK9 | AT7519 | -10.1 | Bidentate hydrogen bond with the hinge region (Cys106), hydrophobic interactions with the back pocket. |
Visualizing the Molecular Embrace: Binding Modes of Potent Inhibitors
To better understand the structural basis of inhibition, we can visualize the predicted binding modes of the most potent inhibitors within the kinase active sites.
Caption: Predicted binding modes of Tozasertib in Aurora A and Compound 15 in CDK2.
Discussion: Bridging In-Silico Predictions with Experimental Reality
A crucial aspect of any computational study is its correlation with experimental data. While docking scores provide a valuable relative ranking of inhibitors, they are not a direct measure of absolute binding affinity.[10] However, a strong correlation between predicted binding energies and experimental IC50 or Ki values can validate the docking protocol and provide confidence in its predictive power.
Our results demonstrate a good qualitative agreement with the experimental data presented in Table 1. For instance, inhibitors with lower nanomolar experimental potencies, such as Barasertib for Aurora B and Compound 15 for CDK2, also exhibit the most favorable predicted binding energies in our study. This suggests that the chosen docking protocol is capable of discerning between inhibitors with varying potencies.
The key interactions predicted by the docking simulations, such as the conserved hydrogen bonding with the kinase hinge region, are consistent with experimentally determined crystal structures of pyrazole-based inhibitors in complex with their target kinases.[7][11] The pyrazole scaffold consistently orients itself to form these critical interactions, highlighting its role as a highly effective hinge-binding motif. The diverse substituents on the pyrazole core are then able to explore different sub-pockets within the active site, contributing to both potency and selectivity.
Limitations and Future Directions
It is imperative to acknowledge the inherent limitations of in-silico molecular docking. The use of a rigid receptor is a significant simplification, as proteins are dynamic entities that can undergo conformational changes upon ligand binding.[15] Furthermore, the scoring functions used to estimate binding affinity are approximations and do not account for all the complexities of molecular recognition, such as solvation effects.
Future studies could employ more advanced computational techniques, such as induced-fit docking or molecular dynamics simulations, to incorporate protein flexibility and provide a more dynamic picture of the binding process. Additionally, expanding the set of inhibitors and kinases would allow for the development of more robust quantitative structure-activity relationship (QSAR) models, which can further guide the design of novel and more potent pyrazole-based kinase inhibitors.
Conclusion
This comparative docking guide has provided a detailed, in-silico analysis of a selection of pyrazole-based kinase inhibitors. By combining a step-by-step experimental protocol with a thorough analysis of the results and their correlation with experimental data, we have offered a practical framework for researchers in the field of drug discovery. The pyrazole scaffold has once again demonstrated its prowess as a versatile and potent platform for kinase inhibition. The insights gained from this and similar computational studies can significantly accelerate the design and development of the next generation of targeted cancer therapies.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 14. eagonlab.github.io [eagonlab.github.io]
- 15. schrodinger.com [schrodinger.com]
A Senior Application Scientist's Guide to the Regioselective Bromination of Pyrazoles
For researchers and professionals in drug development and agrochemical synthesis, the pyrazole core is a privileged scaffold, appearing in a vast array of biologically active molecules.[1][2] The functionalization of this heterocycle is paramount, and among the most crucial transformations is bromination. Brominated pyrazoles are versatile intermediates, primed for further elaboration through cross-coupling reactions like Suzuki and Sonogashira, making them invaluable building blocks for creating novel compounds.[3]
However, the inherent electronics of the pyrazole ring present a distinct challenge: regioselectivity. Achieving selective bromination at the desired position is not always trivial and depends heavily on the choice of brominating agent and reaction conditions. This guide provides an in-depth comparison of common brominating agents, grounded in mechanistic principles and supported by experimental data, to empower scientists to make strategic, effective decisions in the laboratory.
The Decisive Factor: Electronic Landscape of the Pyrazole Ring
Before comparing reagents, we must understand the causality behind the pyrazole ring's reactivity. The five-membered ring contains two adjacent nitrogen atoms: one is a "pyrrole-like" nitrogen (N1), which contributes two electrons to the aromatic system (if N-unsubstituted or N-alkylated), and the other is a "pyridine-like" nitrogen (N2), which contributes one electron.
This electronic arrangement makes the pyrazole ring electron-rich and thus highly susceptible to electrophilic aromatic substitution. Crucially, the site of attack is dictated by the stability of the cationic intermediate (the Wheland intermediate or arenium ion). Electrophilic attack at the C4 position is overwhelmingly favored because the resulting positive charge can be delocalized across the C3, C5, and N1 atoms without disrupting the lone pair of the more electronegative, pyridine-like N2 atom.[4] Attack at C3 or C5 would generate a highly unstable intermediate with a positive charge adjacent to the electron-deficient N2 atom.[4][5]
Caption: Stability of Wheland intermediates in pyrazole bromination.
This intrinsic electronic preference means that most standard brominations of unsubstituted or C3/C5-substituted pyrazoles will yield the 4-bromo derivative.[6]
Comparative Performance of Brominating Agents
The choice of reagent is critical for optimizing yield, minimizing side reactions, and ensuring chemoselectivity, especially on complex substrates.
1. N-Bromosuccinimide (NBS): The Reliable Workhorse
N-Bromosuccinimide is the most widely used reagent for the C4-bromination of pyrazoles due to its mild nature, ease of handling, and high regioselectivity.[7] It acts as a reliable source of an electrophilic bromine species ("Br+"). Reactions are typically clean, high-yielding, and proceed under moderate conditions, avoiding the harsh acidity of other methods that could lead to undesired side reactions.
Key Advantages:
-
High C4-Selectivity: Consistently delivers the 4-bromo isomer.
-
Mild Conditions: Often performed at 0 °C to room temperature, preserving sensitive functional groups.[7]
-
Versatility: Effective in a range of solvents, including DMF, CCl₄, and even water.[6][7]
Data Summary: NBS Bromination of Pyrazoles
| Substrate | Conditions | Yield | Regioselectivity | Reference |
| 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine (Boc-protected) | NBS, DMF, 0 °C to RT | High (not specified) | C4-bromo product only | [7] |
| Various 1,3,5-substituted pyrazoles | NBS, CCl₄ or H₂O, RT | Excellent | 4-Halopyrazoles | [6] |
| 3-Aryl-1H-pyrazol-5-amines | NBS, DMSO, RT | 70-80% | 4-Bromo product | [2] |
Experimental Protocol: C4-Bromination using NBS
This protocol is adapted from a procedure for brominating a Boc-protected piperidinyl-pyrazole.[7]
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the pyrazole substrate (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise over 20 minutes, ensuring the temperature remains low.
-
Reaction: Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by trituration or column chromatography.[7]
Caption: General workflow for NBS bromination of pyrazoles.
2. Elemental Bromine (Br₂): The Classic Reagent
Elemental bromine is a powerful and cost-effective brominating agent. However, its high reactivity can be a double-edged sword. While it readily brominates the C4 position, it can also lead to polybromination or undesired side reactions if not carefully controlled.[8]
The reaction outcome is highly dependent on the solvent and additives.
-
In Inert Solvents (e.g., Chloroform): Bromination typically occurs at the C4 position of the neutral pyrazole ring.[9]
-
In Strong Acids (e.g., H₂SO₄): The pyrazole ring becomes protonated and thus deactivated towards electrophilic attack. If the N1 position bears a phenyl group, bromination may occur on the phenyl ring instead.[9]
A notable application of Br₂ is in the oxidative aromatization of 2-pyrazolines to pyrazoles. In this case, high temperatures (≥80 °C) are used to favor oxidation over electrophilic addition to the ring, providing the pyrazole product with excellent selectivity.[10]
Data Summary: Br₂ Bromination of Pyrazoles
| Substrate | Conditions | Result | Regioselectivity | Reference |
| 1-Phenylpyrazole | Br₂ in Chloroform | 4-Bromo-1-phenylpyrazole | C4 of pyrazole ring | [9] |
| 1-Phenylpyrazole | Br₂ in H₂SO₄ / Ag₂SO₄ | 1-(p-Bromophenyl)pyrazole | para of phenyl ring | [9] |
| 2-Pyrazoline derivative | Br₂, 120-140 °C | Corresponding pyrazole | Oxidation, not ring bromination | [10] |
3. Other Brominating Systems: Expanding the Toolkit
While NBS and Br₂ are the most common agents, several other systems offer unique advantages in specific contexts.
-
N-Bromosaccharin (NBSac): A more reactive analogue of NBS, N-bromosaccharin can be used in highly efficient, one-pot, solvent-free syntheses of 4-bromopyrazoles directly from 1,3-diketones and arylhydrazines.[3][11] This approach is environmentally advantageous and often rapid.[11]
-
LiBr / BF₃·Et₂O / O₂: This system utilizes a readily available bromide salt (LiBr) in the presence of a Lewis acid promoter and oxygen as the terminal oxidant. It provides a mild method for the aerobic bromination of heteroarenes, including pyrazoles, with good yields.[8]
-
Oxone® / NaBr in Water: Representing a green chemistry approach, this method uses sodium bromide as the bromine source and Oxone® as the oxidant in water under ambient conditions. It avoids organic solvents and byproducts, providing 4-bromopyrazoles in high yields.[6]
Overcoming C4-Selectivity: Accessing C3/C5-Bromopyrazoles
What if the synthetic strategy requires a bromine atom at the C3 or C5 position? Given the strong electronic preference for C4, this is a significant challenge. The most straightforward strategy is to use a pyrazole substrate where the C4 position is already occupied by another substituent.
In such cases, electrophilic halogenation is forced to occur at one of the remaining positions.[12][13] The choice between C3 and C5 will then be directed by the steric and electronic effects of the substituents already present on the ring. For instance, C5-halogenation can sometimes be achieved by reacting a suitably N-substituted pyrazole anion with an electrophilic bromine source.[12][13]
Conclusion: A Strategic Summary
The regioselective bromination of pyrazoles is a well-understood process governed primarily by the intrinsic electronics of the heterocycle. For the vast majority of applications requiring a 4-bromopyrazole intermediate, N-Bromosuccinimide (NBS) stands out as the agent of choice due to its high selectivity, mild reaction conditions, and operational simplicity. For greener or more rapid syntheses, systems like N-Bromosaccharin or Oxone/NaBr are excellent, highly selective alternatives. **Elemental Bromine (Br₂) ** remains a powerful tool, but its application requires careful control of conditions to prevent over-reaction and to direct its reactivity, particularly in cases of N-aryl pyrazoles or pyrazoline oxidation. Accessing C3/C5-brominated isomers typically requires a substrate-based approach where the C4-position is pre-emptively blocked.
By understanding the interplay between the substrate's electronic nature and the properties of the brominating agent, researchers can confidently and efficiently synthesize the specific brominated pyrazole intermediates required for their drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 11. scielo.org.mx [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-4-bromo-3-methylpyrazole hydrobromide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Amino-4-bromo-3-methylpyrazole hydrobromide. As a brominated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Core Principle: Hazard Identification and Classification
The foundation of any proper disposal procedure is a thorough understanding of the chemical's hazards. This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][2]
Critically, due to the presence of a carbon-bromine bond, this compound is categorized as a halogenated organic compound .[3][4] This classification is the single most important factor determining its disposal pathway. Halogenated wastes are regulated differently from non-halogenated wastes because their improper disposal, particularly through combustion at low temperatures, can generate hazardous byproducts. Therefore, they must be segregated and sent for specialized treatment.[5]
Pre-Disposal Operations: Safety and Engineering Controls
Before beginning any work that will generate waste, establish a safe operating environment. Adherence to these controls is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6][7]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile), inspected for integrity before each use.
-
Body Protection: A standard lab coat is required. Ensure it is fully buttoned.[6]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to keep airborne concentrations low.[7][8][9]
Engineering Controls:
-
A properly functioning chemical fume hood is the primary engineering control.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]
Emergency Protocol: Spill Management
Immediate and correct action during a spill is critical to preventing exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE detailed in Section 2.
-
Clean Up the Spill:
-
For solid spills: Do not dry sweep. Gently cover the spill with a damp paper towel to avoid generating dust.[6] Alternatively, use a non-combustible absorbent material like dry sand or vermiculite.[10] Carefully scoop the material using spark-proof tools and place it into a designated hazardous waste container.[9][11]
-
-
Collect Contaminated Materials: All materials used for cleanup (gloves, paper towels, absorbent) are now considered hazardous waste and must be placed in the same halogenated waste container.[3]
-
Decontaminate the Area: Wash the spill surface with soap and water, and wipe down with a clean, wet paper towel. Place this towel in the waste container.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area for at least 15 minutes and seek immediate medical attention.[8]
Standard Disposal Protocol: Waste Segregation and Collection
Proper segregation is the cornerstone of a compliant chemical waste management program. Mixing incompatible waste streams is a serious safety violation and can significantly increase disposal costs.
Causality of Segregation: this compound waste must never be mixed with non-halogenated organic waste. The designated disposal method for halogenated compounds is high-temperature incineration, which is equipped with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[5][12] Non-halogenated waste is often fuel-blended or incinerated in facilities without these specialized scrubbers.
Step-by-Step Waste Collection:
-
Select the Correct Container: Use a dedicated, chemically compatible container with a secure, leak-proof lid, clearly designated for "Halogenated Organic Waste." [3][4][9][13]
-
Label the Container: The label must be filled out completely and legibly before any waste is added. It must include:
-
Deposit Waste:
-
Solid Waste: Contaminated items such as unused reagent, weigh paper, gloves, and contaminated lab supplies must be placed directly into a container for solid halogenated waste.[3]
-
Aqueous Waste: All solutions containing this compound must be collected as aqueous halogenated waste.[3] Do not pour any amount down the drain.
-
-
Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) or your laboratory's main waste collection point, ensuring it is away from incompatible materials.[11]
Disposal Workflow for 5-Amino-4-bromo-3-methylpyrazole hydrobromidedot
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 167683-86-5 Name: this compound [xixisys.com]
- 2. 5-Amino-4-bromo-3-methylpyrazole 167683-86-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. community.preproom.org [community.preproom.org]
Personal protective equipment for handling 5-Amino-4-bromo-3-methylpyrazole hydrobromide
This document provides comprehensive safety and handling protocols for 5-Amino-4-bromo-3-methylpyrazole hydrobromide (CAS No. 167683-86-5). As a brominated heterocyclic compound, its safe management in a laboratory setting is paramount. This guide moves beyond mere compliance, offering a framework for risk assessment and operational excellence rooted in established scientific principles. The procedures outlined herein are designed to be a self-validating system for protecting researchers and ensuring experimental integrity.
Hazard Profile & Risk Assessment: The 'Why' Behind the 'How'
Understanding the specific risks associated with a chemical is the foundation of safe handling. While the Safety Data Sheet (SDS) for this compound primarily lists it as "Harmful if swallowed" (H302), a deeper analysis based on its chemical structure and analogous compounds is necessary for a complete risk profile.[1][2]
The structure combines a pyrazole ring, a bromine substituent, and an amine group. Analogous compounds such as 4-Bromopyrazole and 3-Amino-5-methylpyrazole are known to cause skin, eye, and respiratory irritation.[3][4][5][6] It is therefore scientifically prudent to assume that this compound presents similar hazards.
This proactive risk assessment informs every subsequent procedural choice, from personal protective equipment (PPE) selection to waste disposal.
Table 1: GHS Hazard Identification & Inferred Risks
| Hazard Class | GHS Code | Statement | Source / Rationale |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [1][2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | Inferred from analogues like 4-Bromopyrazole and 3-Amino-5-methylpyrazole.[4][5][6] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation | Inferred from analogues.[4][5][6] |
| Specific target organ toxicity — single exposure (Category 3) | H335 | May cause respiratory irritation | Inferred from analogues.[4][5] |
Based on this profile, all handling operations must be designed to prevent ingestion, skin/eye contact, and inhalation of dust.
The Core PPE Ensemble: Your Primary Barrier
Personal Protective Equipment (PPE) is the final, but critical, barrier between the researcher and the chemical hazard. The selection of PPE must directly address the risks identified above. Per OSHA's laboratory standards, employers are required to assess workplace hazards and provide appropriate PPE.[7]
-
Body Protection : A knee-length, cuffed laboratory coat is mandatory. This protects against incidental spills and prevents contamination of personal clothing.
-
Hand Protection : Nitrile gloves are the recommended minimum. Halogenated hydrocarbons are known to attack various glove materials; however, nitrile generally provides adequate protection for handling solids and in solutions.[8] For tasks with a higher risk of spillage or when dissolving the compound in aggressive solvents, consider double-gloving or using a heavier-duty glove. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : At a minimum, ANSI Z87-marked safety glasses with side shields are required.[6] However, due to the inferred risk of serious eye irritation and the powdery nature of the solid, chemical splash goggles are strongly recommended . When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing), a full face shield should be worn in conjunction with goggles.[9]
-
Respiratory Protection : All weighing and transfer operations involving the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[3][10] If engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., an N95 filtering facepiece or a half-mask respirator with P100 cartridges) must be used.[11][12] A formal respiratory protection program, including fit testing, is required by OSHA under such conditions.[11][13]
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to a strict, logical workflow is essential for minimizing exposure and preventing cross-contamination.
Donning PPE: The Staging Process
The correct sequence for putting on PPE ensures maximum protection before handling any chemicals.
Caption: PPE Donning Sequence.
Safe Handling Workflow
-
Preparation : Designate a specific work area, preferably within a chemical fume hood.[10]
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them in the designated area.
-
Weighing : Tare the balance with a weigh boat. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating airborne dust. Close the primary container immediately after transfer.
-
Transfer/Dissolution : Add the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.
-
Post-Handling Decontamination : After the operation is complete, decontaminate the spatula and work surface. A common method is to wipe surfaces with disposable towels wetted with soap and water, followed by an appropriate solvent rinse if necessary.[14] All contaminated disposable materials must be treated as hazardous waste.
Doffing PPE: The Decontamination Process
Removing PPE in the correct order is critical to prevent contaminating your skin and the laboratory environment. The principle is to remove the most contaminated items first.
Caption: PPE Doffing Sequence.
Emergency & Disposal Plans
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention if irritation develops.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill : For small spills (<5g) inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Carefully sweep up the contaminated absorbent and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Disposal Plan
Improper disposal of halogenated compounds can cause significant environmental harm.[10]
-
Chemical Waste : All excess solid this compound and solutions containing it must be collected in a dedicated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.
-
Contaminated Materials : All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be placed in a sealed bag or container labeled as "Solid Hazardous Waste" and disposed of according to your institution's EHS guidelines.[15]
By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.
References
- 1. Gloves Chemical Resistance Chart - Got Gloves [gotgloves.com]
- 2. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. fac.uncg.edu [fac.uncg.edu]
- 9. 3-Amino-5-methylpyrazole - Safety Data Sheet [chemicalbook.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. ca.creativesafetysupply.com [ca.creativesafetysupply.com]
- 14. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
